Technical Documentation Center

4-Oxo Ticlopidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo Ticlopidine
  • CAS: 68559-55-7

Core Science & Biosynthesis

Foundational

Part 1: Structural Identity & Physicochemical Profile

Technical Whitepaper: 4-Oxo Ticlopidine – Structural Characterization, Synthesis, and Metabolic Significance Executive Summary 4-Oxo Ticlopidine (CAS 68559-55-7), chemically identified as 5-[(2-chlorophenyl)methyl]-6,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Oxo Ticlopidine – Structural Characterization, Synthesis, and Metabolic Significance

Executive Summary 4-Oxo Ticlopidine (CAS 68559-55-7), chemically identified as 5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, represents a critical structural analogue of the antiplatelet agent Ticlopidine.[1] While Ticlopidine functions as a prodrug requiring metabolic activation to a thiol derivative via a 2-oxo intermediate, 4-Oxo Ticlopidine is a distinct, stable lactam species. It is primarily categorized as a pharmacopeial impurity (EP Impurity L, USP Related Compound B) and a metabolic byproduct. This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways for reference standard generation, and its role in the metabolic profiling of thienopyridine drugs.

4-Oxo Ticlopidine is characterized by the oxidation of the methylene carbon adjacent to the nitrogen atom within the pyridine ring of the thienopyridine scaffold. This modification converts the tertiary amine of the parent drug into a cyclic amide (lactam), significantly altering its acid-base properties and solubility profile compared to Ticlopidine.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name 4-Oxo Ticlopidine
Synonyms Ticlopidine Impurity L; Ticlopidine Related Compound B; 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
CAS Number 68559-55-7
Molecular Formula C₁₄H₁₂ClNOS
Molecular Weight 277.77 g/mol
Physical State White to Off-white Solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
LogP (Predicted) ~3.5
pKa Non-basic (Lactam nitrogen is not protonatable under physiological pH)
SMILES Clc1ccccc1CN2C(=O)c3c(scc3)CC2

Part 2: Metabolic Genesis & Pathway Analysis

Understanding the distinction between the active metabolic pathway of Ticlopidine and the formation of 4-Oxo Ticlopidine is crucial for drug metabolism and pharmacokinetics (DMPK) studies.

  • The Active Pathway: Ticlopidine is oxidized by CYP450 enzymes (primarily CYP2C19 and CYP2B6) at the C2 position of the thiophene ring to form 2-oxo-ticlopidine (a thiolactone). This intermediate is unstable and hydrolyzes to open the ring, generating the active thiol metabolite that irreversibly binds to the P2Y12 platelet receptor.

  • The Impurity/Inactive Pathway: Oxidation at the C4 position (pyridine ring) yields 4-Oxo Ticlopidine . This lactam structure is metabolically stable and does not ring-open to form a reactive thiol. Consequently, it is pharmacologically inactive as an antiplatelet agent but serves as a marker for oxidative degradation or specific metabolic shunting.

Figure 1: Divergent Metabolic Pathways of Ticlopidine

TiclopidineMetabolism Ticlopidine Ticlopidine (Prodrug) Oxo2 2-Oxo-Ticlopidine (Thiolactone Intermediate) Ticlopidine->Oxo2 CYP2C19/2B6 (C2 Oxidation) Oxo4 4-Oxo Ticlopidine (Impurity L / Inactive) Ticlopidine->Oxo4 Oxidation/Degradation (C4 Oxidation) ActiveThiol Active Thiol Metabolite (P2Y12 Inhibitor) Oxo2->ActiveThiol Hydrolysis (Ring Opening)

Caption: Divergence of Ticlopidine metabolism. The yellow path leads to bioactivation, while the red dashed path leads to the stable, inactive 4-oxo impurity.

Part 3: Synthetic Methodology for Reference Standards

To validate analytical methods, pure 4-Oxo Ticlopidine is required. While it can be isolated as a degradation product, a de novo synthesis is preferred for high purity. The most robust route involves the N-alkylation of the bicyclic lactam precursor.

Protocol: N-Alkylation of 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one

Reagents:

  • Precursor: 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (commercially available or synthesized from thiophene-2-ethylamine).

  • Alkylating Agent: 2-Chlorobenzyl chloride.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • Activation:

    • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1.0 equivalent of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one in anhydrous DMF (concentration ~0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add 1.2 equivalents of NaH portion-wise. Evolution of hydrogen gas will occur.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.

  • Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Add 1.1 equivalents of 2-chlorobenzyl chloride dropwise via syringe.

    • Remove the ice bath and stir at room temperature. Monitor the reaction by TLC (SiO₂, Hexane:Ethyl Acetate 1:1) or HPLC.[2] Reaction is typically complete within 2–4 hours.

  • Quench & Extraction:

    • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and extract three times with Ethyl Acetate.

    • Wash the combined organic layers with water (to remove DMF) and brine.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (start 80:20, move to 50:50).

    • Yield: Expect 75–85% as a white crystalline solid.

Part 4: Analytical Characterization

For quality control (QC) and release testing of Ticlopidine drug substance, 4-Oxo Ticlopidine must be quantified.

HPLC Method Parameters (USP/EP Aligned)

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 mm x 150 mm, 5 µm packing)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: linear ramp to 80% B
Flow Rate 1.0 mL/min
Detection UV at 235 nm (Specific for thienopyridine core)
Retention Time 4-Oxo Ticlopidine typically elutes before Ticlopidine due to increased polarity from the amide group.

Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parent Ion [M+H]⁺: m/z 278.04 (consistent with ³⁵Cl isotope pattern).

  • Fragmentation: Key fragment at m/z 125 (chlorobenzyl cation) and m/z 154 (thienopyridinone core).

Part 5: Pharmacological & Toxicological Implications[4]

Activity Profile: Unlike the 2-oxo metabolite, 4-Oxo Ticlopidine lacks antiplatelet activity. The amide bond at the 4-position stabilizes the ring system, preventing the formation of the reactive thiol group necessary for disulfide bridging with the P2Y12 receptor cysteine residues.

Toxicological Relevance:

  • Impurity Qualification: As a known process-related impurity and degradant, it must be controlled below specific limits (typically <0.15% per ICH Q3B guidelines) in pharmaceutical formulations.

  • Safety: While generally considered less toxic than the active metabolite (which carries risks of neutropenia), high levels of lactam impurities can indicate poor manufacturing control or oxidative instability of the formulation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5472, Ticlopidine. Available at: [Link][3]

  • European Pharmacopoeia (Ph. Eur.). Ticlopidine Hydrochloride Monograph: Impurity L.[1][3] Available at: [Link]

  • Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel and ticlopidine.[2] Thrombosis and Haemostasis.[4][2][5][6][7][8] (Contextual reference for thienopyridine bioactivation mechanisms).

  • ChemSrc. 4-Oxo Ticlopidine Chemical Properties and CAS Data. Available at: [Link][3][9]

Sources

Exploratory

Technical Deep Dive: 4-Oxo Ticlopidine &amp; The Metabolic Activation of Thienopyridines

The following technical guide details the mechanism of action of 4-Oxo Ticlopidine, emphasizing its role as the critical metabolic intermediate in the bioactivation of Ticlopidine. Executive Summary Ticlopidine is a firs...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of 4-Oxo Ticlopidine, emphasizing its role as the critical metabolic intermediate in the bioactivation of Ticlopidine.

Executive Summary

Ticlopidine is a first-generation thienopyridine prodrug that requires hepatic bioactivation to exert its antiplatelet effects.[1] It is pharmacologically inactive in vitro.[2] The core of its mechanism lies in the cytochrome P450-dependent oxidation of the thiophene ring to form 4-Oxo Ticlopidine (chemically identified in metabolic literature as the thiolactone intermediate, often 2-oxo-ticlopidine).

This guide delineates the causal chain from the formation of the 4-oxo intermediate to the irreversible covalent modification of the P2Y12 receptor. It provides self-validating experimental protocols for isolating this unstable metabolite and verifying its activity via Light Transmission Aggregometry (LTA).

Molecular Mechanism: The Thiolactone Pathway

The efficacy of Ticlopidine hinges on a two-step metabolic activation.[1][3] The parent molecule is lipophilic and stable; however, it cannot bind the P2Y12 receptor until the thiophene ring is opened to expose a reactive thiol (-SH) group.

The Metabolic Cascade
  • Oxidation (CYP-Dependent): Hepatic CYPs (primarily CYP2C19 and CYP2B6) oxidize Ticlopidine at the C-2 position of the thiophene ring. This generates an unstable intermediate that tautomerizes to form 4-Oxo Ticlopidine (a thiolactone).

  • Hydrolysis (Activation): The thiolactone ring of 4-Oxo Ticlopidine is hydrolyzed (either spontaneously or via esterases such as PON1) to break the ring structure.

  • Active Metabolite Formation: This ring-opening generates the Active Thiol Metabolite (historically coded as UR-4501). This species contains a highly reactive sulfhydryl group capable of forming disulfide bridges.

Visualization of Metabolic Activation

The following diagram illustrates the conversion of the prodrug to its active form.

Metabolic_Activation Ticlopidine Ticlopidine (Prodrug) CYP CYP450 (2C19, 2B6) Ticlopidine->CYP Oxo_Intermediate 4-Oxo Ticlopidine (Thiolactone Intermediate) CYP->Oxo_Intermediate Oxidation Hydrolysis Ring Hydrolysis Oxo_Intermediate->Hydrolysis Esterase/Spontaneous Active_Metabolite Active Thiol Metabolite (UR-4501) Hydrolysis->Active_Metabolite Ring Opening

Figure 1: The critical role of 4-Oxo Ticlopidine as the gateway intermediate in the generation of the active thiol species.

Pharmacodynamics: P2Y12 Receptor Antagonism[5][6][7]

The active thiol metabolite targets the P2Y12 receptor , a G-protein coupled receptor (GPCR) on the platelet surface.[4]

Mechanism of Inhibition
  • Target: P2Y12 (Gi-coupled).

  • Binding Mode: Irreversible Covalent Modification.

  • Chemistry: The reactive thiol of the metabolite forms a disulfide bridge with specific cysteine residues (homologous to Cys17 and Cys270 identified in clopidogrel studies) in the extracellular domain of the P2Y12 receptor.

  • Consequence: This covalent lock permanently deforms the receptor, preventing the binding of Adenosine Diphosphate (ADP).

Signal Transduction Blockade

Under normal conditions, ADP binding to P2Y12 inhibits Adenylyl Cyclase, lowering cAMP levels and promoting platelet activation. Ticlopidine reverses this:

  • Receptor Blockade: ADP cannot bind.[5][6]

  • cAMP Preservation: Adenylyl Cyclase remains active (constitutively or via prostacyclin).

  • VASP Phosphorylation: High cAMP levels maintain VASP in a phosphorylated state.

  • GPIIb/IIIa Inactivation: Phosphorylated VASP prevents the conformational change of GPIIb/IIIa, thereby inhibiting fibrinogen binding and platelet aggregation.

P2Y12_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Normal Activation Gi Gi Protein P2Y12->Gi Blocked by Drug Ticlopidine_Met Active Thiol Metabolite Ticlopidine_Met->P2Y12 Irreversible Blockade (Disulfide Bond) AC Adenylyl Cyclase Gi->AC Inhibition (Blocked) cAMP cAMP Levels AC->cAMP Increases (Preserved) VASP VASP-P cAMP->VASP Promotes GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 2: Signal transduction pathway showing the point of interception by the Ticlopidine active metabolite.

Experimental Protocols (Self-Validating)

Since Ticlopidine is a prodrug, direct addition to platelet-rich plasma (PRP) yields no effect. The following protocols describe how to synthesize the active metabolite in vitro and validate its activity.

Protocol A: In Vitro Bioactivation & Stabilization

Objective: Generate the active thiol metabolite from Ticlopidine or 4-Oxo Ticlopidine using liver microsomes.

  • Incubation System:

    • Prepare Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (1 mg protein/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Add NADPH-generating system (1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH, 5 mM MgCl2).

    • Add substrate: 4-Oxo Ticlopidine (10–100 µM). Note: Using the 4-oxo intermediate bypasses the rate-limiting CYP oxidation step, increasing yield.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Stabilization (Critical Step):

    • The thiol metabolite is extremely unstable (half-life < 5 mins).

    • To quantify: Derivatize a distinct aliquot with 3-methoxyphenacyl bromide (MPB) to "trap" the thiol for LC-MS/MS analysis.

    • To assay activity: Use the reaction mixture immediately in Protocol B.

Protocol B: Ex Vivo Platelet Aggregation Assay (LTA)

Objective: Validate the antiplatelet activity of the generated metabolite.

  • Blood Collection: Collect human venous blood into 3.2% sodium citrate (1:9 ratio).

  • Preparation:

    • Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP) .

    • Centrifuge remaining blood at 2000 x g for 10 min to obtain Platelet-Poor Plasma (PPP) (for baseline).

  • Treatment:

    • Add 50 µL of the Microsomal Incubation Mixture (from Protocol A) to 450 µL of PRP.

    • Control: Add Microsomal mixture without substrate (Vehicle Control).

    • Incubate PRP at 37°C for 10–30 minutes to allow covalent binding to P2Y12.

  • Induction:

    • Place cuvettes in a Light Transmission Aggregometer (e.g., Chrono-log).

    • Add agonist: ADP (final concentration 5–10 µM) .

  • Measurement: Record light transmission for 6 minutes.

    • Success Criterion: The 4-Oxo Ticlopidine + Microsome group should show <20% aggregation, while the Control group shows >70% aggregation.

Quantitative Data Summary

The following table summarizes the comparative efficacy and kinetics of Ticlopidine and its metabolites.

ParameterTiclopidine (Parent)4-Oxo Ticlopidine (Intermediate)Active Thiol Metabolite (UR-4501)
In Vitro Activity InactiveInactive (requires hydrolysis)Highly Active
P2Y12 Affinity NoneNegligibleHigh (Covalent)
Stability StableModerateUnstable (t½ < 5 min)
IC50 (ADP Aggregation) > 1000 µM~50 µM (in presence of esterases)~0.5 – 2.0 µM
Reversibility N/AN/AIrreversible

References

  • Identification of the active metabolite of ticlopidine from rat in vitro metabolites. Source: British Journal of Pharmacology (2004). Significance: Identifies the active thiol (UR-4501) and the role of the 2-oxo (4-oxo) intermediate.

  • Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Source:[4][7] Seminars in Thrombosis and Hemostasis (2005).[7] Significance: detailed review of the thienopyridine mechanism and covalent binding.

  • Metabolic activation of the antiplatelet agents clopidogrel and prasugrel. Source: Expert Opinion on Drug Metabolism & Toxicology (2011). Significance: comparative analysis of the thiolactone intermediates in thienopyridines.

  • Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. Source: Frontiers in Physiology (2021). Significance: Structural biology of the P2Y12 receptor and drug interaction sites.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of Ticlopidine's Oxidized Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the in vitro biological activity stemming from the metabolic activation of Ticlopidine, with a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the in vitro biological activity stemming from the metabolic activation of Ticlopidine, with a specific focus on its key oxidized intermediates. As Ticlopidine is a prodrug, understanding its metabolic conversion is paramount to comprehending its pharmacological effects. This document will dissect the metabolic pathway, elucidate the mechanism of action of the ultimate active metabolite, and provide robust, field-tested protocols for its in vitro generation and functional assessment.

The Prodrug Principle: Unmasking Ticlopidine's Activity

Ticlopidine itself is devoid of significant antiplatelet activity in vitro.[1][2] Its therapeutic efficacy is entirely dependent on hepatic bioactivation. This process is a critical consideration for in vitro studies, as the parent drug will not yield meaningful results in platelet function assays. The metabolic cascade is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, which convert Ticlopidine into an oxidized intermediate, 2-oxo-ticlopidine.[3]

It is a common point of confusion, but this 2-oxo-ticlopidine intermediate is also pharmacologically inactive against platelets. The profound antiplatelet effect of Ticlopidine is attributed to a subsequent, highly reactive thiol-containing metabolite, identified as UR-4501, which is generated from the 2-oxo-ticlopidine precursor. This guide will therefore focus on the in vitro generation of this active metabolite from its direct precursor and the characterization of its biological effects.

Ticlopidine Ticlopidine (Inactive Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine (Inactive Intermediate) Ticlopidine->Oxo_Ticlopidine Active_Metabolite Active Thiol Metabolite (e.g., UR-4501) Oxo_Ticlopidine->Active_Metabolite

Caption: Metabolic activation pathway of Ticlopidine.

Core Mechanism: Irreversible P2Y12 Receptor Antagonism

The primary in vitro biological activity of Ticlopidine's active metabolite is the potent and irreversible inhibition of the P2Y12 purinergic receptor on the platelet surface.[4][5] This receptor plays a crucial role in amplifying and sustaining platelet activation.

Causality of Inhibition:

  • ADP Binding: Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.

  • Gi-Protein Coupling: This binding activates the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • GPIIb/IIIa Activation: The reduction in cAMP facilitates the conformational change and activation of the glycoprotein IIb/IIIa receptor.

  • Platelet Aggregation: Activated GPIIb/IIIa receptors bind fibrinogen, creating cross-links between platelets and leading to the formation of a stable thrombus.

Ticlopidine's active metabolite, through its reactive thiol group, forms a disulfide bridge with cysteine residues on the P2Y12 receptor, permanently inactivating it.[4] This prevents ADP from binding, thereby breaking the amplification loop, maintaining higher intracellular cAMP levels, and ultimately inhibiting platelet aggregation.[6]

cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits ATP ATP GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 Active_Metabolite Active Ticlopidine Metabolite Active_Metabolite->P2Y12 Irreversible Inhibition cAMP cAMP ATP->cAMP Converts cAMP->GPIIbIIIa_inactive Maintains Inactive State Fibrinogen Fibrinogen Fibrinogen->Aggregation

Caption: P2Y12 signaling and site of inhibition.

In Vitro Experimental Frameworks

Protocol: Generation of Active Metabolite Using Liver Microsomes

Since the active thiol metabolite is unstable and not commercially available, it must be generated in vitro immediately prior to use in functional assays. This protocol is adapted from methodologies used to identify the active species.

Rationale: This procedure utilizes the enzymatic machinery present in liver S9 fractions (or microsomes), which are rich in CYP450 enzymes, to mimic the hepatic bioactivation of the thienopyridine prodrug.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • MgCl₂ (3 mM final concentration)

    • 2-oxo-ticlopidine (10-100 µM final concentration, dissolved in a suitable solvent like DMSO)

    • Phenobarbital-induced rat liver S9 fraction or human liver microsomes (e.g., 1 mg/mL protein)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Terminate Reaction (Optional): For analytical purposes, the reaction can be stopped by adding an equal volume of cold acetonitrile. For immediate use in bioassays, the mixture can be used directly, accounting for dilution.

  • Bioassay: Immediately add aliquots of the supernatant (after centrifugation to pellet microsomal protein) to the platelet preparation for functional testing.

start Start: Prepare Reaction Mixture pre_incubate Pre-incubate 5 min @ 37°C start->pre_incubate add_nadph Add NADPH Regenerating System pre_incubate->add_nadph incubate Incubate 30-60 min @ 37°C add_nadph->incubate centrifuge Centrifuge (e.g., 10,000 x g) incubate->centrifuge supernatant Collect Supernatant (Contains Active Metabolite) centrifuge->supernatant assay Add to Platelet Assay (e.g., Aggregometry) supernatant->assay end End: Measure Biological Activity assay->end

Caption: Workflow for in vitro generation and testing.

Protocol: In Vitro Platelet Aggregometry

Rationale: Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature without brake.

    • Carefully collect the upper PRP layer.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

    • Add 50 µL of either the vehicle control or the in vitro-generated active metabolite solution. Incubate for 1-5 minutes at 37°C in the aggregometer.

    • Add a platelet agonist, such as ADP (final concentration 5-20 µM), to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.

Table 1: Representative In Vitro Activity of Ticlopidine's Active Metabolite (UR-4501) Data synthesized from published literature.

Agonist (Concentration)UR-4501 Concentration (µM)Inhibition of Platelet Aggregation
ADP (10 µM)3Partial Inhibition
ADP (10 µM)10 - 100Strong, Concentration-Dependent Inhibition
Collagen10 - 100Strong Inhibition
Thrombin10 - 100Slight Inhibition
2-oxo-ticlopidine (Control)3 - 100No Inhibitory Response

Off-Target In Vitro Activities: Mitochondrial Effects

Beyond its primary antiplatelet action, studies have indicated that Ticlopidine and its analogues can interact with mitochondrial functions in vitro. These effects are generally observed at higher concentrations than those required for P2Y12 inhibition and may contribute to the drug's toxicity profile.

Observed Effects:

  • Inhibition of Oxidative Phosphorylation: Ticlopidine has been shown to inhibit State 3 respiration (ADP-stimulated oxygen consumption) in isolated rat liver mitochondria.[7]

  • Increased ATPase Activity: The parent compound can significantly increase latent mitochondrial ATPase activity.[8]

  • Inhibition of Proton Extrusion: Ticlopidine can inhibit mitochondrial proton extrusion resulting from substrate oxidation.[8]

These findings suggest a broader, less specific interaction with mitochondrial membranes or key enzymatic components of the energy-conserving machinery. Investigating whether the specific 4-oxo metabolite or the active thiol metabolite retains these properties is a crucial area for drug safety and development research.

Protocol: Mitochondrial Respiration Assay

Rationale: This assay directly measures the impact of a compound on the electron transport chain and oxidative phosphorylation by monitoring the oxygen consumption rate (OCR) of isolated mitochondria.

Step-by-Step Methodology:

  • Isolate Mitochondria: Isolate fresh mitochondria from rat liver or other relevant tissue using differential centrifugation.

  • Prepare Respiration Buffer: Use a standard respiration buffer (e.g., MAS buffer) containing substrates for Complex I (e.g., pyruvate, malate) or Complex II (e.g., succinate).

  • Load Assay Plate: Add isolated mitochondria to each well of a Seahorse XF or similar microplate.

  • Compound Injection: Load the compound of interest (e.g., 4-Oxo Ticlopidine) into the injector ports of the instrument cartridge.

  • Measure OCR:

    • Establish a baseline OCR.

    • Inject ADP to stimulate State 3 respiration.

    • Inject the test compound and measure the change in OCR.

    • Inject oligomycin (ATP synthase inhibitor) to measure State 4o respiration (proton leak).

    • Inject FCCP (an uncoupler) to measure maximal respiration.

    • Inject rotenone/antimycin A to shut down respiration and measure the non-mitochondrial background.

  • Data Analysis: Analyze the changes in OCR at each stage to determine the specific site of mitochondrial inhibition.

Conclusion and Future Directions

The in vitro biological activity of Ticlopidine is exclusively mediated by its metabolites. While 4-Oxo Ticlopidine is a known metabolic product, the key antiplatelet activity arises from a downstream thiol metabolite, which is generated in vitro from the inactive intermediate, 2-oxo-ticlopidine. This active metabolite irreversibly antagonizes the P2Y12 receptor, forming the basis of Ticlopidine's therapeutic effect. The provided protocols offer a robust framework for researchers to generate this active species and quantify its primary antiplatelet effects, as well as investigate potential off-target mitochondrial activities.

Future research should focus on the precise structural characterization of all major metabolites and systematically screen them for both on-target and off-target activities to build a comprehensive safety and efficacy profile, guiding the development of next-generation antithrombotic agents with improved therapeutic windows.

References

  • PubChem. Ticlopidine. National Center for Biotechnology Information. [Link]

  • Suga, H., et al. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 142(4), 609–616. [Link]

  • PubMed. Identification of the active metabolite of ticlopidine from rat in vitro metabolites. National Library of Medicine. [Link]

  • Chemsrc. 4-Oxo Ticlopidine. [Link]

  • SMPDB. Ticlopidine Metabolism Pathway. [Link]

  • Wikipedia. Ticlopidine. [Link]

  • Patsnap Synapse. What is the mechanism of Ticlopidine Hydrochloride? [Link]

  • Saltiel, E., & Ward, A. (1987). Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. Drugs, 34(2), 222–262. [Link]

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126–142. [Link]

  • Abou-Khalil, S., et al. (1986). Mechanism of interaction of ticlopidine and its analogues with the energy-conserving mechanism in mitochondria. Biochemical Pharmacology, 35(14), 2351–2356. [Link]

  • Abou-Khalil, S., et al. (1984). Effects of ticlopidine, a new platelet antiaggregating agent, and its analogues on mitochondrial metabolism. Oxidative phosphorylation, protein synthesis and DNA polymerase activity. Biochemical Pharmacology, 33(23), 3893–3898. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 4-Oxo Ticlopidine

For Researchers, Scientists, and Drug Development Professionals Abstract Ticlopidine, a thienopyridine antiplatelet agent, functions as a prodrug requiring extensive hepatic metabolism for its therapeutic efficacy. A cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a thienopyridine antiplatelet agent, functions as a prodrug requiring extensive hepatic metabolism for its therapeutic efficacy. A critical intermediate in its bioactivation pathway is 4-oxo ticlopidine. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of 4-oxo ticlopidine. We will delve into the enzymatic processes governing its formation and subsequent conversion to the active metabolite, explore the analytical methodologies for its quantification in biological matrices, and present detailed protocols for in vitro metabolic studies. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and metabolism studies, fostering a deeper understanding of ticlopidine's complex metabolic journey and the pivotal role of its 4-oxo metabolite.

Introduction: The Central Role of Metabolism in Ticlopidine's Action

Ticlopidine exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] However, the parent drug itself is inactive and must undergo a multi-step metabolic activation process primarily in the liver.[1][3] This bioactivation is crucial for its pharmacological activity, and understanding the pharmacokinetics of its metabolites is paramount for predicting its efficacy and potential for drug-drug interactions.

One of the key metabolites in this pathway is 4-oxo ticlopidine (also referred to as 2-oxo-ticlopidine in some literature). This guide will focus specifically on the pharmacokinetics and metabolism of this pivotal, yet transient, intermediate.

The Metabolic Journey of Ticlopidine: Formation of 4-Oxo Ticlopidine

The metabolic conversion of ticlopidine is a complex process involving several cytochrome P450 (CYP) enzymes.[4][5] Ticlopidine is rapidly and extensively absorbed after oral administration, with a bioavailability of over 80%.[3][6] Peak plasma levels of the parent drug are typically observed approximately 2 hours after dosing.[6]

The initial and rate-limiting step in the bioactivation of ticlopidine is the oxidation of its thiophene ring, leading to the formation of 4-oxo ticlopidine.[7][8] This reaction is primarily catalyzed by CYP2C19 and CYP2B6, with minor contributions from other isoforms.[4][8][9]

Ticlopidine Ticlopidine 4-Oxo Ticlopidine 4-Oxo Ticlopidine Ticlopidine->4-Oxo Ticlopidine CYP2C19, CYP2B6 Inactive Metabolites Inactive Metabolites Ticlopidine->Inactive Metabolites Other CYP Isoforms Active Metabolite (UR-4501) Active Metabolite (UR-4501) 4-Oxo Ticlopidine->Active Metabolite (UR-4501) CYP-dependent cluster_prep Sample Preparation Workflow Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute To_LCMS Inject into LC-MS/MS Reconstitute->To_LCMS cluster_invitro In Vitro Metabolism Workflow Prepare_Mix Prepare Incubation Mixture (Microsomes, Buffer, 4-Oxo Ticlopidine) Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction at Time Points Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Sources

Foundational

Technical Guide: 4-Oxo Ticlopidine (Impurity L) – Identification &amp; Characterization

[1] Executive Summary 4-Oxo Ticlopidine (CAS: 68559-55-7 ) is a critical pharmacopeial impurity and a primary metabolite of the antiplatelet prodrug Ticlopidine.[1][2] Chemically defined as 5-(2-chlorobenzyl)-6,7-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Oxo Ticlopidine (CAS: 68559-55-7 ) is a critical pharmacopeial impurity and a primary metabolite of the antiplatelet prodrug Ticlopidine.[1][2] Chemically defined as 5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, it represents the lactam derivative formed via oxidation of the piperidine ring α-carbon.[1]

In drug development and quality control (QC), this compound serves as a vital reference standard (USP Related Compound B; EP Impurity L) to monitor process-related degradation and metabolic stability.[1] Unlike the 2-oxo intermediate, which is a precursor to the pharmacologically active thiol metabolite, the 4-oxo derivative is generally considered a stable, inactive biotransformation product.[1] This guide details its chemical identifiers, structural properties, and validated analytical protocols for detection.[1]

Chemical Identifiers & Core Properties[1][2][3][4][5][6]

The following data aggregates definitive identifiers for global regulatory submission and database integration.

Table 1: Chemical Identity Matrix
Identifier TypeValue
Common Name 4-Oxo Ticlopidine
CAS Registry Number 68559-55-7
IUPAC Name 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
Pharmacopeial Designations USP: Ticlopidine Related Compound BEP: Ticlopidine Impurity L
Molecular Formula C₁₄H₁₂ClNOS
Molecular Weight 277.77 g/mol
Monoisotopic Mass 277.0328 Da
InChI Key KQQBLQBNIVSMLU-UHFFFAOYSA-N
SMILES Clc1ccccc1CN2CCC3=C(C2=O)C=CS3
Table 2: Physicochemical Properties (Predicted & Experimental)
PropertyValueContext
Appearance White to Off-white SolidStandard Reference Material
Melting Point 138°C – 142°CExperimental Range
Solubility DMSO, Methanol, ChloroformOrganic Solvents
LogP ~3.54Predicted (Hydrophobic)
pKa -1.60 ± 0.20Predicted (Amide nitrogen is non-basic)

Structural Characterization & Logic[1]

The structural distinction between Ticlopidine and its 4-oxo analog is the oxidation of the methylene group at position 4 of the thieno[3,2-c]pyridine scaffold.[1]

  • Ticlopidine: Contains a tertiary amine at position 5.[1] The C4 position is a methylene (-CH₂-).[1]

  • 4-Oxo Ticlopidine: The C4 methylene is oxidized to a carbonyl (C=O), forming a lactam .[1] This transformation significantly alters the electronic properties; the nitrogen lone pair participates in resonance with the carbonyl, rendering the molecule non-basic compared to the parent drug.[1]

Diagram 1: Structural Relationship

The following diagram illustrates the chemical structure of 4-Oxo Ticlopidine relative to its parent compound, highlighting the oxidation site.

Ticlopidine_Structure_Comparison Ticlopidine Ticlopidine (Parent Drug) Tertiary Amine Oxidation Oxidation at C4 (CYP450 / Degradation) Ticlopidine->Oxidation FourOxo 4-Oxo Ticlopidine (Impurity L) Lactam (Non-basic) Oxidation->FourOxo + Oxygen (C=O Formation)

Caption: Structural transformation from Ticlopidine to 4-Oxo Ticlopidine via oxidation at the C4 position, resulting in lactam formation.[1]

Formation & Biological Significance[1][3]

Understanding the origin of 4-Oxo Ticlopidine is essential for distinguishing between metabolic clearance and synthetic impurities.[1]

Metabolic Pathway (In Vivo)

Ticlopidine is a prodrug requiring bioactivation.[1]

  • Bioactivation Route: CYP450-mediated oxidation at the thiophene ring (C2) leads to the unstable 2-oxo intermediate, which ring-opens to the active thiol metabolite.[1]

  • Clearance Route (4-Oxo): Oxidation at the piperidine ring (C4) leads to 4-oxo ticlopidine.[1] This is a "dead-end" pathway, producing a stable, inactive metabolite that is excreted.[1]

Impurity Profile (In Vitro)

During synthesis or storage, Ticlopidine can undergo auto-oxidation or over-oxidation in the presence of trace metals or oxidants, generating Impurity L. Its presence in the API (Active Pharmaceutical Ingredient) must be controlled according to ICH Q3B guidelines.[1]

Diagram 2: Metabolic Divergence

Metabolic_Divergence Tic Ticlopidine (Prodrug) CYP_Bio CYP450 (CYP2C19/2B6) Thiophene Oxidation Tic->CYP_Bio CYP_Clear CYP450 / Auto-oxidation Piperidine Oxidation Tic->CYP_Clear TwoOxo 2-Oxo-Ticlopidine (Intermediate) CYP_Bio->TwoOxo ActiveMet Active Thiol Metabolite (P2Y12 Antagonist) TwoOxo->ActiveMet Ring Opening FourOxo 4-Oxo Ticlopidine (Impurity L / Inactive) CYP_Clear->FourOxo Lactamization

Caption: Divergent pathways of Ticlopidine. The 4-oxo pathway leads to Impurity L (inactive), while the 2-oxo pathway leads to the active drug.[1]

Analytical Protocols

To quantify 4-Oxo Ticlopidine in biological matrices or pharmaceutical formulations, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[1]

HPLC-UV/MS Method (Standardized)

This protocol is adapted from pharmacopeial methods for related substances.[1]

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-2 or equivalent), 4.6 × 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (Organic Modifier).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 240 nm (Thiophene absorption).[1][3]

    • MS (ESI+): Positive mode. Target ion [M+H]⁺ = 278.0 .[1]

Identification Criteria[1][2][3]
  • Retention Time (RT): 4-Oxo Ticlopidine typically elutes earlier than Ticlopidine due to the increased polarity of the amide (lactam) group compared to the tertiary amine of the parent.[1]

  • Mass Spectrum: Look for the parent ion at m/z 278.[1] The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a characteristic 3:1 ratio at m/z 278 and 280.[1]

References

  • National Institutes of Health (NIH). (n.d.).[1] Ticlopidine Compound Summary (Metabolism sections). PubChem.[1] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (n.d.).[1] Ticlopidine Impurity L Reference Standard. European Pharmacopoeia.[1][2] Retrieved from [Link][1]

Sources

Exploratory

The Unseen Cog: A Technical Guide to the Role of 4-Oxo Ticlopidine in Thienopyridine Pharmacology

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The thienopyridine class of antiplatelet agents, foundational in the management of atherothrombotic diseases, represents a fascinat...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyridine class of antiplatelet agents, foundational in the management of atherothrombotic diseases, represents a fascinating case study in prodrug bioactivation. Ticlopidine, a first-generation thienopyridine, undergoes extensive hepatic metabolism to exert its therapeutic effect. While the pathway to its active thiol metabolite via 2-oxo-ticlopidine is central to its pharmacology, a comprehensive understanding of its metabolic fate includes a lesser-known entity: 4-Oxo Ticlopidine. This technical guide provides an in-depth exploration of ticlopidine metabolism, contextualizing the position of 4-Oxo Ticlopidine within the broader pharmacological landscape of thienopyridines. We will dissect the enzymatic processes, analytical methodologies for metabolite identification, and the functional implications of ticlopidine's complex metabolic network, offering a nuanced perspective for researchers in pharmacology and drug development.

Introduction: The Thienopyridine Prodrug Concept

Thienopyridines, including ticlopidine and its successor clopidogrel, are orally administered prodrugs that require hepatic biotransformation to an active metabolite.[1][2] This active metabolite then irreversibly antagonizes the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[3][4] This blockade prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, a critical step in platelet aggregation and thrombus formation.[4]

Ticlopidine itself exhibits no significant in vitro antiplatelet activity.[3][5] Its therapeutic efficacy is entirely dependent on the generation of its active metabolite, a process that is both complex and subject to inter-individual variability, largely due to the polymorphic nature of the cytochrome P450 (CYP) enzymes involved.[5][6] The onset of ticlopidine's antiplatelet effect is delayed, typically taking 24 to 48 hours to become apparent, with maximal inhibition achieved after 3 to 5 days of continuous therapy.[7] This pharmacokinetic profile underscores the critical role of its metabolic activation pathway.

The Metabolic Labyrinth: Ticlopidine's Biotransformation

Ticlopidine is extensively metabolized by the liver, with at least 20 different metabolites having been identified.[8][9] The primary metabolic pathways involve oxidation of the thiophene ring and the tetrahydropyridine ring system. The key to ticlopidine's antiplatelet activity lies in a two-step oxidative process.

The Main Pathway to Bioactivation: The Role of 2-Oxo-Ticlopidine

The pharmacologically crucial metabolic cascade begins with the CYP-mediated oxidation of the thiophene ring of ticlopidine to form a 2-hydroxy-ticlopidine intermediate, which then undergoes tautomerization to the more stable 2-oxo-ticlopidine.[5] This initial step is a critical prerequisite for the formation of the active metabolite. Subsequently, the 2-oxo-ticlopidine intermediate undergoes further metabolism, leading to the opening of the thiophene ring and the formation of a reactive thiol-containing metabolite.[5] It is this thiol metabolite that forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation.

Ticlopidine_Bioactivation Ticlopidine Ticlopidine (Prodrug) Two_Oxo 2-Oxo-Ticlopidine (Intermediate) Ticlopidine->Two_Oxo CYP450 Oxidation (Step 1) Active_Metabolite Active Thiol Metabolite Two_Oxo->Active_Metabolite Further Metabolism (Thiophene Ring Opening) P2Y12 P2Y12 Receptor (on Platelet) Active_Metabolite->P2Y12 Covalent Binding Inhibition Irreversible Inhibition of Platelet Aggregation P2Y12->Inhibition

Introducing 4-Oxo Ticlopidine: A Secondary Metabolite

Distinct from the bioactivation pathway is the formation of 4-Oxo Ticlopidine (CAS 68559-55-7), chemically identified as 5-[(2-Chlorophenyl)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one.[10][11] This metabolite results from the oxidation of the tetrahydropyridine ring of the ticlopidine molecule.

While its existence is confirmed, the pharmacological significance of 4-Oxo Ticlopidine appears to be minimal in comparison to the active thiol metabolite. Current literature does not attribute any significant antiplatelet activity to 4-Oxo Ticlopidine. It is considered a minor metabolite in the overall disposition of ticlopidine.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Ticlopidine_secondary Ticlopidine_secondary Four_Oxo Four_Oxo Ticlopidine_secondary->Four_Oxo CYP-mediated tetrahydropyridine ring oxidation Inactive No Significant Antiplatelet Activity Four_Oxo->Inactive Likely Inactive Active_Metabolite Active_Metabolite P2Y12_Inhibition P2Y12 Receptor Inhibition Active_Metabolite->P2Y12_Inhibition Pharmacological Effect

The Enzymology of Ticlopidine Metabolism

The biotransformation of ticlopidine is predominantly mediated by the hepatic cytochrome P450 (CYP) enzyme system. Several CYP isozymes have been implicated in its metabolism, contributing to the potential for drug-drug interactions and inter-individual variability in response.

  • CYP2C19, CYP2B6, and CYP1A2 are primarily responsible for the initial oxidation of ticlopidine to 2-oxo-ticlopidine.[6][12]

  • Further metabolism to the active thiol metabolite involves a broader range of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 .[12]

The involvement of multiple CYP pathways highlights the complexity of predicting ticlopidine's metabolic fate. Genetic polymorphisms in these enzymes, particularly CYP2C19, can significantly impact the generation of the active metabolite and, consequently, the antiplatelet effect of the drug.

Analytical Methodologies for Metabolite Profiling

The identification and quantification of ticlopidine and its numerous metabolites, including 4-Oxo Ticlopidine, necessitate sophisticated analytical techniques.

Sample Preparation

Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex biological matrix.[5]

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the cornerstone of separating ticlopidine and its metabolites.[2] Reversed-phase columns, such as C18 or C8, are commonly employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Detection and Identification
  • UV Detection: HPLC with UV detection can be optimized for the quantification of ticlopidine, with lower wavelengths (e.g., 213 nm) providing enhanced sensitivity.[2]

  • Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the definitive identification and sensitive quantification of ticlopidine metabolites.[5][13] The high resolving power and specificity of MS allow for the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Physicochemical Properties of Ticlopidine and its Oxo-Metabolites

CompoundChemical FormulaMolar Mass ( g/mol )CAS Number
TiclopidineC₁₄H₁₄ClNS263.7955142-85-3
2-Oxo-TiclopidineC₁₄H₁₂ClNO₂SNot readily availableNot readily available
4-Oxo TiclopidineC₁₄H₁₂ClNOS277.7768559-55-7

Experimental Protocol: In Vitro Metabolism of Ticlopidine

The following protocol provides a general framework for studying the in vitro metabolism of ticlopidine using liver microsomes, a common experimental system for investigating drug metabolism.

Objective: To identify the formation of ticlopidine metabolites, including 4-Oxo Ticlopidine, in a controlled in vitro system.

Materials:

  • Human liver microsomes (pooled)

  • Ticlopidine standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add ticlopidine (dissolved in a suitable solvent like methanol or DMSO) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation and Supernatant Collection: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and inject an aliquot into the LC-MS/MS system for analysis.

  • Data Analysis: Analyze the chromatograms and mass spectra to identify and quantify the parent drug (ticlopidine) and its metabolites by comparing their retention times and mass fragmentation patterns to those of authentic standards, if available.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mixture Prepare Incubation Mixture (Buffer, NADPH System, Microsomes) Pre_Incubate Pre-incubate at 37°C Prep_Mixture->Pre_Incubate Add_Ticlopidine Add Ticlopidine (Initiate Reaction) Pre_Incubate->Add_Ticlopidine Incubate Incubate at 37°C Add_Ticlopidine->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LC_MS_Analysis Data_Analysis Identify & Quantify Metabolites LC_MS_Analysis->Data_Analysis

Conclusion: The Broader Perspective on Thienopyridine Metabolism

While 4-Oxo Ticlopidine does not appear to play a direct role in the antiplatelet efficacy of ticlopidine, its existence underscores the intricate and multifaceted nature of thienopyridine metabolism. For drug development professionals, a thorough characterization of all significant metabolic pathways is paramount for several reasons:

  • Predicting Drug-Drug Interactions: Understanding which CYP enzymes are involved in both major and minor metabolic pathways can help predict potential interactions with co-administered drugs.

  • Assessing Drug Safety: Some metabolites, even if pharmacologically inactive, can contribute to adverse drug reactions or toxicity.

  • Informing Bioanalytical Method Development: A comprehensive knowledge of all metabolites is essential for developing robust analytical methods to fully characterize the pharmacokinetics of a drug.

In the case of ticlopidine, the focus remains justifiably on the bioactivation pathway leading to the active thiol metabolite. However, acknowledging and characterizing minor metabolites like 4-Oxo Ticlopidine contributes to a more complete and scientifically rigorous understanding of the drug's disposition and overall pharmacological profile. This holistic view is indispensable for the rational design and development of safer and more effective antiplatelet therapies.

References

  • Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 142(2), 355–361. [Link]

  • Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. [Link]

  • Gay, S. C., & Hyland, R. (2013). Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4. Drug Metabolism and Disposition, 41(10), 1759–1766. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel.
  • Wikipedia. (n.d.). Ticlopidine. [Link]

  • Small Molecule Pathway Database. (n.d.). Ticlopidine Metabolism Pathway. [Link]

  • RxList. (n.d.). Ticlid (Ticlopidine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. (2020). Ticlopidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Chemsrc. (2025). 4-Oxo Ticlopidine. [Link]

  • PubChemLite. (n.d.). 4-oxo ticlopidine (C14H12ClNOS). [Link]

  • Laghic, G., & D'Andrea, G. (1980). Effects of ticlopidine on platelet prostaglandin metabolism. Possible consequences for prostacyclin production. Prostaglandins and Medicine, 5(4), 317–324.
  • ResearchGate. (n.d.). Synthesis of ticlopidine (4) from 1 h via 2 h. [Link]

  • ResearchGate. (n.d.). Ticlopidine and its known metabolites. [Link]

  • National Center for Biotechnology Information. (n.d.). Ticlopidine. PubChem Compound Summary for CID 5472. [Link]

  • Thoracic Key. (2016). Ticlopidine. [Link]

  • Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355-61. [Link]

  • Wikipedia. (n.d.). Diazepam. [Link]

  • Saltiel, E., & Ward, A. (1987). Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. Drugs, 34(2), 222–262. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders. Drugs, 57(5), 763–782.
  • Teatini, L., Tassoni, M., & Bonazzi, D. (1999). Optimised method for determination of ticlopidine in serum by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 21(1), 167–172. [Link]

  • Li, C., Wang, Y., Chen, X., & Zhong, D. (2015). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Chromatography B, 983-984, 111–118. [Link]

  • Schrör, K. (1993). The basic pharmacology of ticlopidine and clopidogrel. Platelets, 4(5), 252–261. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Utilizing 4-Oxo Ticlopidine in In Vitro Platelet Aggregation Assays

Introduction: The Critical Role of Platelet Aggregation in Thrombosis and Hemostasis Platelet aggregation is a fundamental physiological process essential for hemostasis, the cessation of bleeding from a damaged blood ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Platelet Aggregation in Thrombosis and Hemostasis

Platelet aggregation is a fundamental physiological process essential for hemostasis, the cessation of bleeding from a damaged blood vessel. However, dysregulated platelet activation can lead to the formation of pathological thrombi, obstructing blood flow and causing severe cardiovascular events such as myocardial infarction and stroke. Consequently, antiplatelet agents are a cornerstone of therapy for the prevention and treatment of thromboembolic diseases.

Ticlopidine, a first-generation thienopyridine, has been a significant compound in the landscape of antiplatelet therapy. It functions as a prodrug, requiring hepatic metabolism to be converted into its active form.[1][2][3] Research has identified that the metabolites of ticlopidine are responsible for its antiplatelet effects.[4] One such key metabolite is 4-Oxo Ticlopidine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Oxo Ticlopidine in in vitro platelet aggregation assays, a critical tool for studying platelet function and evaluating the efficacy of antiplatelet compounds.

The primary and most widely accepted method for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[5] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[5][6] This application note will detail the principles of LTA, the mechanism of action of 4-Oxo Ticlopidine, and provide a validated, step-by-step protocol for its use in platelet aggregation studies.

Mechanism of Action: Irreversible Inhibition of the P2Y12 Receptor

Ticlopidine and its active metabolites exert their antiplatelet effect by targeting the P2Y12 receptor, a crucial purinergic receptor on the platelet surface.[1][7] Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged endothelial cells, is a key agonist that promotes platelet activation and aggregation.[8] ADP interacts with two G-protein coupled receptors on platelets: P2Y1 and P2Y12. The P2Y12 receptor, when activated by ADP, couples to the inhibitory G-protein, Gi, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn lowers the threshold for platelet activation and promotes aggregation.[1]

4-Oxo Ticlopidine, as an active metabolite of ticlopidine, functions as an irreversible antagonist of the P2Y12 receptor.[1][9] This irreversible binding prevents ADP from activating the receptor, thereby maintaining higher levels of intracellular cAMP and inhibiting the full activation of the glycoprotein IIb/IIIa complex.[7][10] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, responsible for binding fibrinogen and forming bridges between platelets.[7] By disrupting this signaling cascade, 4-Oxo Ticlopidine effectively blocks ADP-induced platelet aggregation.[11][12]

P2Y12_Inhibition cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds AC Adenylyl Cyclase P2Y12->AC Inhibits OxoTiclopidine 4-Oxo Ticlopidine OxoTiclopidine->P2Y12 Irreversibly Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates

Caption: P2Y12 receptor signaling pathway and inhibition by 4-Oxo Ticlopidine.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible and reliable results in platelet aggregation assays. The following table summarizes the essential materials and their recommended specifications.

Reagent/Material Specification Supplier Example Purpose
4-Oxo Ticlopidine≥98% purityCayman Chemical, Santa Cruz BiotechnologyTest compound (P2Y12 inhibitor)
Dimethyl Sulfoxide (DMSO)ACS grade or higherSigma-Aldrich, Fisher ScientificSolvent for 4-Oxo Ticlopidine
Adenosine Diphosphate (ADP)≥95% purityChrono-log, Sigma-AldrichPlatelet agonist
Human Whole BloodFreshly drawn from healthy, consenting donorsIn-house collection or commercial sourceSource of platelets
3.2% Sodium CitrateAnticoagulantBD Vacutainer®Anticoagulant for blood collection
Saline (0.9% NaCl)Sterile, isotonicHospira, BaxterDiluent and negative control
Platelet AggregometerWith temperature control (37°C) and stirring capabilitiesChrono-log, Bio/Data CorporationMeasures light transmission changes
CentrifugeRefrigerated, with swinging bucket rotorBeckman Coulter, Thermo Fisher ScientificPreparation of PRP and PPP
Plastic or Siliconized Glass TubesFalcon, SarstedtBlood collection and plasma separation
Micropipettes and TipsCalibratedEppendorf, GilsonPrecise liquid handling

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for assessing the inhibitory effect of 4-Oxo Ticlopidine on ADP-induced platelet aggregation using Light Transmission Aggregometry.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Expert Insight: The quality of PRP is a critical determinant of assay performance. Centrifugation parameters must be optimized to maximize platelet yield while minimizing platelet activation.[13][14] All procedures should be conducted at room temperature (20-24°C) to prevent cold-induced platelet activation.[15]

  • Blood Collection: Collect whole blood from healthy human donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days.[16] Use a 19- or 21-gauge needle and draw blood directly into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.[13][17] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the upper layer of PRP.

  • PRP Harvesting: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a clean, capped plastic tube. Avoid disturbing the buffy coat.

  • PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes at room temperature.[17] The supernatant is the PPP.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-350 x 10⁹/L by adding autologous PPP.[16] This standardization is crucial for inter-assay comparability.

  • Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use.[16][17]

PRP_Preparation cluster_workflow PRP and PPP Preparation Workflow BloodCollection 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 15-20 min, no brake) BloodCollection->Centrifuge1 HarvestPRP 3. Aspirate PRP Supernatant Centrifuge1->HarvestPRP Centrifuge2 4. High-Speed Centrifugation (2500 x g, 15 min) Centrifuge1->Centrifuge2 Remaining Blood PRP Platelet-Rich Plasma (PRP) HarvestPRP->PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP

Caption: Workflow for the preparation of Platelet-Rich and Platelet-Poor Plasma.

Assay Procedure
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.[6]

  • Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[6][18]

  • Sample Preparation:

    • Pipette an aliquot of PRP (typically 450 µL) into a cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 1 minute.[19]

  • Incubation with 4-Oxo Ticlopidine:

    • Prepare a stock solution of 4-Oxo Ticlopidine in DMSO. Create serial dilutions to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Add a small volume (e.g., 5 µL) of the 4-Oxo Ticlopidine solution or vehicle control (DMSO) to the PRP in the cuvette.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Initiation of Aggregation:

    • Add the platelet agonist, ADP, to the cuvette to achieve a final concentration that induces a submaximal aggregation response (typically 5-10 µM).[16] The volume of the agonist should not exceed 10% of the PRP volume.[18]

  • Data Acquisition: Record the change in light transmission for a set period, usually 5-10 minutes, or until the aggregation response has plateaued.[19]

Control Experiments
  • Negative Control: PRP treated with the vehicle (DMSO) instead of 4-Oxo Ticlopidine to determine the maximal aggregation response to ADP.

  • Positive Control (Optional but Recommended): A known P2Y12 inhibitor can be used to validate the assay system.

Data Analysis and Interpretation

The output from the aggregometer is a curve representing the percentage of light transmission over time. The maximum aggregation is the highest percentage of light transmission reached.

Calculation of Inhibition Percentage

The percentage of inhibition of platelet aggregation for each concentration of 4-Oxo Ticlopidine is calculated using the following formula:

% Inhibition = [ (Max Aggregation of Vehicle - Max Aggregation of Test) / Max Aggregation of Vehicle ] x 100

Where:

  • Max Aggregation of Vehicle is the maximum aggregation observed in the presence of the vehicle control.

  • Max Aggregation of Test is the maximum aggregation observed in the presence of 4-Oxo Ticlopidine.

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the response (in this case, platelet aggregation) by 50%.

  • Dose-Response Curve: Plot the percentage of inhibition on the Y-axis against the logarithm of the 4-Oxo Ticlopidine concentration on the X-axis.

  • Non-linear Regression: Use a suitable software program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[20]

  • IC50 Value: The software will calculate the IC50 value, which is the concentration of 4-Oxo Ticlopidine that corresponds to 50% inhibition on the fitted curve.[21][22]

Sample Data Presentation
4-Oxo Ticlopidine [µM] Max Aggregation (%) % Inhibition
0 (Vehicle)85.20.0
0.178.57.9
162.127.1
1043.848.6
5020.376.2
10012.685.2

Troubleshooting and Expert Recommendations

  • High Baseline Noise: This may be due to poor quality PRP (e.g., contamination with red blood cells or platelet activation during preparation). Ensure gentle handling and optimized centrifugation.

  • Low Aggregation Response in Control: This could be due to several factors:

    • Donor variability or use of medications affecting platelet function.

    • Aged or improperly stored ADP. Prepare fresh agonist solutions.

    • Low platelet count in the PRP.[6]

  • Irreproducible Results:

    • Ensure consistent timing for incubation and data acquisition.

    • Calibrate pipettes regularly for accurate liquid handling.

    • Standardize the PRP preparation protocol.[23]

  • Expert Recommendation: For mechanistic studies, consider using washed platelets to eliminate plasma components that may interfere with the assay. However, for screening and pharmacological profiling, PRP is often preferred as it more closely mimics the physiological environment.

Conclusion

The in vitro platelet aggregation assay is an indispensable tool for the characterization of antiplatelet agents. 4-Oxo Ticlopidine, as a key active metabolite of ticlopidine, serves as an important reference compound for studying P2Y12 receptor antagonism. By following the detailed protocol and adhering to the principles of good laboratory practice outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of platelet biology and contribute to the development of novel antithrombotic therapies.

References

  • Barragan, P., et al. (2003). Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders. Drugs, 63(5), 515-53. Available at: [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation, 100(15), 1667-1672. Available at: [Link]

  • Cattaneo, M., & Podda, G. M. (1992). Ticlopidine facilitates the deaggregation of human platelets aggregated by thrombin. Thrombosis and haemostasis, 68(6), 717-721. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ticlopidine Hydrochloride? Available at: [Link]

  • Pharmacology Weekly. (2025). Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. YouTube. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticlopidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]

  • Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • The Small Molecule Pathway Database (SMPDB). (n.d.). Ticlopidine Metabolism Pathway. Available at: [Link]

  • Hasegawa, M., et al. (2003). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 140(8), 1433-1442. Available at: [Link]

  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Available at: [Link]

  • International Society on Thrombosis and Haemostasis (ISTH). (2016). ISTH Academy Presentation: Platelet Function Testing in the Clinic. YouTube. Available at: [Link]

  • Oger, C., et al. (2013). New analogues of 13-hydroxyocatdecadienoic acid and 12-hydroxyeicosatetraenoic acid block human blood platelet aggregation and cyclooxygenase-1 activity. Bioorganic & medicinal chemistry letters, 23(21), 5942-5946. Available at: [Link]

  • Tsoupras, A., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1537-1543. Available at: [Link]

  • Dhurat, R., & Sukesh, M. S. (2014). Principles and methods of preparation of platelet-rich plasma: a review and author's perspective. Journal of cutaneous and aesthetic surgery, 7(4), 189. Available at: [Link]

  • Reddoch, K. M., & Pidcoke, H. F. (2017). Troubleshooting in platelet storage temperature and new perspectives through proteomics. Blood transfusion, 15(3), 220. Available at: [Link]

  • Bio/Data Corporation. (2025). ADP and Collagen: Key Roles in Platelet Aggregation Testing. Available at: [Link]

  • Alessi, M. C., et al. (2021). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Thrombosis journal, 19(1), 1-13. Available at: [Link]

  • Sane, R., et al. (2018). Use of different parameters and equations for calculation of IC50 values in efflux assays: potential sources of variability in IC50 determination. The AAPS journal, 20(6), 1-11. Available at: [Link]

  • ResearchGate. (n.d.). In vitro platelet aggregation in whole blood incubated with ADP (1µM). Available at: [Link]

  • Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Szczeklik, W., et al. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of Transfusion Medicine, 16(2), 117-125. Available at: [Link]

  • Laboratory Supply Network. (2021). What is the optimal centrifugation protocol for preparing PRP?. Available at: [Link]

  • Vlase, L., et al. (2020). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. Pharmaceuticals, 13(10), 312. Available at: [Link]

  • Hayward, C. P. (2014). Light transmission aggregometry. The Hematologist, 11(2). Available at: [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]

  • CAP TODAY. (2020). Testing for platelet function using platelet-rich plasma. Available at: [Link]

  • de Andrade, R. V., et al. (2021). Technical procedures for preparation and administration of platelet-rich plasma and related products: a scoping review. Frontiers in cell and developmental biology, 9, 665236. Available at: [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Toxicological Profiling of 4-Oxo Ticlopidine

Abstract & Scientific Rationale This application note details the experimental protocol for the in vivo characterization of 4-Oxo Ticlopidine (CAS 68559-55-7). While Ticlopidine is a well-known prodrug requiring hepatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the experimental protocol for the in vivo characterization of 4-Oxo Ticlopidine (CAS 68559-55-7). While Ticlopidine is a well-known prodrug requiring hepatic activation via the 2-oxo-ticlopidine (thiolactone) intermediate to inhibit P2Y12 receptors, 4-oxo-ticlopidine represents a distinct oxidative metabolite and pharmacopeial impurity (Impurity L).[1]

Studying 4-oxo-ticlopidine is critical for two reasons:

  • Metabolites in Safety Testing (MIST): Regulatory guidelines (FDA/ICH M3) require the characterization of major metabolites that may possess distinct toxicological profiles compared to the parent drug.[1]

  • Metabolic Divergence: Understanding the ratio of 4-oxo (inactive/clearance pathway) versus 2-oxo (activation pathway) provides insights into inter-individual variability in Ticlopidine efficacy, particularly regarding CYP450 polymorphism.[1]

This protocol focuses on the Direct Administration Bridging Study , where 4-oxo-ticlopidine is dosed directly to rodents to isolate its specific Pharmacokinetic (PK) and Toxicokinetic (TK) properties, unconfounded by the parent drug.[1]

Experimental Design & Workflow

The study utilizes a parallel-design approach in Sprague-Dawley rats to determine absolute bioavailability, clearance mechanisms, and potential organ accumulation.[1]

Workflow Visualization

ExperimentalWorkflow cluster_Groups Animal Cohorts Start Study Initiation (4-Oxo Ticlopidine) Formulation Formulation Strategy (Solubility Optimization) Start->Formulation IV_Group Group A: IV Bolus (2 mg/kg) Target: CL, Vss Formulation->IV_Group PO_Group Group B: Oral Gavage (10 mg/kg) Target: Bioavailability, Cmax Formulation->PO_Group Sampling Serial Blood Sampling (0 - 24h) IV_Group->Sampling PO_Group->Sampling Bioanalysis LC-MS/MS Quantitation (MRM Mode) Sampling->Bioanalysis DataAnalysis NCA Analysis (WinNonlin/Phoenix) Bioanalysis->DataAnalysis

Figure 1: Workflow for the pharmacokinetic characterization of 4-Oxo Ticlopidine.

Compound Preparation & Formulation

4-Oxo Ticlopidine is lipophilic (Predicted LogP ~3.5).[1] Proper vehicle selection is paramount to prevent precipitation upon injection, which would invalidate clearance data.

Materials
  • Test Article: 4-Oxo Ticlopidine (Purity >98%).[1]

  • Vehicles: PEG 400, Ethanol (absolute), Saline (0.9%), Tween 80.[1]

Formulation Protocol
RouteConcentrationVehicle Composition (v/v)Preparation Method
Intravenous (IV) 1 mg/mL5% DMSO + 10% Cremophor EL + 85% Saline1.[1] Dissolve compound in DMSO.2. Add Cremophor EL; vortex 2 min.3. Slowly add warm saline while stirring. Filter (0.22 µm).[1]
Oral (PO) 2 mg/mL0.5% Methylcellulose (MC) + 0.1% Tween 801.[1] Micronize compound.2. Levigate with Tween 80.3. Suspend in MC solution. Sonicate 10 min.

Critical Control: Check IV formulation for precipitation after 2 hours at room temperature. If cloudy, increase DMSO concentration to 10%.[1]

Animal Model & Dosing Protocol

Rationale for Species Selection

The Sprague-Dawley rat is the standard model for metabolic bridging studies.[1] It possesses hepatic CYP enzymes (specifically CYP2C11/CYP2C12) relevant to thienopyridine metabolism.[1]

Surgical Preparation (IV Group)

To reduce stress-induced variability, Jugular Vein Cannulation (JVC) is recommended.[1]

  • Anesthetize rat (Isoflurane: 5% induction, 2% maintenance).[1]

  • Implant sterile polyurethane catheter into the right jugular vein.

  • Exteriorize catheter at the nape of the neck.

  • Allow 48-hour recovery before dosing.[1]

Dosing Procedure[2][3][4]
  • Group A (IV): Administer 2 mg/kg via tail vein (if not cannulated) or JVC.[1] Flush with 0.2 mL heparinized saline.[1]

  • Group B (PO): Administer 10 mg/kg via oral gavage using a flexible feeding needle.[1] Ensure fasted state (12h pre-dose) to standardize absorption.

Sample Collection & Processing

Sampling Timepoints:

  • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.[1]

  • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.[1]

Blood Processing:

  • Collect 200 µL blood into K2EDTA tubes.

  • Immediate Stabilization: Add 2 µL of esterase inhibitor (e.g., PMSF) if stability is unknown (though 4-oxo is generally more stable than the thiolactone).[1]

  • Centrifuge at 3000 x g for 10 min at 4°C.

  • Harvest plasma and store at -80°C.

Bioanalytical Method (LC-MS/MS)[1]

This section defines the quantification of 4-Oxo Ticlopidine in plasma.

Instrumentation
  • System: Agilent 1290 Infinity II LC coupled with Sciex Triple Quad 6500+.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).[1]

Mass Spectrometry Conditions (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
4-Oxo Ticlopidine 278.1 [M+H]+125.025Chlorobenzyl carbocation (Characteristic fragment)
Internal Standard 282.1 [M+H]+129.025Ticlopidine-d4 or analog
Chromatographic Gradient
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow: 0.4 mL/min.[1]

  • Profile: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.

Data Analysis & Interpretation

Use Non-Compartmental Analysis (NCA) to derive key parameters.[1]

Key Parameters Calculation[2][3][5][6][7]
  • AUC (Area Under Curve): Measure of total exposure.[1]

  • CL (Clearance):

    
    . High clearance indicates rapid elimination or metabolism (potentially to secondary metabolites).
    
  • Vss (Volume of Distribution): Indicates tissue distribution.[1] A high Vss (>0.7 L/kg) suggests 4-oxo ticlopidine accumulates in tissues, warranting toxicity checks in liver/kidney.[1]

  • Bioavailability (F%):

    
    [1]
    
Metabolic Context Diagram

Understanding where 4-oxo fits in the broader Ticlopidine landscape is vital for interpreting the data.[1]

MetabolicPathway Ticlopidine Ticlopidine (Parent Drug) Oxidation_2 CYP2C19 / CYP2B6 (2-Oxidation) Ticlopidine->Oxidation_2 Oxidation_4 CYP-mediated (4-Oxidation) Ticlopidine->Oxidation_4 Two_Oxo 2-Oxo-Ticlopidine (Thiolactone Intermediate) Oxidation_2->Two_Oxo Four_Oxo 4-Oxo-Ticlopidine (Inactive/Impurity L) TARGET ANALYTE Oxidation_4->Four_Oxo Active_Metabolite Active Thiol Metabolite (P2Y12 Inhibitor) Two_Oxo->Active_Metabolite Ring Opening Clearance Renal/Biliary Clearance Four_Oxo->Clearance Glucuronidation?

Figure 2: Metabolic divergence of Ticlopidine.[1] Note that 4-oxo-ticlopidine is a separate branch from the pharmacological activation pathway.[1]

Safety & Handling

  • Hazard: 4-Oxo Ticlopidine is a thienopyridine derivative.[1][2][3][4] Treat as a potential irritant and sensitizer.[1]

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1] Handle powder in a fume hood.

  • Waste: Dispose of biological samples as biohazard waste; chemical waste according to local EHS regulations.

References

  • FDA Guidance for Industry. (2020).[1] Safety Testing of Drug Metabolites (MIST).[1] U.S. Food and Drug Administration. [Link]

  • Savi, P., et al. (2000).[1] Identification of the active metabolite of clopidogrel and ticlopidine.[5][4] Thrombosis and Haemostasis.[1][6][4] (Contextual grounding for the 2-oxo vs 4-oxo pathways). [Link]

  • PubChem Compound Summary. (2023). 4-Oxo Ticlopidine (CAS 68559-55-7).[1][7][3][8][9][10] National Center for Biotechnology Information. [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Ticlopidine Hydrochloride Monograph: Impurity L.[1][10] (Standard reference for chemical identity). [Link][1]

Sources

Method

Technical Guide: 4-Oxo Ticlopidine as a Reference Standard in Pharmaceutical Analysis

Abstract This application note details the structural role, analytical characterization, and handling of 4-Oxo Ticlopidine (CAS 68559-55-7), a critical metabolite and process-related impurity of the antiplatelet drug Tic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural role, analytical characterization, and handling of 4-Oxo Ticlopidine (CAS 68559-55-7), a critical metabolite and process-related impurity of the antiplatelet drug Ticlopidine. Unlike the bio-activating intermediate 2-oxo-ticlopidine, the 4-oxo analog represents a metabolic dead-end and a stability-indicating impurity. This guide provides validated protocols for its use as a reference standard in HPLC-UV quantification and LC-MS/MS metabolite profiling, ensuring compliance with ICH Q3A/Q3B guidelines.

Introduction: The Analytical Context

Ticlopidine is a thienopyridine prodrug that requires hepatic biotransformation to inhibit the P2Y12 platelet receptor. This activation is mediated by CYP450 enzymes (primarily CYP2B6 and CYP2C19), converting Ticlopidine to 2-oxo-ticlopidine , which subsequently opens to form the active thiol metabolite.[1]

However, oxidation at the 4-position of the piperidine ring yields 4-Oxo Ticlopidine . This compound serves two distinct roles in pharmaceutical science:

  • In Quality Control (CMC): It is a known degradation product and synthesis impurity. Its presence must be monitored to ensure the purity of the Active Pharmaceutical Ingredient (API).

  • In DMPK Studies: It acts as a marker for specific CYP-mediated metabolic pathways, distinguishing between productive activation (2-oxo) and non-productive clearance (4-oxo).

Chemical Characterization
PropertyData
Chemical Name 5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
CAS Number 68559-55-7
Molecular Formula

Molecular Weight 277.77 g/mol
Monoisotopic Mass 277.03 Da
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[2]
Appearance White to off-white solid

Metabolic & Degradation Pathways (Visualization)

The following diagram illustrates the divergence between the bioactivation pathway (2-oxo) and the impurity/inactivation pathway (4-oxo).

Ticlopidine_Metabolism cluster_legend Pathway Key Tic Ticlopidine (Prodrug) Oxo2 2-Oxo Ticlopidine (Intermediate) Tic->Oxo2 CYP2B6/2C19 (Bioactivation) Oxo4 4-Oxo Ticlopidine (Impurity/Metabolite) Tic->Oxo4 Oxidation/Degradation (Non-productive) Active Active Thiol Metabolite Oxo2->Active Ring Opening key1 Green: Therapeutic Pathway key2 Red: Impurity/Clearance Pathway

Figure 1: Divergent metabolic pathways of Ticlopidine. 4-Oxo Ticlopidine represents a non-active oxidation state distinct from the therapeutic precursor.

Protocol 1: Reference Standard Preparation & Handling

Objective: To prepare a stable stock solution of 4-Oxo Ticlopidine for analytical use.

Reagents
  • 4-Oxo Ticlopidine Reference Standard (>98% purity).

  • Methanol (LC-MS Grade).

  • Acetonitrile (LC-MS Grade).

  • Amber glassware (Class A).

Procedure
  • Weighing: Accurately weigh 10.0 mg of 4-Oxo Ticlopidine into a 100 mL amber volumetric flask.

    • Note: The lactam moiety is relatively stable, but amber glass protects against potential photosensitivity of the thienopyridine core.

  • Dissolution: Add 50 mL of Methanol. Sonicate for 5 minutes until completely dissolved.

    • Expert Insight: Do not use 100% water for the stock solution. The compound has limited aqueous solubility and may precipitate or adsorb to glass surfaces.

  • Dilution: Make up to volume with Methanol to achieve a 100 µg/mL (ppm) stock solution.

  • Storage: Aliquot into 2 mL cryovials. Store at -20°C.

    • Stability:[3] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC-UV Impurity Profiling

Objective: To separate and quantify 4-Oxo Ticlopidine in the presence of Ticlopidine API and other impurities.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Why: A standard C18 provides sufficient hydrophobic retention to separate the oxidized metabolite (more polar) from the parent drug.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with Phosphoric Acid.
    
    • Why: Acidic pH suppresses the ionization of the residual nitrogen, sharpening the peak shape of the thienopyridine derivatives.

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 235 nm .[6]

    • Why: This wavelength captures the absorption maximum of the thienopyridine system while minimizing solvent cutoff noise.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
5.08020
20.02080
25.02080
26.08020
35.08020
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between 4-Oxo Ticlopidine and Ticlopidine.
    
    • Note: 4-Oxo Ticlopidine (more polar due to the carbonyl) typically elutes before Ticlopidine.

  • Tailing Factor: < 1.5 for both peaks.

  • RSD (n=6): < 2.0% for peak area.

Protocol 3: LC-MS/MS Identification

Objective: High-sensitivity detection for DMPK studies or trace impurity identification.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 350°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Multiple Reaction Monitoring)

The introduction of the oxygen atom increases the molecular weight by 14 Da (replacement of


 with 

) relative to Ticlopidine (

).
CompoundPrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)Rationale
Ticlopidine 264.1154.025Loss of chlorobenzyl group
4-Oxo Ticlopidine 278.1 168.0 28Core lactam fragment retention
4-Oxo Ticlopidine 278.1125.035Chlorobenzyl carbocation

Expert Insight: The transition 278.1


 125.0 is common to both the parent and the metabolite (the chlorobenzyl group is unchanged). For specificity, use 278.1 

168.0
, which represents the modified thienopyridine core.

Analytical Workflow Diagram

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (API or Plasma) Extract Extraction (MeOH/ACN) Sample->Extract Filter Filtration (0.22 µm) Extract->Filter HPLC HPLC Separation (C18, pH 3.5) Filter->HPLC Detect Detection HPLC->Detect Quant Quantification (vs Reference Std) Detect->Quant UV (235nm) Detect->Quant MS (m/z 278) Report Report Impurity % / Conc. Quant->Report

Figure 2: Step-by-step analytical workflow for isolating and quantifying 4-Oxo Ticlopidine.

Discussion & Troubleshooting

Critical Quality Attributes (CQA)

In drug development, distinguishing between 2-oxo and 4-oxo isomers is vital. The 2-oxo isomer is labile and difficult to isolate as a standard because it rapidly converts to the active metabolite. In contrast, 4-oxo ticlopidine is stable , making it an excellent marker for "non-productive" metabolism or oxidative degradation in shelf-life studies.

Common Pitfalls
  • Co-elution: In simple isocratic runs, 4-oxo ticlopidine may co-elute with Ticlopidine N-oxide. The gradient method described in Protocol 2 utilizes the pH-dependent retention shift to resolve these.

  • Carryover: Ticlopidine and its lipophilic metabolites stick to stainless steel. Ensure a needle wash with 50:50 Methanol:Water is used between injections.

  • Buffer pH: If the pH of the mobile phase drifts above 4.5, peak tailing will increase significantly due to the interaction of the pyridine nitrogen with residual silanols on the column.

References

  • Santa Cruz Biotechnology. 4-Oxo Ticlopidine Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ticlopidine. Retrieved from

  • Hagihara, K., et al. (2008). Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4. Drug Metabolism and Disposition.[7] Retrieved from

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Roy, J. (2002). Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech. Retrieved from

Sources

Application

Cell-based assays to evaluate 4-Oxo Ticlopidine cytotoxicity

Application Note & Protocols A Multi-Parametric Approach to Evaluating the Cytotoxicity of 4-Oxo Ticlopidine Using Cell-Based Assays Abstract This document provides a comprehensive guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Multi-Parametric Approach to Evaluating the Cytotoxicity of 4-Oxo Ticlopidine Using Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a suite of cell-based assays to evaluate the cytotoxicity of 4-Oxo Ticlopidine, a major metabolite of the antiplatelet drug Ticlopidine. We present a rationale for a multi-parametric approach, detailing protocols for assessing cell viability, membrane integrity, and apoptosis induction. The protocols are optimized for the human hepatoma cell line HepG2, a metabolically active and relevant model for in vitro toxicology. By integrating data from metabolic, enzymatic, and apoptotic assays, users can obtain a nuanced understanding of the cytotoxic mechanisms of 4-Oxo Ticlopidine.

Introduction: The Rationale for Cytotoxicity Profiling of 4-Oxo Ticlopidine

Ticlopidine is an antiplatelet prodrug from the thienopyridine family that functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation.[1] While effective, its use has been limited due to risks of serious side effects, including hepatotoxicity and bone marrow toxicity.[2] Ticlopidine requires metabolic activation in the liver by the cytochrome P450 (CYP450) enzyme system to exert its therapeutic effect.[2][3] This metabolic process also generates various metabolites, including 4-Oxo Ticlopidine, which may contribute to the drug's overall toxicological profile.

Given that the liver is the primary site of Ticlopidine metabolism, it is a key target for potential toxicity.[2][4] Therefore, evaluating the cytotoxicity of its metabolites in a relevant hepatic cell model is a critical step in understanding the drug's safety profile. This application note outlines a strategic workflow for assessing the cytotoxic potential of 4-Oxo Ticlopidine by employing three distinct, yet complementary, cell-based assays. This multi-assay approach provides a more complete picture than a single-endpoint assay by simultaneously investigating different cellular responses to the compound.[5][6]

Foundational Principles: Assay and Cell Line Selection

The Importance of a Multi-Parametric Assay Strategy

A single cytotoxicity assay provides a limited snapshot of a compound's effect. To build a robust and mechanistic understanding, we employ a three-pronged strategy targeting different hallmarks of cell death:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases in living cells.[7][8] A decrease in this activity is an early indicator of cellular dysfunction and reduced viability.

  • Cell Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] This is a classic marker of necrosis or late-stage apoptosis.

  • Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[9] Elevated activity is a hallmark of programmed cell death.

By comparing the results from these three assays, we can deduce the primary mechanism of 4-Oxo Ticlopidine-induced cell death, as illustrated below.

G cluster_assays Multi-Parametric Cytotoxicity Assessment cluster_interpretation Mechanistic Interpretation Compound 4-Oxo Ticlopidine Exposure on HepG2 Cells MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Caspase Caspase-3/7 Assay (Apoptosis) Compound->Caspase Result1 High Caspase Activity Low Initial LDH Release Decreased MTT Signal Result2 Low Caspase Activity High LDH Release Decreased MTT Signal Interpretation1 Conclusion: Apoptosis Result1->Interpretation1 Suggests Interpretation2 Conclusion: Necrosis Result2->Interpretation2 Suggests

Figure 1: Logical workflow for interpreting multi-parametric cytotoxicity data.

Cell Line Selection: Why HepG2?

The choice of cell line is paramount for obtaining biologically relevant data.[5][10] The human hepatocellular carcinoma cell line, HepG2, is selected for these protocols based on several key characteristics:

  • Hepatic Origin: As Ticlopidine is metabolized in the liver, a cell line of liver origin is the most clinically relevant model for studying hepatotoxicity.[11][12]

  • Metabolic Competence: HepG2 cells retain many specialized functions of normal human hepatocytes, including the expression of key Phase I and Phase II drug-metabolizing enzymes like cytochrome P450s.[11] This is crucial for studying the effects of drug metabolites.

  • Robustness and Reproducibility: HepG2 is a well-characterized, immortalized cell line that provides a reliable and reproducible system for in vitro toxicology, as recommended by various regulatory guidelines.[13]

Experimental Workflow Overview

The overall experimental process follows a standardized, multi-day workflow designed for reproducibility and accuracy. Adherence to aseptic cell culture techniques is critical throughout all stages.

G cluster_assays Endpoint Measurement Day1 Day 1: Cell Seeding Day2 Day 2: Compound Dosing Day1->Day2 24h Incubation Day3 Day 3: Assay Execution Day2->Day3 24h-72h Incubation (User-defined) MTT MTT Assay Day3->MTT LDH LDH Assay Day3->LDH Caspase Caspase Assay Day3->Caspase Data Data Analysis (IC50 Calculation) MTT->Data LDH->Data Caspase->Data

Figure 2: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

General Cell Culture and Plating

This initial protocol is foundational for all subsequent assays.

Materials:

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 70-80% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Determine the cell concentration and viability using a hemocytometer with trypan blue or an automated counter.

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Scientist's Note: To minimize the "edge effect," avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.

Protocol 1: MTT Assay for Metabolic Viability

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[8][14]

Materials:

  • Cell plate from section 4.1

  • 4-Oxo Ticlopidine stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Positive control (e.g., Doxorubicin, 10 µM)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Compound Preparation: Prepare a 2X serial dilution series of 4-Oxo Ticlopidine in culture medium. The final concentration range should typically span from low nanomolar to high micromolar to capture the full dose-response curve. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).

  • Dosing: After the 24-hour pre-incubation, carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot % Viability vs. Log[Concentration] and determine the IC₅₀ value using non-linear regression.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay measures the activity of LDH released from cells with damaged plasma membranes.[15][16]

Materials:

  • Cell plate from section 4.1

  • 4-Oxo Ticlopidine dilutions (as in 4.2)

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

  • Lysis Buffer (provided in kit or 1% Triton X-100) to create a "Maximum LDH Release" control.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Dosing & Incubation: Prepare and dose the plate with 4-Oxo Ticlopidine as described in steps 1-3 of the MTT protocol.

  • Control Preparation: In separate wells containing untreated cells, add 10 µL of Lysis Buffer 45 minutes before the end of the incubation period. This will serve as the "Maximum LDH Release" positive control.

  • Sample Collection: At the end of the incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Scientist's Note: It is crucial not to disturb the cell monolayer during supernatant transfer, as this can lead to artificially high LDH readings.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution (provided in the kit) to each well.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspases-3 and -7 to generate a light signal.[9]

Materials:

  • Cell plate from section 4.1 (use white, opaque-walled plates for luminescence)

  • 4-Oxo Ticlopidine dilutions (as in 4.2)

  • Commercial Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

  • Microplate luminometer

Procedure:

  • Dosing & Incubation: Prepare a 96-well opaque plate and dose with 4-Oxo Ticlopidine as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: At the end of the incubation period, equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Scientist's Note: This is a homogeneous "add-mix-measure" assay, which simplifies the workflow and reduces pipetting errors.[9]

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase activity relative to the vehicle control.

    • Fold Increase = (Luminescence_Sample / Luminescence_VehicleControl)

    • Plot Fold Increase vs. Log[Concentration] to visualize the dose-dependent induction of apoptosis.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoint for dose-response assays is the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., viability).

Table 1: Example Data Summary for 4-Oxo Ticlopidine Cytotoxicity

Assay ParameterEndpoint MeasuredIC₅₀ Value (µM)Max Response (% of Control)Inferred Mechanism
MTT Viability Mitochondrial Activity25.45% ViabilityGeneral Cytotoxicity
LDH Release Membrane Permeability>10015% CytotoxicityLow Necrotic Potential
Caspase-3/7 Activity Apoptosis Execution15.88.5-Fold IncreaseApoptosis Induction

Interpretation of Example Data: The hypothetical data in Table 1 suggests that 4-Oxo Ticlopidine induces cytotoxicity primarily through apoptosis. The Caspase-3/7 activity increases at a lower concentration (IC₅₀ = 15.8 µM) than the general loss of metabolic viability (MTT IC₅₀ = 25.4 µM). Furthermore, the minimal LDH release even at high concentrations indicates that necrosis is not the primary mode of cell death.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the cytotoxic potential of 4-Oxo Ticlopidine. By employing a multi-parametric strategy that interrogates metabolic health, membrane integrity, and apoptotic pathways in a metabolically relevant hepatic cell line, researchers can generate comprehensive and mechanistically informative data. This approach is essential for preclinical safety assessment and contributes to a deeper understanding of the toxicological profile of Ticlopidine and its metabolites.

References

  • Ticlopidine - LiverTox - NCBI Bookshelf - NIH . (2020). National Center for Biotechnology Information. [Link]

  • Ticlopidine - Wikipedia . (n.d.). Wikipedia. [Link]

  • What is the mechanism of Ticlopidine Hydrochloride? . (2024). Patsnap Synapse. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays . (2024). NJ Bio, Inc. [Link]

  • Cytotoxicity exerted by ticlopidine in different cancer cell lines . (2022). ResearchGate. [Link]

  • Repurposing the Antiplatelet Agent Ticlopidine to Counteract the Acute Phase of ER Stress Condition . (2022). International Journal of Molecular Sciences. [Link]

  • Mode of action of ticlopidine in inhibition of platelet aggregation in the rat . (1980). Thrombosis Research. [Link]

  • Ticlopidine: Package Insert / Prescribing Information / MOA . (2025). Drugs.com. [Link]

  • What cell line should I choose for citotoxicity assays? . (2023). ResearchGate. [Link]

  • Cytochrome P450s and other enzymes in drug metabolism and toxicity . (2004). Toxicology and Applied Pharmacology. [Link]

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells . (2022). Evidence-Based Complementary and Alternative Medicine. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects . (2007). Nature Protocols. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests . (2010). OECD. [Link]

  • Highlight report: Cell type selection for toxicity testing . (2018). Archives of Toxicology. [Link]

  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? . (2023). ResearchGate. [Link]

  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA . (2019). Toxins. [Link]

  • Cell Viability Assays - Assay Guidance Manual . (2013). National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism . (n.d.). Metabolon. [Link]

  • Quantifying cell viability via LDH cytotoxicity assay . (2025). Protocols.io. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS . (2012). ResearchGate. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects . (2007). American Family Physician. [Link]

  • Cytotoxicity in HepG2 cells: Significance and symbolism . (2025). Wisdom Library. [Link]

  • Muse® Caspase-3/7 Kit . (n.d.). MilliporeSigma. [Link]

Sources

Method

Protocol for isolating 4-Oxo Ticlopidine from biological matrices

Application Note: Selective Isolation and Analysis of 4-Oxo Ticlopidine from Biological Matrices Abstract This application note details a robust protocol for the isolation and quantification of 4-Oxo Ticlopidine (5-[(2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Isolation and Analysis of 4-Oxo Ticlopidine from Biological Matrices

Abstract

This application note details a robust protocol for the isolation and quantification of 4-Oxo Ticlopidine (5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one), a distinct impurity and metabolite of the antiplatelet drug Ticlopidine. Unlike the active metabolite precursor (2-oxo-ticlopidine), the 4-oxo analog possesses a stable lactam structure, rendering it neutral at physiological pH. This protocol leverages the differential acid-base properties between the parent drug (basic) and the 4-oxo analyte (neutral) to achieve high-purity isolation via Liquid-Liquid Extraction (LLE) with an acidic back-wash step, followed by LC-MS/MS analysis.

Introduction & Chemical Context

In the development and quality control of thienopyridine antiplatelet agents, distinguishing between isomeric oxidation products is critical. Ticlopidine is extensively metabolized by hepatic CYPs. While 2-oxo-ticlopidine is the well-documented intermediate leading to the pharmacologically active thiol metabolite, 4-oxo ticlopidine is a stable lactam impurity and minor metabolite.

Analytical Challenge: Standard generic extraction protocols for Ticlopidine often co-extract the 4-oxo species. However, due to the lack of a basic nitrogen center in the 4-oxo lactam ring, its chromatographic behavior and extraction efficiency differ significantly from the parent drug under pH-controlled conditions.

Table 1: Physicochemical Comparison

PropertyTiclopidine (Parent)4-Oxo Ticlopidine (Analyte)Implication for Isolation
Structure Tertiary AmineLactam (Cyclic Amide)Key Differentiator
pKa ~7.6 (Basic)~ -1.6 (Neutral)Ticlopidine ionizes at pH < 6; 4-Oxo remains neutral.
LogP ~4.0~3.5Both are lipophilic; extractable into organic solvents.
MW 263.8 g/mol 277.8 g/mol Distinct Mass (+14 Da).

Sample Preparation Strategy: The "Acid-Wash" LLE

To isolate 4-Oxo Ticlopidine specifically, we utilize its neutrality. While Ticlopidine can be manipulated into an aqueous phase by acidification, 4-Oxo Ticlopidine remains in the organic layer.

Experimental Workflow Diagram

The following diagram illustrates the differential extraction logic used to separate the neutral 4-oxo metabolite from the basic parent drug.

ExtractionWorkflow Sample Plasma Sample (Contains Ticlopidine & 4-Oxo) Step1 Step 1: Alkalinization Add 0.1M NaOH (pH > 10) Sample->Step1 Step2 Step 2: Organic Extraction Add MTBE, Vortex, Centrifuge Step1->Step2 Layer1 Organic Layer (Contains Ticlopidine & 4-Oxo) Step2->Layer1 Aqueous1 Aqueous Waste (Proteins, Salts) Step2->Aqueous1 Step3 Step 3: Acidic Back-Wash Add 0.1M HCl to Organic Layer Layer1->Step3 Separation Phase Separation Step3->Separation FinalOrg Final Organic Phase (Contains 4-Oxo Ticlopidine) Separation->FinalOrg Neutral Species FinalAq Acidic Aqueous Phase (Contains Protonated Ticlopidine) Separation->FinalAq Ionized Bases Dry Evaporate & Reconstitute Ready for LC-MS/MS FinalOrg->Dry

Figure 1: Differential Liquid-Liquid Extraction (LLE) workflow exploiting the pKa difference between the lactam (4-oxo) and the tertiary amine (Ticlopidine).

Detailed Isolation Protocol

Reagents Required:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether/Hexane (80:20).

  • Alkaline Buffer: 0.1 M NaOH or Carbonate Buffer (pH 10).

  • Acid Wash Solution: 0.1 M HCl.[1]

  • Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Internal Standard (IS): Clopidogrel-d4 or Ticlopidine-d4 (if available).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Aliquot 200 µL of plasma into a 2 mL polypropylene tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 0.1 M NaOH (or Carbonate buffer pH 10). Vortex for 10 seconds.

    • Rationale: High pH ensures Ticlopidine is in its free base form, maximizing recovery into the organic layer along with the neutral 4-oxo analyte.

  • Primary Extraction:

    • Add 1.0 mL of MTBE .

    • Vortex vigorously for 5 minutes (or mechanically shake).

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Flash Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Selective Back-Wash (Purification Step):

    • Note: If analyzing both parent and metabolite, skip this step. Perform this step only to isolate 4-oxo specifically.

    • Add 500 µL of 0.1 M HCl to the decanted organic phase.

    • Vortex gently for 1 minute.

    • Centrifuge at 2,000 x g for 2 minutes.

    • Transfer the upper organic layer to a fresh tube.

    • Mechanism:[2][3] The HCl protonates the Ticlopidine (converting it to Ticlopidine-H+), forcing it into the aqueous acid layer. The 4-Oxo Ticlopidine (lactam) cannot accept a proton easily and remains in the MTBE.

  • Drying & Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.[1]

    • Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:H2O + 0.1% FA).

    • Vortex and transfer to an autosampler vial.[1]

LC-MS/MS Analytical Conditions

Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+): Since 4-Oxo Ticlopidine is a lactam, it ionizes as [M+H]+.

  • Source: Electrospray Ionization (Positive Mode).[4][5]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C; Desolvation Temp: 400°C.

MRM Transitions:

  • 4-Oxo Ticlopidine:

    • Precursor: m/z 278.0 [M+H]+

    • Quantifier Product: m/z 125.0 (Chlorobenzyl carbocation - typical for this class).

    • Qualifier Product: m/z 154.0 (Thienopyridinone core).

  • Ticlopidine (for reference):

    • Precursor: m/z 264.1

    • Product: m/z 154.0 or 125.0 .

Validation & Troubleshooting

Matrix Effects: Phospholipids can suppress ionization. The LLE method described significantly reduces phospholipid carryover compared to protein precipitation. If suppression persists, consider using an Ostro™ Pass-through Plate (Waters) or similar phospholipid removal technology.

Stability: 4-Oxo Ticlopidine is hydrolytically stable due to the amide bond, unlike the reactive thiol metabolites of Ticlopidine. However, samples should be kept at 4°C during processing to prevent solvent evaporation.

Troubleshooting Table:

Issue Probable Cause Solution
Low Recovery of 4-Oxo Incomplete phase separation or emulsion. Increase centrifugation speed; add NaCl to aqueous phase to increase ionic strength (salting out).
High Ticlopidine Background Insufficient Acid Wash. Increase the volume or concentration of the HCl wash step (Step 3).

| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid is present in the mobile phase; use an end-capped C18 column. |

References

  • ChemicalBook. (2025). 4-Oxo Ticlopidine - Chemical Properties and Structure. Retrieved from

  • National Institutes of Health (NIH). (2020). Ticlopidine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from

  • Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel and ticlopidine. (Context on 2-oxo vs 4-oxo pathways). Retrieved from

  • ChemSrc. (2025). 4-Oxo Ticlopidine CAS 68559-55-7 Physicochemical Data. Retrieved from

  • Macek, J., et al. (1999). Determination of ticlopidine in human plasma by HPLC. (Base method adapted for LLE). Retrieved from

Sources

Application

Application Notes and Protocols: The Use of 4-Oxo Ticlopidine in Drug-Drug Interaction Studies

A Senior Application Scientist's Guide for Researchers in Drug Development Abstract The characterization of a new chemical entity's potential for drug-drug interactions (DDIs) is a cornerstone of modern drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract

The characterization of a new chemical entity's potential for drug-drug interactions (DDIs) is a cornerstone of modern drug development and a critical requirement of regulatory agencies worldwide. Cytochrome P450 (CYP) enzymes, particularly CYP2C19, are responsible for the metabolism of a significant portion of clinically used drugs. Inhibition of these enzymes can lead to altered drug exposure and potentially severe adverse events. Ticlopidine, and by extension its metabolites like 4-oxo ticlopidine, serves as a vital tool in this assessment. It is a classic example of a mechanism-based, or time-dependent, inhibitor (TDI) of CYP2C19. This document provides an in-depth guide to the scientific principles and practical methodologies for using the ticlopidine metabolic pathway, involving the formation of 4-oxo ticlopidine, to evaluate the DDI potential of investigational drugs. We will explore the underlying mechanism of inhibition, present detailed protocols for in vitro assessment, and discuss the interpretation of the generated data in a regulatory context.

Part 1: The Scientific Foundation - Mechanism of Time-Dependent Inhibition by Ticlopidine Metabolites

The Central Role of CYP2C19

CYP2C19 is a polymorphic enzyme that metabolizes a wide range of therapeutic agents, including proton pump inhibitors (e.g., omeprazole, lansoprazole), antidepressants (e.g., citalopram), and antiplatelet agents like clopidogrel.[1][2] Genetic variations in the CYP2C19 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, significantly impacting drug efficacy and safety. Given its clinical importance, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of an investigational drug's potential to inhibit CYP2C19.[3][4]

Ticlopidine: A Pro-Inhibitor Requiring Metabolic Activation

Ticlopidine itself is not the ultimate inhibitor. It is a pro-inhibitor that requires metabolic activation by the very enzyme it inhibits, CYP2C19.[5][6] This process is a hallmark of time-dependent inhibition (TDI), a mode of inhibition that is often more clinically significant than direct, reversible inhibition because the restoration of enzyme activity requires the synthesis of new protein.[7]

The metabolic activation pathway involves the oxidation of ticlopidine's thiophene ring. This reaction, catalyzed by CYP2C19, generates a highly reactive electrophilic intermediate, likely a thiophene-S-oxide.[5][8] One of the major metabolites formed during this process is the keto tautomer of 2-hydroxyticlopidine, also known as 4-oxo ticlopidine.[5][6] The reactive intermediate formed during this bioactivation can then covalently bind to the CYP2C19 apoprotein, leading to the irreversible inactivation of the enzyme.[5][8] This covalent modification prevents the enzyme from metabolizing other substrates.

The key takeaway for experimental design is that pre-incubation of the inhibitor with the enzyme system (e.g., human liver microsomes) in the presence of the necessary cofactor, NADPH, is required to observe the inhibitory effect.[7][9]

G cluster_0 Mechanism-Based Inactivation Ticlopidine Ticlopidine Reactive_Intermediate Reactive Intermediate (e.g., Thiophene-S-Oxide) Ticlopidine->Reactive_Intermediate Metabolic Activation CYP2C19_active Active CYP2C19 Inactive_Complex Inactive Covalent Adduct Reactive_Intermediate->Inactive_Complex Covalent Binding (Alkylation) Metabolites Stable Metabolites (e.g., 4-Oxo Ticlopidine) Reactive_Intermediate->Metabolites Detoxification

Caption: Mechanism of CYP2C19 inactivation by Ticlopidine.

Part 2: Experimental Design and Protocols

The potential for time-dependent inhibition is typically investigated in a stepwise manner. The first step is a qualitative or semi-quantitative assay, such as the IC₅₀ shift assay, to identify potential TDI. If a positive signal is observed, a more detailed kinetic study is performed to determine the parameters of inactivation: the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

Protocol 1: The IC₅₀ Shift Assay for TDI Screening

Objective: To rapidly screen for time-dependent inhibition of CYP2C19.

Principle: This assay compares the inhibitory potency (IC₅₀) of a compound after a pre-incubation period with human liver microsomes in the presence and absence of NADPH.[9] If the compound is a time-dependent inhibitor, its metabolic activation during the "+NADPH" pre-incubation will lead to a more potent inhibition (lower IC₅₀ value) compared to the "-NADPH" condition. A significant shift in the IC₅₀ ratio (typically >1.5 to 2) suggests TDI.[9]

Materials and Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM).

  • Inhibitor: Ticlopidine (as a positive control), Test Compound.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Probe Substrate: S-mephenytoin (a specific substrate for CYP2C19).[10]

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., deuterated metabolite).

  • Instrumentation: LC-MS/MS for metabolite quantification.

Experimental Workflow:

G cluster_preinc Step 1: Pre-incubation (30 min, 37°C) cluster_inc Step 2: Main Incubation (e.g., 10 min, 37°C) cluster_term Step 3: Termination & Analysis PreInc_Minus HLM + Inhibitor - NADPH Inc_Minus Add Probe Substrate (S-Mephenytoin) PreInc_Minus->Inc_Minus PreInc_Plus HLM + Inhibitor + NADPH Inc_Plus Add Probe Substrate (S-Mephenytoin) PreInc_Plus->Inc_Plus Term_Minus Quench Reaction (Acetonitrile + IS) Inc_Minus->Term_Minus Term_Plus Quench Reaction (Acetonitrile + IS) Inc_Plus->Term_Plus Analysis LC-MS/MS Analysis (Quantify Metabolite) Term_Minus->Analysis Term_Plus->Analysis Calc Calculate IC50 (-NADPH) Calculate IC50 (+NADPH) Determine Shift Ratio Analysis->Calc

Caption: Workflow for the IC₅₀ Shift Assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Solutions: Prepare a series of concentrations of the test compound and ticlopidine (e.g., 8 concentrations, 3-fold serial dilution) in the appropriate solvent.

  • Set up Pre-incubation Plates:

    • "-NADPH" Plate: Add buffer, HLM, and inhibitor solutions.

    • "+NADPH" Plate: Add buffer, HLM, inhibitor solutions, and the NADPH regenerating system.

  • Pre-incubate: Incubate both plates for 30 minutes at 37°C. The causality here is to allow sufficient time for the enzymatic generation of the reactive metabolite in the "+NADPH" condition.[11]

  • Initiate Main Reaction: Add the CYP2C19 probe substrate (S-mephenytoin, at a concentration near its K_m) to all wells of both plates to start the reaction.

  • Incubate: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure linear metabolite formation in control wells.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to pellet the protein, and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the S-mephenytoin metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.

Data Analysis and Interpretation:

  • For each condition (-NADPH and +NADPH), plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each curve.

  • Calculate the IC₅₀ shift ratio: Ratio = IC₅₀ (-NADPH) / IC₅₀ (+NADPH) .

  • A ratio > 2 is a strong indicator of time-dependent inhibition and warrants further investigation.[9]

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

Objective: To quantify the rate and potency of CYP2C19 inactivation.

Principle: This experiment involves pre-incubating the enzyme with multiple concentrations of the inhibitor for various lengths of time. The remaining enzyme activity is then measured. By analyzing the rate of activity loss at each inhibitor concentration, the key kinetic parameters can be determined.[7][12]

Step-by-Step Procedure:

  • Assay Setup: Prepare multiple incubation sets. Each set will correspond to a different pre-incubation time point (e.g., 0, 5, 10, 15, 30 minutes). Within each set, include a vehicle control and a range of inhibitor concentrations (e.g., 6-8 concentrations spanning the expected K_I).

  • Pre-incubation:

    • Initiate the pre-incubation by adding HLM to a mixture of buffer and inhibitor.

    • Start a timer and add the NADPH regenerating system to begin the inactivation process.

  • Sampling:

    • At each designated time point (5, 10, 15, 30 min), take an aliquot from each inhibitor concentration and dilute it significantly (e.g., 10 to 20-fold) into a secondary incubation mixture containing the probe substrate (S-mephenytoin) and additional NADPH.

    • The dilution step is critical: it effectively stops further inactivation by lowering the inhibitor concentration well below its K_I, allowing for an accurate measurement of the remaining enzyme activity.[13]

  • Secondary Incubation: Incubate the secondary reaction for a fixed, short period (e.g., 5 minutes).

  • Termination and Analysis: Terminate the secondary reaction with quenching solution and analyze by LC-MS/MS as described in Protocol 1.

Data Analysis:

  • Calculate Remaining Activity: For each inhibitor concentration and pre-incubation time, express the rate of metabolite formation as a percentage of the activity in the time-matched vehicle control.

  • Determine k_obs: For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-k_obs).

  • Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation:

    • k_obs = (k_inact * [I]) / (K_I + [I])

    • Where [I] is the inhibitor concentration. The non-linear regression will yield the values for k_inact and K_I.

Part 3: Data Interpretation and Application

The kinetic constants derived from these in vitro studies are crucial for predicting the clinical DDI risk.

Typical Kinetic Parameters

The following table summarizes representative kinetic parameters for ticlopidine-mediated CYP2C19 inhibition found in the literature.

ParameterValueSource
K_I (µM) 3.32 - 87[5][10]
k_inact (min⁻¹) 0.0739 (or 3.2 x 10⁻³ s⁻¹)[5][10]

Note: Values can vary depending on the experimental system (recombinant enzyme vs. HLM) and conditions.

Predicting Clinical DDI Risk

These parameters can be used in static mechanistic models, as recommended by the FDA, to predict the magnitude of a DDI.[4] A basic equation to estimate the increase in the Area Under the Curve (AUC) of a co-administered CYP2C19 substrate is:

AUC Ratio (AUCR) = (k_deg + k_inact * [I]_in vivo) / k_deg

Where:

  • k_deg is the first-order degradation rate constant of the enzyme in vivo.

  • [I]_in vivo is the maximal unbound inhibitor concentration in the plasma at the inlet to the liver.

A predicted AUCR > 1.25 often triggers the need for a dedicated clinical DDI study.[4] For ticlopidine, such predictions have been shown to agree with clinically observed increases in the AUC of co-administered drugs.[10]

References

  • Ha-Duong, N., Dijols, S., et al. (2001). Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19. Biochemistry. Available at: [Link]

  • Dijols, S., Ha-Duong, N., et al. (2001). Inhibition by ticlopidine and its derivatives of human liver cytochrome p450. Mechanism-based inactivation of CYP 2C19 by ticlopidine. Advances in Experimental Medicine and Biology. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]

  • Itoh, T., et al. (2009). Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel. Drug Metabolism and Disposition. Available at: [Link]

  • U.S. Food and Drug Administration. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Available at: [Link]

  • LabCE. (2020). New FDA Guidance Supports Genetic Testing for Specific Medications. American Association for Clinical Chemistry. Available at: [Link]

  • PubMed. Inhibition by ticlopidine and its derivatives of human liver cytochrome p450. Mechanism-based inactivation of CYP 2C19 by ticlopidine. Available at: [Link]

  • ResearchGate. (2001). Ticlopidine as a Selective Mechanism-Based Inhibitor of Human Cytochrome P450 2C19. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interaction Information in Human Prescription Drug and Biological Product Labeling | Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • Semantic Scholar. Ticlopidine and clopidogrel. Available at: [Link]

  • Angiolillo, D. J., & Fernandez-Ortiz, A. (2007). Clopidogrel resistance. Journal of the American College of Cardiology. Available at: [Link]

  • Baral, N., & Shrestha, S. (2012). Clopidogrel resistance: The way forward. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Schafer, A. I. (1999). Ticlopidine and clopidogrel. Journal of Thrombosis and Thrombolysis. Available at: [Link]

  • Taniuchi, M., & Kurz, H. I. (2004). Optimal antiplatelet treatment for percutaneous coronary intervention: clopidogrel vs. ticlopidine. Journal of the American College of Cardiology. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available at: [Link]

  • Drugs.com. (2023). Ticlopidine: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • Stresser, D. M., et al. (2014). Exploring concepts of in vitro time-dependent CYP inhibition assays. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Korzekwa, K. R., et al. (2014). A Numerical Method for Analysis of In Vitro Time-Dependent Inhibition Data. Part 1. Theoretical Considerations. Drug Metabolism and Disposition. Available at: [Link]

  • Drugs.com. (n.d.). Ticlopidine Interactions Checker. Available at: [Link]

  • Colli, A., et al. (1987). Ticlopidine-theophylline interaction. Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Method

Application Notes and Protocols: Flow Cytometry Techniques for 4-Oxo Ticlopidine Platelet Studies

Introduction Ticlopidine, a member of the thienopyridine class of antiplatelet drugs, and its metabolites have been a cornerstone in the prevention of thrombotic events.[1][2][3] A key metabolite, 4-Oxo Ticlopidine, play...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ticlopidine, a member of the thienopyridine class of antiplatelet drugs, and its metabolites have been a cornerstone in the prevention of thrombotic events.[1][2][3] A key metabolite, 4-Oxo Ticlopidine, plays a significant role in the irreversible inhibition of the P2Y12 receptor on platelets.[4][5][6] This action blocks the binding of adenosine diphosphate (ADP), a critical step in platelet activation and aggregation, thereby reducing the risk of blood clot formation.[1][5][6][7] Understanding the precise interaction of 4-Oxo Ticlopidine with platelets is paramount for both drug development and clinical monitoring. Flow cytometry offers a powerful and versatile platform for detailed analysis of these interactions at a single-cell level.[8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to study the effects of 4-Oxo Ticlopidine on platelet function. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation.

The Scientific Rationale: Why Flow Cytometry?

Traditional platelet function tests, such as light transmission aggregometry, provide valuable global information on platelet aggregation. However, flow cytometry offers several distinct advantages for studying the specific effects of P2Y12 inhibitors like 4-Oxo Ticlopidine:

  • Single-Platelet Analysis: Flow cytometry allows for the analysis of individual platelets within a heterogeneous population, providing detailed information on subpopulations and their responses.[8]

  • Multiparametric Analysis: It enables the simultaneous measurement of multiple parameters, such as the expression of various surface markers, providing a more comprehensive picture of platelet activation state.[11][12]

  • High Sensitivity: This technique is highly sensitive and can detect subtle changes in platelet activation, even with low platelet counts.[8][11]

  • Whole Blood Analysis: Assays can often be performed in whole blood, which is a more physiologically relevant environment and minimizes artifactual platelet activation that can occur during sample preparation.[13][14]

Mechanism of Action: 4-Oxo Ticlopidine and the P2Y12 Receptor

Ticlopidine itself is a prodrug that requires hepatic metabolism to be converted into its active metabolites, including 4-Oxo Ticlopidine.[6][15] The primary target of these active metabolites is the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.

G cluster_1 Extracellular ADP ADP P2Y12 P2Y12 ADP->P2Y12 Binds Oxo_Ticlopidine Oxo_Ticlopidine Oxo_Ticlopidine->P2Y12 Irreversibly Blocks

Figure 1: Signaling Pathway of 4-Oxo Ticlopidine. This diagram illustrates the mechanism by which 4-Oxo Ticlopidine inhibits platelet activation.

When ADP binds to the P2Y12 receptor, it initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation, including a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is essential for fibrinogen binding and platelet aggregation.[5][7] 4-Oxo Ticlopidine irreversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby maintaining higher levels of cAMP, which in turn keeps platelets in a resting state.[3][4][5]

Experimental Protocols

The following protocols are designed to assess the impact of 4-Oxo Ticlopidine on key aspects of platelet function using flow cytometry.

Protocol 1: Assessment of Platelet Activation Marker Expression

This protocol measures the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding), in response to an agonist like ADP.

Materials
  • Whole blood collected in 3.2% sodium citrate.

  • 4-Oxo Ticlopidine (or vehicle control).

  • Adenosine diphosphate (ADP) solution.

  • Fluorescently conjugated monoclonal antibodies:

    • Anti-CD41a (platelet identification).

    • Anti-CD62P (P-selectin).

    • PAC-1 (binds to activated GPIIb/IIIa).

  • Phosphate-buffered saline (PBS).

  • 1% Paraformaldehyde (PFA) solution.

  • Flow cytometer.

Step-by-Step Methodology
  • Blood Collection and Handling:

    • Collect whole blood into a 3.2% sodium citrate tube using a 19- or 21-gauge needle.

    • Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant.

    • Allow the blood to rest at room temperature for at least 30 minutes before use to allow platelets to return to a resting state.[16] Avoid excessive agitation.

  • In Vitro Treatment with 4-Oxo Ticlopidine:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add 4-Oxo Ticlopidine at the desired final concentrations (a dose-response curve is recommended). Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time at 37°C. The incubation time should be optimized based on the specific research question.

  • Platelet Activation:

    • Prepare a working solution of ADP.

    • To each tube of treated blood, add ADP to a final concentration that induces sub-maximal platelet activation (typically 5-20 µM). This allows for the detection of inhibitory effects.

    • Include an unstimulated control (no ADP) for each treatment condition.

    • Incubate for 5-10 minutes at room temperature.

  • Antibody Staining:

    • Add the pre-titered fluorescently conjugated antibodies (Anti-CD41a, Anti-CD62P, PAC-1) to each tube.

    • Gently mix and incubate for 20 minutes at room temperature in the dark.[17]

  • Fixation:

    • Add 1 mL of 1% PFA to each tube to fix the cells and stop the reaction.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.

    • Acquire data, collecting at least 10,000-20,000 events in the platelet gate (identified by CD41a positivity and forward/side scatter characteristics).

    • Analyze the data to determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding.

G cluster_0 Sample Preparation cluster_1 Staining & Fixation cluster_2 Data Acquisition & Analysis Blood Whole Blood Treatment Incubate with 4-Oxo Ticlopidine Blood->Treatment Activation Activate with ADP Treatment->Activation Staining Add Fluorescent Antibodies Activation->Staining Fixation Fix with PFA Staining->Fixation Acquisition Flow Cytometer Acquisition Fixation->Acquisition Analysis Data Analysis Acquisition->Analysis

Figure 2: Experimental Workflow. This diagram outlines the key steps in the flow cytometry protocol for assessing platelet activation.

Protocol 2: Platelet-Leukocyte Aggregate (PLA) Formation Assay

PLAs are sensitive markers of in vivo platelet activation and are implicated in various inflammatory and thrombotic conditions.[8][18] This protocol measures the formation of aggregates between platelets and leukocytes.

Materials
  • Same as Protocol 1, with the addition of:

  • Fluorescently conjugated monoclonal antibody:

    • Anti-CD45 (pan-leukocyte marker).

Step-by-Step Methodology
  • Follow steps 1-3 from Protocol 1.

  • Antibody Staining:

    • Add the pre-titered fluorescently conjugated antibodies (Anti-CD41a, Anti-CD45) to each tube.

    • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis (Optional but Recommended):

    • Add a commercial red blood cell lysis buffer according to the manufacturer's instructions. This step improves the resolution of the leukocyte population.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1% PFA and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer with appropriate voltage and compensation settings.

    • Gate on the leukocyte population based on CD45 positivity and forward/side scatter.

    • Within the leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker (CD41a), representing platelet-leukocyte aggregates.

Data Presentation and Interpretation

The quantitative data obtained from these protocols should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Summary for Platelet Activation Marker Expression

Treatment ConditionADP Concentration (µM)% CD62P Positive PlateletsPAC-1 MFI
Vehicle Control02.5 ± 0.8150 ± 25
Vehicle Control1065.2 ± 5.12500 ± 310
4-Oxo Ticlopidine (1 µM)1042.8 ± 4.51500 ± 250
4-Oxo Ticlopidine (10 µM)1015.6 ± 2.9500 ± 90

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.

Table 2: Example Data Summary for Platelet-Leukocyte Aggregate Formation

Treatment ConditionADP Concentration (µM)% Platelet-Leukocyte Aggregates
Vehicle Control05.1 ± 1.2
Vehicle Control1025.4 ± 3.7
4-Oxo Ticlopidine (1 µM)1015.8 ± 2.9
4-Oxo Ticlopidine (10 µM)108.2 ± 1.8

Data are presented as mean ± standard deviation.

A dose-dependent decrease in the percentage of CD62P positive platelets, PAC-1 binding, and platelet-leukocyte aggregate formation with increasing concentrations of 4-Oxo Ticlopidine would be indicative of its inhibitory effect on platelet activation.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:

  • Instrument Calibration: Regularly calibrate the flow cytometer using standardized beads to ensure consistent performance.

  • Antibody Titration: Titrate each new lot of antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Compensation Controls: Use single-stained samples for each fluorochrome to accurately calculate and apply compensation for spectral overlap.

  • Isotype Controls: While their use is debated, isotype controls can sometimes be helpful to assess non-specific antibody binding.

  • Positive and Negative Controls: Always include unstimulated (negative) and maximally stimulated (positive, e.g., with a high concentration of a strong agonist like thrombin) controls to define the dynamic range of the assay.

  • Replicate Samples: Run all experimental conditions in at least triplicate to assess variability and ensure statistical significance.

Conclusion

Flow cytometry is an indispensable tool for the in-depth investigation of the effects of 4-Oxo Ticlopidine on platelet function. The detailed protocols and insights provided in these application notes offer a robust framework for researchers to accurately and reliably assess the antiplatelet activity of this important metabolite. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, these techniques will yield high-quality data to advance our understanding of P2Y12 inhibitors and their clinical applications.

References

  • Smolecule. (n.d.). Buy 4-Oxo Ticlopidine | 68559-55-7.
  • Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticlopidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Santos, M. T., Valles, J., Aznar, J., Marcus, A. J., & Safier, L. B. (1990). Ticlopidine inhibits platelet thrombus formation studied in a flowing system. Thrombosis and Haemostasis, 64(3), 441–444. [Link]

  • Platelet Services. (2022). Platelet function testing in drug discovery projects: considerations and challenges.
  • Li, R., Chen, C., & Li, Y. (2021). Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia. Journal of Translational Medicine, 19(1), 19. [Link]

  • Umehara, K., & Iwatsubo, T. (2018). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. Journal of Pharmacological Sciences, 137(4), 337–343. [Link]

  • Berglund, U., & Wallentin, L. (1981). Ticlopidine activity on platelet function in patients with enhanced platelet aggregation. A short-term crossover study. Acta Medica Scandinavica, 210(3), 181–185. [Link]

  • Michelson, A. D. (2010). Platelet Flow Cytometry. In Methods in Molecular Biology (Vol. 663, pp. 165–181). Humana Press. [Link]

  • Södergren, A. L., Ramström, S., & Lindahl, T. L. (2019). A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry. PLoS ONE, 14(1), e0210398. [Link]

  • Valgimigli, M., & Bueno, H. (2012). P2Y12 platelet inhibition in clinical practice. Netherlands Heart Journal, 20(4), 169–180. [Link]

  • Matzdorff, A. (2005). Platelet function tests and flow cytometry to monitor antiplatelet therapy. Seminars in Thrombosis and Hemostasis, 31(4), 417–423. [Link]

  • Swieringa, F., van der Meijden, P. E. J., van der Heijden, J. F. M., Cosemans, J. M. E. M., & Heemskerk, J. W. M. (2016). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 27(8), 754–761. [Link]

  • Patsnap. (2024). What is the mechanism of Ticlopidine Hydrochloride? Synapse. [Link]

  • Smith, J. (2023). Flow Cytometry: A Superior Method for Diagnosing Platelet-Related Conditions. Journal of Hematology & Transfusion, 6(2), 1-2. [Link]

  • BD Biosciences. (n.d.). Platelet Activation.
  • Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Wang, L., Mi, L. Y., Chen, X. Y., He, H. W., & Long, Y. (2025). Effects of different antiplatelet therapy drugs on platelet activation and platelet-leukocyte aggregate formation in early septic ARDS. Journal of Intensive Medicine, 26(1), 4. [Link]

  • Deharo, P., & Barragan, P. (2018). Monitoring platelet function: what have we learned from randomized clinical trials?. Annals of Translational Medicine, 6(Suppl 1), S3. [Link]

  • van der Meijden, P. E. J., Cosemans, J. M. E. M., & Heemskerk, J. W. M. (2018). A novel flow cytometry-based platelet aggregation assay. Blood Advances, 2(16), 2054–2058. [Link]

  • BD Biosciences. (n.d.). Flow Cytometry: Immunofluorescence Staining of Activated and Resting Human Platelets.
  • Swieringa, F., van der Meijden, P. E. J., van der Heijden, J. F. M., Cosemans, J. M. E. M., & Heemskerk, J. W. M. (2016). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 27(8), 754–761. [Link]

  • Klatt, C. (2015). Best practice for analysing platelets by flow cytometry? [Online forum post]. ResearchGate. [Link]

  • Laboratory Alliance of Central New York, LLC. (n.d.). VerifyNow P2Y12 Assay.
  • van der Meijden, P. E. J., & Heemskerk, J. W. M. (2019). Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood. Methods in Molecular Biology, 1884, 111–125. [Link]

  • Medical Junction. (2025, April 5). Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect [Video]. YouTube. [Link]

  • Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]

  • Wikipedia. (2023). Ticlopidine. In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-Oxo Ticlopidine Analogues for Structure-Activity Relationship (SAR) Studies

Introduction: The Rationale for 4-Oxo Ticlopidine Analogues Ticlopidine is a landmark antiplatelet agent belonging to the thienopyridine class of drugs, which function as antagonists of the P2Y12 adenosine diphosphate (A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 4-Oxo Ticlopidine Analogues

Ticlopidine is a landmark antiplatelet agent belonging to the thienopyridine class of drugs, which function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] These drugs are critical in the prevention of atherothrombotic events in patients with cardiovascular diseases.[3][4] Ticlopidine, along with its successor clopidogrel, are prodrugs that require metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert their therapeutic effect.[4][5][6] This bioactivation process involves a two-step oxidation of the thiophene ring to form an unstable, active metabolite that irreversibly binds to the P2Y12 receptor on platelets.[7]

The metabolic pathway and the inherent variability in patient CYP enzyme activity have been a focal point of research, driving the development of newer agents with more predictable pharmacokinetic profiles.[5] One key metabolic transformation is the oxidation of the thiophene ring.[7] Introducing an oxygen atom at the 4-position of the tetrahydrothienopyridine core to create a 4-oxo (or thiolactone) functionality presents a compelling strategy for several reasons:

  • Metabolic Stability: The 4-oxo group can alter the molecule's susceptibility to CYP-mediated metabolism, potentially leading to a more predictable pharmacokinetic profile.[8]

  • Exploring the Pharmacophore: The introduction of a polar, electron-withdrawing ketone group can significantly change the electronic and steric properties of the core scaffold, providing valuable insights into the structure-activity relationship (SAR).

  • Novel Interactions: The ketone moiety may form new hydrogen bonds or other interactions within the binding pocket of metabolizing enzymes or the P2Y12 receptor itself, potentially modulating potency and selectivity.

This document provides a comprehensive guide to the synthesis of a series of 4-oxo ticlopidine analogues and outlines the protocols for their characterization, forming the basis for a robust SAR investigation.

Retrosynthetic Strategy and Synthetic Workflow

The synthesis of 4-oxo ticlopidine analogues hinges on the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one scaffold. A logical and efficient approach is to build the pyridine ring onto a pre-functionalized thiophene starting material.[9]

Our strategy begins with a commercially available thiophene derivative, which undergoes a sequence of reactions to introduce an ethylamine side chain. This intermediate is then subjected to a Pictet-Spengler-type cyclization to form the fused bicyclic system. Subsequent N-alkylation with various substituted benzyl halides allows for the generation of a diverse library of analogues for SAR studies. The introduction of the 4-oxo functionality is a key step, which can be achieved through different routes, including the use of a thiolactone precursor.[10]

The overall workflow is designed to be modular, allowing for facile diversification at the final step.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Analogue Diversification cluster_2 Phase 3: Analysis Start Thiophene-2-acetic acid Intermediate_A Thiophene-2-ethanol Start->Intermediate_A Reduction Intermediate_B 2-(2-Azidoethyl)thiophene Intermediate_A->Intermediate_B Azidation Intermediate_C 2-(Thiophen-2-yl)ethanamine Intermediate_B->Intermediate_C Reduction Intermediate_D 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (4-Oxo Core) Intermediate_C->Intermediate_D Cyclization Alkylation N-Alkylation with Substituted Benzyl Halides (R-Ar-CH2-X) Intermediate_D->Alkylation Final_Products Library of 4-Oxo Ticlopidine Analogues Alkylation->Final_Products Purification Purification (Column Chromatography) Final_Products->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization SAR_Study SAR Analysis Characterization->SAR_Study

Caption: General workflow for the synthesis and analysis of 4-oxo ticlopidine analogues.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 3.1: Synthesis of the Key Intermediate: 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (4-Oxo Core)

This multi-step protocol outlines the synthesis of the central scaffold. The synthesis of the precursor, 2-(thiophen-2-yl)ethanamine, is a well-established procedure starting from thiophene-2-carboxaldehyde or thiophene-2-acetic acid.[11][12]

Step 3.1.1: Synthesis of 2-(Thiophen-2-yl)ethanamine This intermediate can be synthesized via reduction of 2-(2-nitrovinyl)thiophene, which is formed from the condensation of 2-thiophenecarboxaldehyde and nitromethane.[11] An alternative is the reduction of thiophene-2-acetonitrile. For this protocol, we will assume the starting material, 2-(thiophen-2-yl)ethanamine, is available or has been synthesized by a literature method.

Step 3.1.2: Synthesis of 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one This step involves an acylation followed by an intramolecular cyclization.

  • Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add a solution of ethyl malonyl chloride (1.1 eq) in anhydrous DCM. Causality Note: The slow addition at 0 °C is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • Dissolve the crude intermediate in anhydrous toluene. Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) and heat the mixture to 100-110 °C for 2-4 hours. Causality Note: PPA serves as both the acid catalyst and dehydrating agent for the intramolecular Friedel-Crafts acylation (cyclization) to form the bicyclic core.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 10 M NaOH) until pH > 10.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one.

Protocol 3.2: General Procedure for N-Alkylation to Synthesize 4-Oxo Ticlopidine Analogues

This protocol describes the modular synthesis of the final analogue library from the common intermediate.

  • To a solution of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the secondary amine, forming the corresponding sodium amide salt, which is a much more potent nucleophile for the subsequent alkylation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired substituted benzyl chloride or bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water (2x) and then brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure 4-oxo ticlopidine analogue.

Characterization and Data Presentation

Each synthesized analogue must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95%.

The data for a series of synthesized analogues can be summarized for easy comparison.

Table 1: Physicochemical and Purity Data for a Representative 4-Oxo Ticlopidine Analogue Series

Analogue IDR-Group (Substitution on Benzyl Ring)Molecular FormulaCalculated Mass (Da)Observed Mass (HRMS, [M+H]⁺)Yield (%)HPLC Purity (%)
OXO-TIC-01 H (Unsubstituted)C₁₅H₁₄ClNOS291.0485291.048165>98
OXO-TIC-02 2-Cl (Ticlopidine equivalent)C₁₅H₁₃Cl₂NOS325.0095325.009171>99
OXO-TIC-03 4-ClC₁₅H₁₃Cl₂NOS325.0095325.009968>98
OXO-TIC-04 4-FC₁₅H₁₃ClFNOS309.0390309.038775>99
OXO-TIC-05 4-OCH₃C₁₆H₁₆ClNO₂S321.0590321.058862>97
OXO-TIC-06 4-CF₃C₁₆H₁₃ClF₃NOS359.0359359.035558>98

Structure-Activity Relationship (SAR) Analysis

The primary goal of synthesizing these analogues is to understand the relationship between their chemical structure and their biological activity (e.g., P2Y12 receptor inhibition, antiplatelet activity). The introduction of the 4-oxo group serves as the foundational change from the parent ticlopidine scaffold. Subsequent modifications, particularly on the benzyl ring, are designed to probe the effects of electronics and sterics.

The strategy of bioisosteric replacement—exchanging one functional group for another with similar physicochemical properties—is a powerful tool in this context.[13] For example, replacing the chlorine atom on the benzyl ring with fluorine (a smaller, more electronegative halogen) or a trifluoromethyl group (a strong electron-withdrawing group) can provide critical insights.[14][15]

Key questions to address in the SAR study include:

  • Effect of the 4-Oxo Group: How does the activity of the 4-oxo-2-chlorobenzyl analogue (OXO-TIC-02) compare to the active metabolite of ticlopidine? Does it act as an inhibitor itself, or does it require further metabolism?

  • Electronic Effects: How do electron-donating groups (e.g., -OCH₃) versus electron-withdrawing groups (e.g., -Cl, -F, -CF₃) on the benzyl ring influence activity? This can be correlated with the Hammett parameter (σ) of the substituent.

  • Steric Effects: What is the impact of substituent position (e.g., 2-Cl vs. 4-Cl)? Does increasing the size of the substituent enhance or diminish activity?

  • Metabolic Stability: How does the 4-oxo modification and benzyl ring substitution affect the metabolic stability of the compounds in liver microsome assays?

G A Region A: Benzyl Ring - Probes steric/electronic requirements of binding pocket. - Modifications affect lipophilicity (logP) and metabolic stability. molecule A->molecule B Region B: 4-Oxo Group - Key modification. - Introduces polarity. - Potential H-bond acceptor. - Alters scaffold conformation and metabolic profile. B->molecule C Region C: Thienopyridine Core - Essential for activity. - Bioisosteric replacement (e.g., phenyl for thiophene) could reduce metabolic liability. C->molecule

Sources

Technical Notes & Optimization

Troubleshooting

Improving the stability of 4-Oxo Ticlopidine in solution

The following technical support guide is structured as a specialized knowledge base for researchers working with 4-Oxo Ticlopidine (often utilized as a reference standard for impurity profiling or metabolic studies of Ti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized knowledge base for researchers working with 4-Oxo Ticlopidine (often utilized as a reference standard for impurity profiling or metabolic studies of Ticlopidine).

Status: Operational | Role: Senior Application Scientist | Topic: Solution Stability & Handling

Core Stability Profile & Mechanism

Executive Summary: 4-Oxo Ticlopidine (a structural isomer or metabolite related to the thienopyridine class) presents a dual-stability challenge in solution. Unlike the parent amine (Ticlopidine), the introduction of the ketone at the 4-position creates a lactam (cyclic amide) functionality within the tetrahydropyridine ring.

The Instability Triad:

  • Lactam Hydrolysis: The 6-membered lactam ring is susceptible to hydrolytic ring-opening, particularly in alkaline conditions (

    
    ) or strong acidic conditions (
    
    
    
    ), converting the molecule into its corresponding amino-acid/thiol open-chain derivative.
  • S-Oxidation: The thiophene ring remains electron-rich and vulnerable to oxidation by dissolved oxygen or peroxides, leading to sulfoxides (S-oxide) or sulfones.

  • Photolytic Degradation: Like most thienopyridines, the conjugated system is photosensitive.

Chemical Degradation Pathway Diagram

The following diagram illustrates the primary degradation vectors you must control.

G Start 4-Oxo Ticlopidine (Intact Lactam) Hydrolysis Ring-Opened Amino Acid/Thiol Start->Hydrolysis High pH (>8) High Temp Oxidation Thiophene S-Oxide/Sulfone Start->Oxidation Dissolved O2 Peroxides Dimer Disulfide Dimer (Precipitate) Hydrolysis->Dimer Oxidation of Free Thiol Control STABILITY CONTROL: pH 4.5-6.0 Low O2 Amber Glass Control->Start

Figure 1: Primary degradation pathways of 4-Oxo Ticlopidine in solution. Hydrolysis opens the lactam ring, exposing a free thiol that can subsequently dimerize.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >30 days at -20°C.

ParameterSpecificationScientific Rationale
Primary Solvent DMSO (Anhydrous) High dielectric constant stabilizes the polar lactam; lacks protons to catalyze hydrolysis.
Alternative Solvent Methanol (HPLC Grade)Acceptable for short-term use. High volatility makes concentration variable over time.
Concentration 1 mg/mL to 10 mg/mLHigher concentrations are generally more stable (self-shielding effect).
Container Amber Glass (Silanized)Prevents surface adsorption and photolysis.
Headspace Argon or Nitrogen purgeDisplaces oxygen to prevent S-oxidation of the thiophene ring.
SOP-02: Preparation of Working Solutions (LC-MS/Bioassay)

Objective: Maintain integrity for 24-48 hours in an autosampler.

  • Diluent Selection: Do not use pure water. Use a buffered mixture.[1][2][3]

    • Recommended: 10% Acetonitrile / 90% Ammonium Acetate Buffer (10mM, pH 5.0).

    • Why? pH 5.0 is the "Goldilocks zone"—acidic enough to prevent base-catalyzed hydrolysis, but not acidic enough to trigger acid-catalyzed ring opening.

  • Temperature Control: Maintain autosampler at 4°C .

    • Data: Degradation rates at 25°C are approximately 5-10x faster than at 4°C for thienopyridine derivatives.

  • Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate (potential for adsorption).

Troubleshooting Guide & FAQs

Scenario A: "I see a new peak eluting before my main peak."

Diagnosis: Hydrolysis (Ring Opening).

  • Cause: The lactam ring has opened, creating a more polar carboxylic acid/amine species. This species elutes earlier on Reverse Phase (C18) columns.

  • Immediate Fix: Check the pH of your mobile phase and diluent. If pH > 7.0, re-prepare in pH 5.0 buffer. Ensure the sample has not been sitting at room temperature for >4 hours.

Scenario B: "My peak area is decreasing, but no new peaks are visible."

Diagnosis: Surface Adsorption or Precipitation.

  • Cause: 4-Oxo Ticlopidine is hydrophobic (LogP ~2.5 - 3.0). It may stick to plastic Eppendorf tubes or precipitate if the organic ratio in the diluent is too low (<5%).

  • Immediate Fix: Switch to glass inserts for HPLC vials. Increase organic content (MeOH/ACN) in the working solution to at least 10-20%.

Scenario C: "I see a peak with Mass [M+16]."

Diagnosis: S-Oxidation.

  • Cause: Oxygen attack on the thiophene sulfur.

  • Immediate Fix: Degas all solvents. Add 0.1% Ascorbic Acid to the working solution as a sacrificial antioxidant.

Diagnostic Workflow (Interactive)

Use this logic flow to diagnose stability failures in your current experiment.

Troubleshooting Start Issue: Loss of Analyte Signal CheckRT Is there a NEW peak at earlier Retention Time? Start->CheckRT CheckMass Does new peak have Mass = M+18 (Water)? CheckRT->CheckMass Yes Adsorption Diagnosis: Adsorption Action: Switch to Glass Increase Organic % CheckRT->Adsorption No (Signal just vanished) Hydrolysis Diagnosis: Hydrolysis Action: Lower pH to 5.0 Keep Cold (4°C) CheckMass->Hydrolysis Yes (Ring Open) Oxidation Diagnosis: Oxidation (M+16 or M+32) Action: Add Antioxidant Purge with N2 CheckMass->Oxidation No (Likely Oxide)

Figure 2: Diagnostic logic tree for identifying the root cause of 4-Oxo Ticlopidine instability.

References & Grounding

  • Metabolic Pathway Context:

    • Ticlopidine is metabolized via cytochrome P450 to 2-oxo-ticlopidine and subsequently to the active thiol metabolite. 4-oxo isomers are often studied as impurities or alternative oxidation products.

    • Source: (Validates the oxo-metabolite instability and handling requirements).

  • Thienopyridine Stability:

    • Thienopyridines (like Clopidogrel and Ticlopidine) are susceptible to oxidative degradation and hydrolysis.

    • Source: [Savi, P. & Herbert, J.M. (2005).[4] "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists..."[4][5] Seminars in Thrombosis and Hemostasis.]([Link])

  • General Handling of Labile Metabolites:

    • Protocols for stabilizing lactam and thiol-containing metabolites involve low temperature and pH control.

    • Source: (Provides baseline solubility and solvent stability data for the parent compound, applicable to the derivative).

  • Mechanochemical Degradation:

    • Forced degradation studies confirm the formation of oxidative impurities in Ticlopidine derivatives.

    • Source:

Sources

Optimization

How to increase the yield of 4-Oxo Ticlopidine synthesis

This is a comprehensive technical guide for the high-yield synthesis of 4-Oxo Ticlopidine (also known as Ticlopidine Impurity L ; CAS: 68559-55-7). This guide prioritizes the de novo synthetic route, as direct oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the high-yield synthesis of 4-Oxo Ticlopidine (also known as Ticlopidine Impurity L ; CAS: 68559-55-7). This guide prioritizes the de novo synthetic route, as direct oxidation of Ticlopidine is chemically inefficient due to competing sulfur oxidation and regioselectivity issues.

Topic: High-Yield Synthesis & Optimization of 4-Oxo Ticlopidine (Ticlopidine Impurity L) Target Molecule: 5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one User Level: Senior Researcher / Process Chemist

Core Directive: The "De Novo" Strategy

Why direct oxidation fails: Attempting to synthesize 4-Oxo Ticlopidine by oxidizing Ticlopidine (API) with reagents like KMnO₄ or RuO₄ results in catastrophic side reactions. The thiophene sulfur is prone to oxidation (forming sulfoxides/sulfones), and the exocyclic benzylic position often oxidizes to form the benzoyl impurity (Impurity D).

The Solution: To achieve high yields (>60%), you must construct the lactam core before introducing the sensitive benzyl moiety or utilize a stepwise cyclization that guarantees the C4-carbonyl placement. The most robust pathway is the Bischler-Napieralski Cyclization of the Carbamate .

Experimental Protocol (High-Yield Route)

Phase 1: Formation of the Carbamate Precursor

The starting material is 2-(2-thienyl)ethylamine . We first protect the amine with an ethoxycarbonyl group, which serves as the carbonyl source for the final lactam ring.

  • Reagents: 2-(2-thienyl)ethylamine, Ethyl chloroformate, Triethylamine (TEA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-(2-thienyl)ethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 vol) at 0°C.

    • Dropwise add Ethyl chloroformate (1.1 eq) while maintaining temperature <5°C.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/HPLC.

    • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >95% (Oil).

Phase 2: Cyclization to the Lactam Core

This is the critical yield-determining step. We use a Lewis acid to force the intramolecular cyclization onto the thiophene 3-position.

  • Reagents: Polyphosphoric Acid (PPA) or POCl₃.

  • Optimization Insight: PPA is preferred over POCl₃ to avoid chlorination byproducts on the thiophene ring.

  • Protocol:

    • Mix the carbamate intermediate with PPA (10 wt equivalents).

    • Heat to 100–110°C for 2–4 hours. Critical: Do not overheat (>120°C) to prevent decomposition.

    • Quench: Pour the hot mixture into crushed ice/water with vigorous stirring.

    • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with sat.[1] NaHCO₃ (to remove acid traces).

    • Product: 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one.[2]

    • Yield Target: 65–75%.

Phase 3: N-Alkylation (Convergent Step)

Finally, alkylate the lactam nitrogen with 2-chlorobenzyl chloride.

  • Reagents: Lactam core, 2-Chlorobenzyl chloride, Sodium Hydride (NaH) 60%, DMF.

  • Protocol:

    • Dissolve the lactam (1.0 eq) in anhydrous DMF (5 vol) at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the anion (gas evolution).

    • Add 2-Chlorobenzyl chloride (1.1 eq) dropwise.

    • Warm to RT and stir for 3–5 hours.

    • Workup: Quench with water, extract into EtOAc.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc).

    • Final Yield: 80–90% for this step.

Troubleshooting & FAQs

Q1: My cyclization yield (Phase 2) is stuck below 40%. What is wrong?

Diagnosis: Incomplete cyclization or decomposition.

  • Fix 1 (Temperature): Thiophene cyclizations are sensitive. If 100°C isn't working, the PPA might be too viscous or "wet". Use fresh PPA with high P₂O₅ content.

  • Fix 2 (Alternative Reagent): Switch to POCl₃/SnCl₄ in acetonitrile if PPA fails. The SnCl₄ acts as a potent Lewis acid to activate the carbamate.

  • Fix 3 (Position Blocker): Ensure your starting amine is 2-(2-thienyl), not 2-(3-thienyl). The 3-isomer cyclizes to the [2,3-c] system, which is the wrong isomer.

Q2: I see a significant "Benzoyl" impurity (Impurity D) in the final product.

Diagnosis: This usually happens if you try to oxidize Ticlopidine directly.

  • Solution: Switch to the de novo route described above. In the alkylation step (Phase 3), the carbonyl is already fixed in the ring (lactam), so no benzoyl impurity can form unless your benzyl chloride starting material is contaminated with benzoyl chloride.

Q3: Can I use Ticlopidine free base and oxidize it with KMnO₄?

Answer: Not recommended.

  • Reason: KMnO₄ attacks the sulfur atom (forming sulfone) and the benzylic carbon indiscriminately. You will get a complex mixture requiring difficult HPLC purification, with yields typically <10%.

  • Exception: If you must use this route, use RuCl₃ (cat) / NaIO₄ in a biphasic system (CCl₄/CH₃CN/H₂O), but expect low yields.

Data Summary: Reaction Parameters

ParameterOptimal RangeImpact on Yield
Cyclization Temp (PPA) 100°C – 110°C<100°C: Incomplete reaction.>120°C: Tarry decomposition.
NaH Stoichiometry 1.1 – 1.3 eq<1.1 eq: Unreacted lactam.>1.5 eq: Risk of side reactions with DMF.
Solvent (Alkylation) DMF or DMAcTHF is often too non-polar for lactam anions; DMSO can cause oxidation side reactions.
Quench Method Ice/Water (Slow)Rapid quenching of PPA generates massive heat, potentially hydrolyzing the lactam.

Visualized Pathway (Graphviz)

TiclopidineSynthesis cluster_trouble Direct Oxidation Route (Avoid) Start 2-(2-Thienyl)ethylamine Step1 Carbamate Formation (EtOCOCl / TEA) Start->Step1 Inter1 Ethyl (2-thienyl)ethylcarbamate Step1->Inter1 >95% Yield Step2 Bischler-Napieralski Cyclization (PPA, 100°C) Inter1->Step2 Core 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (Lactam Core) Step2->Core Cyclization (Critical Step) Step3 N-Alkylation (2-Cl-Benzyl Chloride / NaH) Core->Step3 Final 4-Oxo Ticlopidine (Impurity L) Step3->Final 80-90% Yield Tic Ticlopidine API Ox Oxidation (KMnO4) Tic->Ox Mess Mixture: Sulfoxides + Benzoyl Impurity (Impurity D) Ox->Mess

Figure 1: Strategic synthesis workflow comparing the recommended De Novo route (Green/Blue) vs. the problematic Direct Oxidation route (Red).

References

  • ChemicalBook. (2025). 4-Oxo Ticlopidine | 68559-55-7. Retrieved from

  • National Institutes of Health (NIH). (2020). Highly productive and scalable approach to synthesize ticlopidine. Retrieved from

  • European Patent Office. (1990). Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof (EP0367233A2). Retrieved from

  • Veeprho. (2025). Ticlopidine Impurities and Related Compound. Retrieved from

  • SynZeal. (2025).[1][3] Ticlopidine EP Impurity L (4-Oxo Ticlopidine). Retrieved from

Sources

Troubleshooting

Overcoming poor solubility of 4-Oxo Ticlopidine in aqueous buffers

Topic: Overcoming poor solubility of 4-Oxo Ticlopidine in aqueous buffers Document ID: TS-SOL-4OX-001 Last Updated: February 1, 2026 Audience: Assay Development Scientists, ADME/Tox Researchers The Scientific Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of 4-Oxo Ticlopidine in aqueous buffers Document ID: TS-SOL-4OX-001 Last Updated: February 1, 2026 Audience: Assay Development Scientists, ADME/Tox Researchers

The Scientific Challenge: Why 4-Oxo Ticlopidine Precipitates

Before attempting a protocol, you must understand the chemical behavior of your analyte. 4-Oxo Ticlopidine is not chemically identical to its parent, Ticlopidine, regarding solubility.

  • The Parent (Ticlopidine): Contains a tertiary amine. It is basic (

    
    ) and can be protonated to form water-soluble salts (e.g., Ticlopidine HCl).
    
  • The Metabolite (4-Oxo Ticlopidine): The oxidation at the 4-position converts the amine ring into a lactam (cyclic amide).

    • Consequence: Lactams are non-basic and neutral at physiological pH. You cannot solubilize 4-Oxo Ticlopidine by simply lowering the pH (acidification), as it will not protonate significantly.

    • Result: It behaves as a Class II/IV lipophilic neutral molecule. It relies entirely on thermodynamic solubility (

      
      ) rather than ionization.
      
Visualizing the Solubility Failure Mode

The diagram below illustrates the "Solvent Shift" mechanism that causes precipitation when you dilute a DMSO stock into an aqueous buffer.

SolubilityFailure cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Aqueous Dilution (The Crash) Stock 4-Oxo Ticlopidine Dissolved in 100% DMSO State1 Solvated Molecules (Stable) Stock->State1 Buffer Add to PBS/Media (High Dielectric Constant) State1->Buffer Rapid Dilution Interaction Water Strips DMSO from Hydrophobic Surface Buffer->Interaction Result Aggregates Form (Precipitation) Interaction->Result caption Figure 1: The 'Solvent Shift' mechanism. Rapid introduction of hydrophobic stock into aqueous buffer strips the solvation shell, causing aggregation.

Validated Solubilization Protocols

Do not use simple serial dilution. Use the "Intermediate Dispersion" method to prevent local concentration spikes that trigger nucleation.

Protocol A: Standard In Vitro Assay (Low Protein)

Best for: Enzymatic assays, receptor binding (where BSA is absent).

Reagents:

  • Anhydrous DMSO (Freshly opened).[1]

  • Assay Buffer (e.g., PBS or HEPES).

  • Critical Excipient: Tween-80 (Polysorbate 80) OR PEG-400.

Step-by-Step Procedure:

  • Prepare Master Stock: Dissolve 4-Oxo Ticlopidine powder in 100% DMSO to reach 20 mM . Vortex until completely clear.

    • QC Check: If hazy, sonicate at 37°C for 5 minutes.

  • Prepare Intermediate Solvent (The Bridge):

    • Mix DMSO stock with PEG-400 (or Ethanol) in a 1:1 ratio. This reduces the "shock" of entering water.

  • The "Drop-Wise" Dilution:

    • Place your Assay Buffer on a magnetic stirrer (gentle stir) or vortex on low.

    • Add the Intermediate Mix slowly into the center of the vortex.

    • Target: Final DMSO concentration should be

      
      .
      

Troubleshooting Table: Protocol A

ObservationDiagnosisCorrective Action
Milky suspension Macro-precipitationCompound concentration exceeds solubility limit. Reduce target concentration or switch to Protocol B.
Needle-like crystals Slow crystallizationMetastable state. Add 0.05% Tween-80 to the assay buffer before adding the compound.
Loss of potency AdsorptionThe compound is sticking to plastic tips/tubes. Use Low-Retention plastics or glass-coated vials.
Protocol B: The "Carrier-Assisted" Method (High Stability)

Best for: Cell-based assays, long-incubation studies.

Lipophilic metabolites like 4-Oxo Ticlopidine bind readily to serum proteins. We can exploit this to keep them in solution.

Reagents:

  • 20 mM DMSO Stock of 4-Oxo Ticlopidine.

  • Assay Media containing min. 0.1% BSA (Bovine Serum Albumin) or FBS .

Step-by-Step Procedure:

  • Pre-warm the culture media to 37°C. Cold media promotes precipitation.

  • Pre-charge the Media: Ensure the media contains at least 0.1% BSA (fatty-acid free preferred). The albumin acts as a "molecular sponge," sequestering the lipophilic drug and preventing aggregation while keeping it bio-available.

  • Sub-surface Injection:

    • Immerse the pipette tip below the surface of the media.

    • Dispense the DMSO stock rapidly while swirling the tube.

    • Do not dispense on the side of the tube or on top of the liquid (creates a film).

Decision Matrix: Choosing the Right Solvent System

Use this workflow to determine the optimal formulation for your specific experiment.

DecisionTree Start Start: 4-Oxo Ticlopidine Experimental Design AssayType What is the Assay Type? Start->AssayType Enzyme Enzymatic / Biochemical (No Cells) AssayType->Enzyme Cell Cell-Based / Tissue AssayType->Cell ProteinCheck Can you add BSA/Detergent? Enzyme->ProteinCheck DMSOLimit Max DMSO Tolerance? Cell->DMSOLimit YesProt Yes ProteinCheck->YesProt NoProt No (Interference) ProteinCheck->NoProt Soln1 Use 0.1% BSA or 0.05% Tween-20 YesProt->Soln1 Soln2 Use Cyclodextrin (HP-beta-CD) at 5-10% NoProt->Soln2 LowDMSO < 0.1% (Sensitive) DMSOLimit->LowDMSO StdDMSO 0.5% - 1.0% DMSOLimit->StdDMSO Soln3 Evaporate DMSO & Redissolve in 20% SBE-beta-CD LowDMSO->Soln3 Soln4 Direct Dilution into Media + 10% FBS StdDMSO->Soln4 caption Figure 2: Solubility Optimization Decision Matrix.

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to dissolve 4-Oxo Ticlopidine like I do for Ticlopidine? A: No. As detailed in Section 1, 4-Oxo Ticlopidine is a lactam, not a basic amine. It lacks the basic nitrogen center required for protonation at physiological pH ranges. Adding acid will not improve solubility and may degrade the metabolite.

Q2: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not, but you must handle it correctly. DMSO freezes at 19°C.

  • Thaw completely at room temperature (or 37°C water bath).

  • Vortex vigorously after thawing. DMSO tends to stratify (freeze-concentration effect), creating a concentration gradient in the tube. If you pipette from the top without mixing, your concentration will be wrong.

Q3: What is the maximum solubility in PBS? A: While exact experimental values for the 4-oxo metabolite are sparse, structural analogs suggest a solubility of < 10 µM (< 3 µg/mL) in neat PBS. Using the BSA or Cyclodextrin protocols (Section 2) can increase this apparent solubility to the 100 µM range.

Q4: I see a "film" on the plastic walls of my dilution plate. What happened? A: This is non-specific binding (NSB). Lipophilic compounds hate water and love plastic.

  • Fix: Add 0.01% Triton X-100 to your buffer (if the assay tolerates it) or switch to Glass-Coated or Low-Binding Polypropylene plates.

References

  • Cayman Chemical. (2022).[2] Ticlopidine (hydrochloride) Product Information & Solubility. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Lipophilicity in Drug Discovery).
  • Selleck Chemicals. (2024). Ticlopidine HCl Solubility and Storage. Link

  • ResearchGate. (2016). DMSO Tolerance in Cell-Based Assays. Link

  • PubChem. (2025).[3] Ticlopidine Compound Summary & Structure. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: 4-Oxo Ticlopidine Platelet Aggregation Assays

Status: Operational Operator: Senior Application Scientist Ticket ID: TIC-AGG-4OXO-GUIDE Executive Summary: The "Prodrug" Paradox Critical Alert: If you are adding 4-Oxo Ticlopidine directly to Platelet-Rich Plasma (PRP)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: TIC-AGG-4OXO-GUIDE

Executive Summary: The "Prodrug" Paradox

Critical Alert: If you are adding 4-Oxo Ticlopidine directly to Platelet-Rich Plasma (PRP) and observing 0% inhibition of aggregation, this is likely not an experimental error.

Ticlopidine is a thienopyridine prodrug .[1][2] It requires hepatic bioactivation (via CYP450 enzymes) to generate the active thiol metabolite that binds to the P2Y12 receptor.[2]

  • 2-Oxo-Ticlopidine is the critical intermediate that undergoes ring opening to form the active metabolite.[3]

  • 4-Oxo-Ticlopidine is a distinct metabolite/impurity often used as a reference standard. It lacks the potent P2Y12 antagonistic activity of the active thiol.

The Troubleshooting Pivot:

  • If you are studying metabolism/impurities: Proceed to the Solubility & Stability section.

  • If you are attempting to inhibit platelets in vitro: You must use the Active Thiol Metabolite (often chemically unstable) or an ex vivo model (dosing the organism, then drawing blood). 4-Oxo Ticlopidine will not inhibit ADP-induced aggregation in isolated PRP.

Mechanistic Troubleshooting (Root Cause Analysis)

Visualizing the Metabolic Blockade

The following pathway illustrates why direct addition of 4-Oxo Ticlopidine fails to inhibit aggregation compared to the active pathway.

TiclopidineMetabolism Ticlopidine Ticlopidine (Prodrug) CYP CYP450 (Liver Microsomes) Ticlopidine->CYP TwoOxo 2-Oxo-Ticlopidine (Critical Intermediate) CYP->TwoOxo Major Pathway FourOxo 4-Oxo-Ticlopidine (Stable Metabolite/Impurity) CYP->FourOxo Minor/Side Pathway ActiveMetabolite Active Thiol Metabolite (Unstable) TwoOxo->ActiveMetabolite Ring Opening (Hydrolysis) P2Y12 P2Y12 Receptor (Platelet Surface) FourOxo->P2Y12 Weak/No Binding NoEffect No/Low Inhibition FourOxo->NoEffect ActiveMetabolite->P2Y12 Irreversible Binding (Disulfide Bridge) AggInhib Inhibition of Aggregation P2Y12->AggInhib

Figure 1: Metabolic divergence of Ticlopidine. Note that 4-Oxo Ticlopidine bypasses the ring-opening step required for high-potency P2Y12 inhibition.

Assay Optimization: Light Transmission Aggregometry (LTA)

If you are confirming the lack of activity of 4-Oxo Ticlopidine (as a negative control) or testing a modified derivative, strict adherence to LTA protocols is required to rule out artifacts.

Standardized Workflow Variables
VariableSpecificationImpact of Deviation
Anticoagulant 3.2% Sodium Citrate (1:9 ratio)Critical. Heparin or EDTA will alter calcium availability, invalidating aggregation results.
Centrifugation 200g x 10-15 min (PRP)High speeds damage platelets (pre-activation). Low speeds leave RBCs (optical interference).
Platelet Count Adjust to 200-250 x 10⁹/L<150k yields low amplitude traces. >400k causes baseline drift.
Temperature 37°C (Thermostated)Platelets are hyporeactive at RT (22°C). Must incubate 2-5 mins before agonist.
Stirring 1000 - 1200 rpmEssential for cell-cell contact. 0 rpm = No aggregation.
Agonist ADP (2.5 - 10 µM)Ticlopidine targets P2Y12 (ADP receptor). Using Collagen/TRAP may bypass the specific defect.
LTA Troubleshooting Matrix

Q: My baseline is drifting downwards before I add the agonist.

  • Cause: Spontaneous aggregation or "shape change" due to cold activation.

  • Fix: Ensure PRP is kept at room temperature (RT) until the moment of testing. Do not refrigerate PRP. Ensure the cuvette is warmed to 37°C only immediately prior to the run.

Q: I see "disaggregation" (trace goes down, then returns up) with ADP.

  • Cause: This is the "Primary Wave" reversible aggregation. It indicates partial inhibition or weak agonist response.

  • Fix: This is actually the expected phenotype for a P2Y12 inhibitor. P2Y12 blockade prevents the "Secondary Wave" (irreversible secretion). If 4-Oxo Ticlopidine causes this, it suggests some weak activity. If the trace remains fully reversible, the compound is active. If it looks like the control (full irreversible wave), the compound is inactive.

Solubility & Chemical Handling

4-Oxo Ticlopidine is lipophilic. Improper handling leads to "micro-precipitation," which scatters light in the LTA cuvette, mimicking aggregation (false negative inhibition).

Solubility Protocol
  • Primary Solvent: DMSO (Dimethyl Sulfoxide).[4][5]

    • Stock Concentration: Make a 10 mM - 100 mM master stock.

    • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • Working Solutions (The "0.1% Rule"):

    • Platelets are sensitive to DMSO. The final concentration of DMSO in the cuvette must be < 0.2% (v/v) .[5]

    • Step 1: Dilute the Master Stock 1:100 in Saline/PBS to create a Working Stock.

    • Step 2: Add the Working Stock to PRP.

    • Visual Check: Hold the tube against a light. If it looks "milky" or "opalescent," the compound has crashed out.

Solubility Troubleshooting Table
ObservationDiagnosisCorrective Action
Immediate turbidity upon addition Compound precipitation (Shock dilution)Pre-dilute in warm PBS (37°C) before adding to PRP. Reduce final concentration.
Platelets change shape (swelling) DMSO ToxicityReduce final DMSO < 0.1%. Run a "Vehicle Control" (PRP + DMSO only).
Yellowing of Stock Solution OxidationDiscard stock. 4-Oxo Ticlopidine is sensitive to light/air over time.

Frequently Asked Questions (FAQs)

Q: Can I use liver microsomes (S9 fraction) to activate 4-Oxo Ticlopidine in the cuvette? A: Technically, yes, but it interferes with LTA. Microsomes are turbid (cloudy), which ruins the optical transmission baseline.

  • Alternative: Incubate the compound with microsomes separately, spin down to remove the protein fraction, and transfer the supernatant (containing the active metabolite) to the PRP.

Q: What is the correct reference standard for Ticlopidine activity? A: Since the active metabolite is unstable, most labs use 2-MeS-AMP (a direct P2Y12 antagonist) as a positive control for assay validation, or draw blood from mice/rats dosed with Ticlopidine orally (ex vivo method).

Q: I see a small inhibition (10-15%) with high doses of 4-Oxo (100 µM). Is this real? A: Likely non-specific membrane perturbation. At high concentrations (>50 µM), lipophilic compounds can insert into the platelet membrane, altering fluidity and receptor function non-specifically. This is not true P2Y12 antagonism.

References

  • Savi, P., et al. (2000). "Identification of the active metabolite of clopidogrel." Thrombosis and Haemostasis. (Foundational paper establishing the thienopyridine metabolic pathway applicable to Ticlopidine).

  • Cattaneo, M. (2010). "Light Transmission Aggregometry." Platelets. (The gold standard methodology for LTA).

  • ISTH SSC Subcommittee on Platelet Physiology. (2013). "Recommendations for the standardization of light transmission aggregometry: a consensus of the working party." Journal of Thrombosis and Haemostasis.

  • Hagihara, K., et al. (2008). "Comparison of the antiplatelet effects of clopidogrel and ticlopidine in patients with non-ST-elevation acute coronary syndrome." (Clinical context on potency).

Disclaimer: This guide is for research use only. 4-Oxo Ticlopidine is not approved for diagnostic or therapeutic use in humans.

Sources

Optimization

Improving the selectivity of analytical methods for 4-Oxo Ticlopidine

Technical Support Center: Analytical Method Development for Ticlopidine Metabolites Current Status: Operational | Senior Scientist on Duty: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for Ticlopidine Metabolites Current Status: Operational | Senior Scientist on Duty: Dr. A. Vance

Introduction: The 4-Oxo Ticlopidine Challenge

Welcome to the Ticlopidine Analytical Hub. You are likely here because you are facing selectivity issues when quantifying 4-Oxo Ticlopidine (CAS 68559-55-7) .

This metabolite presents a classic "Trojan Horse" problem in bioanalysis:

  • Structural Mimicry: It is isobaric (MW 277.77) with the 2-oxo isomer and structurally similar to the N-oxide.

  • Polarity Shift: Unlike the basic parent drug (Ticlopidine), the 4-oxo metabolite contains a lactam ring, rendering it essentially neutral at physiological pH.

  • Matrix Interference: Its elution profile often overlaps with endogenous plasma components if the mobile phase pH is not strictly controlled.

This guide moves beyond generic protocols to address the causality of separation failures.

Module 1: Chromatographic Selectivity (The "Co-elution" Problem)

User Question: "My 4-oxo ticlopidine peak is co-eluting with the parent drug or showing a 'shoulder'. How do I fix this resolution loss?"

Technical Diagnosis: The root cause is likely an unoptimized pH relative to the pKa differences between the parent and the metabolite.

  • Ticlopidine: A tertiary amine (Basic, pKa ~7.5 - 8.0).

  • 4-Oxo Ticlopidine: A lactam (Neutral, no significant basicity).

The Solution: The "pH Switch" Strategy In Reverse Phase Chromatography (RPC), you must leverage the ionization state of the parent drug to force separation.

Protocol:

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

    • Why? At pH 3.5, Ticlopidine is fully protonated (

      
      ). It becomes highly polar and elutes earlier. The 4-Oxo metabolite remains neutral and retains its hydrophobic interaction with the C18 column, eluting later.
      
  • Stationary Phase: Use a high-strength silica C18 column (e.g., Acquity BEH C18 or Zorbax Eclipse Plus) to withstand acidic conditions while maximizing hydrophobic selectivity for the neutral lactam.

Visualizing the Separation Logic:

SeparationLogic Start Method Development Analyze Analyze Analyte pKa Start->Analyze Decision Select Mobile Phase pH Analyze->Decision Acidic Acidic (pH 3.0-4.0) Decision->Acidic Maximize Difference Basic Basic (pH > 8.0) Decision->Basic Suppress Ionization ResultA Ticlopidine: Charged (Early) 4-Oxo: Neutral (Late) RESULT: GOOD RESOLUTION Acidic->ResultA ResultB Ticlopidine: Neutral 4-Oxo: Neutral RESULT: CO-ELUTION RISK Basic->ResultB

Figure 1: Decision tree for exploiting pKa differences to achieve chromatographic resolution.

Module 2: Mass Spectrometry (The "Crosstalk" Problem)

User Question: "I am seeing a signal for 4-oxo ticlopidine even in blank samples spiked only with the parent drug. Is this carryover or fragmentation?"

Technical Diagnosis: This is likely In-Source Fragmentation or Isobaric Interference .

  • Ticlopidine N-Oxide Interference: The N-oxide metabolite (

    
    ) can lose an oxygen or undergo thermal degradation in the ion source to mimic the parent, but rarely mimics the 4-oxo form (278).
    
  • The Real Threat (2-Oxo vs 4-Oxo): The 2-oxo isomer is isobaric (

    
     278). MS alone cannot distinguish them; chromatography must do the heavy lifting (see Module 1).
    

The Solution: Unique MRM Transitions You must select product ions that represent the unique structural feature of the 4-oxo form (the lactam ring on the piperidine moiety).

Optimized MRM Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Structural Origin of Fragment
Ticlopidine 264.1125.02550Chlorobenzyl carbocation (Common)
Ticlopidine 264.1154.01850Thienopyridine ring
4-Oxo Ticlopidine 278.1 125.0 2850Chlorobenzyl carbocation (Non-selective)
4-Oxo Ticlopidine 278.1 168.0 2275Oxo-thienopyridine ring (SELECTIVE)

Critical Note: Do not rely solely on the 125.0 fragment for quantitation, as it is shared by the parent and almost all metabolites. Use 278.1


 168.0 for quantitation.

Module 3: Sample Preparation (The "Recovery" Problem)

User Question: "My recovery for Ticlopidine is high (>90%), but 4-oxo Ticlopidine recovery is inconsistent (<50%). Why?"

Technical Diagnosis: You are likely using a protocol optimized for the basic parent drug, such as Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane) or Mixed-Mode Cation Exchange (MCX) SPE.

  • The Trap: 4-Oxo Ticlopidine is a lactam . It is significantly more polar than Ticlopidine and lacks the strong positive charge required for cation exchange retention mechanisms.

The Solution: Polarity-Inclusive Extraction Switch to Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent, which retains compounds based on general hydrophobicity rather than charge.

Step-by-Step Protocol (Oasis HLB / Strata-X):

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 2% Phosphoric Acid (Disrupts protein binding).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample slowly.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2 (Critical): 1 mL 2% Formic Acid in Water (Ensures Ticlopidine is charged and does not elute, while cleaning matrix).

  • Elution: 1 mL Acetonitrile:Methanol (1:1). Note: Do not use pure hexane; the lactam is too polar.

  • Evaporation: Dry under Nitrogen at 40°C and reconstitute in mobile phase.

Workflow Visualization:

SamplePrep Sample Plasma Sample (Parent + 4-Oxo) PreTreat Acidify (H3PO4) Disrupt Protein Binding Sample->PreTreat SPE_Load Load onto HLB Cartridge (Polymeric Reversed Phase) PreTreat->SPE_Load Wash Wash Step 5% MeOH (Remove Proteins) SPE_Load->Wash Decision Elution Solvent? Wash->Decision Wrong Hexane/Ether (Recovers Parent, Loses 4-Oxo) Decision->Wrong Too Non-Polar Right ACN:MeOH (1:1) (Recovers Both) Decision->Right Correct Polarity

Figure 2: Sample preparation workflow emphasizing solvent polarity selection.

Module 4: Stability & Degradation (The "Ghost Peak" Problem)

User Question: "I process samples and leave them in the autosampler overnight. By morning, the 4-oxo peak area has increased. Is it generating de novo?"

Technical Diagnosis: While 4-oxo ticlopidine is relatively stable, Ticlopidine N-Oxide is thermally labile and can de-oxygenate back to the parent or rearrange under certain conditions. However, an increase in 4-oxo is rare unless you have significant oxidative stress in the autosampler vials (unlikely).

More probable is Solvent Evaporation concentrating the sample if caps are not tight, or Carryover from a previous high-concentration injection accumulating on the column head.

Validation Check:

  • Light Sensitivity: Ticlopidine and its metabolites are photosensitive. Ensure all samples are processed in amber vials or low-light conditions.

  • Thermostability: Keep the autosampler at 4°C. Never allow processed samples to sit at room temperature for >4 hours.

References

  • Ticlopidine Metabolism & Structure

    • Identification of the active metabolite of ticlopidine from rat in vitro metabolites.[1] (2004). British Journal of Pharmacology.

    • Ticlopidine - DrugBank Online. (Accession DB00208).[2] Provides structural data on Ticlopidine and links to known metabolites.[3]

  • Analytical Methodologies

    • Quantitative determination of ticlopidine hydrochloride in human plasma by HPLC-ESI-MS. (2008). Journal of Chromatography B. Validated method for parent drug providing baseline for mobile phase selection.

    • 4-Oxo Ticlopidine Product Data.[4][5] Santa Cruz Biotechnology. Confirms molecular weight (277.77) and lactam structure for polarity assessment.

  • General Guidelines

    • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[6]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-Oxo Ticlopidine and other Ticlopidine metabolites

The following guide provides a comparative analysis of Ticlopidine and its critical metabolites, specifically addressing the distinction between the stable 4-Oxo Ticlopidine and the bio-activation intermediate 2-Oxo Ticl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Ticlopidine and its critical metabolites, specifically addressing the distinction between the stable 4-Oxo Ticlopidine and the bio-activation intermediate 2-Oxo Ticlopidine .

Content Type: Technical Comparison Guide Subject: Pharmacokinetics, Metabolic Pathways, and Analytical Profiling of Ticlopidine Derivatives

Executive Summary

Ticlopidine is a prodrug belonging to the thienopyridine class. Its pharmacological efficacy relies entirely on hepatic bioactivation. A critical point of confusion in research and analytical development is the distinction between its "oxo" metabolites.

  • 2-Oxo Ticlopidine (Thiolactone): The essential intermediate in the metabolic pathway leading to the active drug. It is unstable and reactive.

  • 4-Oxo Ticlopidine (Lactam): A stable metabolite and process impurity (USP Related Compound B). It is pharmacologically inactive regarding platelet inhibition but serves as a critical Quality Control (QC) marker for drug purity and oxidative degradation.

This guide compares these entities to assist researchers in selecting the correct markers for pharmacokinetic (PK) studies, impurity profiling, and bioassays.

Metabolic Pathway & Structural Divergence

The following diagram illustrates the divergence between the activation pathway (via 2-Oxo) and the inactivation/impurity pathway (via 4-Oxo).

TiclopidineMetabolism Parent Ticlopidine (Prodrug) TwoOxo 2-Oxo Ticlopidine (Thiolactone Intermediate) UNSTABLE Parent->TwoOxo CYP450 Oxidation (Thiophene Ring) FourOxo 4-Oxo Ticlopidine (Lactam) STABLE IMPURITY Parent->FourOxo Oxidation (Pyridine Ring) Active Active Thiol Metabolite (UR-4501) PHARMACOLOGICALLY ACTIVE TwoOxo->Active Hydrolysis (Ring Opening)

Figure 1: Divergence of Ticlopidine metabolism. The 2-Oxo pathway leads to bioactivation, while the 4-Oxo pathway leads to a stable, inactive lactam.

Detailed Comparative Analysis

The table below synthesizes physical, pharmacological, and analytical data for the parent drug and its key "oxo" derivatives.

Table 1: Physicochemical and Biological Comparison
FeatureTiclopidine (Parent)4-Oxo Ticlopidine2-Oxo TiclopidineActive Thiol (UR-4501)
Role Prodrug (Inactive)Impurity / QC Marker Metabolic Intermediate Pharmacological Effector
Structure Type ThienopyridineLactam (Pyridine ring ox.)Thiolactone (Thiophene ring ox.)Open-ring Thiol
CAS Number 55142-85-368559-55-7 83427-55-8N/A (Transient)
Molecular Formula C₁₄H₁₄ClNSC₁₄H₁₂ClNOSC₁₄H₁₄ClNOSC₁₄H₁₆ClNOS
Molecular Weight 263.79 Da277.77 Da (+14 Da)279.79 Da (+16 Da)~297.8 Da
Stability HighHigh (Stable Standard) Low (Hydrolysis prone)Very Low (Rapid dimerization)
Antiplatelet Activity None (in vitro)None Negligible (Precursor)High (Irreversible P2Y12 antagonist)
Key MS Transition 264.0 → 154.2278.0 → 125.0 280.0 → 252.0298.0 (Underivatized)
Mechanism of Action Analysis[1]
  • 4-Oxo Ticlopidine: The oxidation occurs at the C4 position of the pyridine ring, adjacent to the nitrogen, forming a lactam . Lactams are chemically stable and generally resistant to hydrolysis under physiological conditions. This stability renders the molecule unable to open its ring to form a reactive thiol, explaining its lack of antiplatelet activity. It is primarily monitored as USP Related Compound B in purity assays.

  • 2-Oxo Ticlopidine: The oxidation occurs at the C2 position of the thiophene ring, forming a thiolactone . Thiolactones are chemically stressed esters. In the presence of esterases (like PON1) or at physiological pH, this ring opens to reveal the free thiol (-SH) group. This free thiol is the "warhead" that forms a disulfide bridge with the P2Y12 receptor on platelets.

Experimental Protocols

Protocol A: QC Analysis of 4-Oxo Ticlopidine (Impurity Profiling)

Objective: To quantify 4-Oxo Ticlopidine in bulk drug substance or plasma as a marker of oxidative degradation.

Methodology: LC-MS/MS (Triple Quadrupole)[1][2]

  • Sample Prep: Protein precipitation of plasma (100 µL) with Acetonitrile (300 µL) containing Internal Standard (Clopidogrel-d4). Centrifuge at 10,000 x g for 10 min.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1][3]

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Settings (ESI Positive):

    • Target: 4-Oxo Ticlopidine.[4][5]

    • Precursor Ion: m/z 278.0 [M+H]⁺.

    • Product Ion (Quant): m/z 125.0 (Chlorobenzyl carbocation).

    • Collision Energy: ~20-25 eV.

Protocol B: Trapping the Active Metabolite (Bioactivation Assay)

Objective: To detect the unstable Active Thiol generated from Ticlopidine or 2-Oxo Ticlopidine in liver microsomes. Note: Direct detection is difficult due to rapid dimerization; derivatization is required.

Methodology: Microsomal Incubation with MPB Derivatization

  • Incubation: Incubate Ticlopidine (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 30 mins.

  • Derivatization: Add 2-bromo-3'-methoxyacetophenone (MPB) (final conc. 1 mM) directly to the incubation mixture. Incubate for 10 additional minutes to alkylate the free thiol.

  • Termination: Stop reaction with ice-cold Acetonitrile (1:3 v/v).

  • LC-MS/MS Detection:

    • Target: MPB-Derivatized Active Metabolite.

    • Precursor Ion: m/z ~446-448 (Active Thiol [298] + MPB [229] - HBr [80]).

    • Mechanism: The MPB alkylates the specific thiol formed by the opening of the 2-oxo ring, stabilizing it for analysis.

References

  • Metabolic Pathway & Active Metabolite Identification: Yoneda, K., et al. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology.[6]

  • USP Reference Standards (4-Oxo Ticlopidine): United States Pharmacopeia. Ticlopidine Related Compound B (4-Oxo Ticlopidine) Standard.

  • LC-MS/MS Quantification of Thienopyridines: Delavenne, X., et al. (2010). Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite. Journal of Separation Science.

  • Ticlopidine Pharmacokinetics: Saltiel, E., & Ward, A. (1987). Ticlopidine: A review of its pharmacodynamic and pharmacokinetic properties. Drugs.

Sources

Comparative

Comparative Guide: Efficacy of 4-Oxo Ticlopidine vs. Ticlopidine In Vivo

Executive Summary This guide provides a technical comparison between Ticlopidine (a first-generation thienopyridine antiplatelet agent) and 4-Oxo Ticlopidine (a specific metabolite/impurity, CAS 68559-55-7). Critical Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ticlopidine (a first-generation thienopyridine antiplatelet agent) and 4-Oxo Ticlopidine (a specific metabolite/impurity, CAS 68559-55-7).

Critical Distinction:

  • Ticlopidine is a prodrug that requires hepatic bioactivation to exert antithrombotic effects.[1][2]

  • 4-Oxo Ticlopidine (5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) is a lactam metabolite/impurity . Current pharmacological consensus classifies it as pharmacologically inactive regarding platelet inhibition.

  • Note on Nomenclature: It is crucial not to confuse 4-Oxo Ticlopidine with 2-Oxo Ticlopidine (the thiolactone intermediate). The 2-oxo species is the essential precursor to the active metabolite (UR-4501), whereas the 4-oxo species represents a metabolic dead-end or synthetic impurity.

This guide details the structural divergence, metabolic fate, and experimental data confirming the efficacy profile of Ticlopidine against the inactivity of the 4-oxo analog.

Chemical Biology & Mechanism of Action[3][4]

Structural Activity Relationship (SAR)

The efficacy of thienopyridines relies on the opening of the thiophene ring to form a reactive thiol that binds irreversibly to the P2Y12 receptor on platelets.

  • Ticlopidine: Contains a reduced thienopyridine skeleton.[1] CYP450 enzymes oxidize the C-2 position of the thiophene ring to form a thiolactone (2-oxo) . This ring is unstable and hydrolyzes to the active thiol.

  • 4-Oxo Ticlopidine: Contains a carbonyl group at the C-4 position of the pyridine ring (forming a lactam). This modification stabilizes the pyridine ring but does not facilitate the necessary thiophene ring opening. Consequently, it cannot generate the active thiol moiety required for P2Y12 antagonism.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the bioactivation pathway (yielding efficacy) and the oxidation pathway leading to the inactive 4-oxo species.

Ticlopidine_Metabolism Tic Ticlopidine (Prodrug) Oxo2 2-Oxo-Ticlopidine (Thiolactone Intermediate) ACTIVE PRECURSOR Tic->Oxo2 CYP2C19, CYP2B6 (Bioactivation) Oxo4 4-Oxo-Ticlopidine (Lactam Impurity/Metabolite) INACTIVE Tic->Oxo4 Oxidation (Impurity/Minor Path) ActiveMet Active Metabolite (UR-4501 Thiol) P2Y12 ANTAGONIST Oxo2->ActiveMet Hydrolysis (Ring Opening) InactiveMet Renal Excretion (Inactive) Oxo4->InactiveMet No Ring Opening

Figure 1: Divergent metabolic fates of Ticlopidine. The 2-oxo pathway leads to bioactivation, while the 4-oxo pathway leads to inactivity.

Comparative Efficacy Data

In Vivo Efficacy Profile

The following table summarizes the performance metrics based on established rodent thrombosis models.

FeatureTiclopidine (Oral)4-Oxo Ticlopidine (Oral/IV)2-Oxo Ticlopidine (Reference)
Primary Role Antiplatelet ProdrugImpurity / Inactive MetaboliteActive Intermediate
In Vivo Activation Required (Hepatic)None (Stable Lactam)Rapid (Hydrolysis)
Platelet Inhibition (IPA) >50% (at 100 mg/kg)<5% (Negligible)>60% (at equimolar dose)
Bleeding Time Significantly ProlongedNo Significant ChangeSignificantly Prolonged
Mechanism Irreversible P2Y12 BlockadeNoneIrreversible P2Y12 Blockade
Supporting Experimental Evidence

Research identifying the active metabolites of thienopyridines consistently isolates the 2-oxo derivative as the sole intermediate with antiplatelet activity.[3]

  • Study Evidence: In comparative studies of Ticlopidine metabolites, incubation of 2-oxo-ticlopidine with liver homogenates generated the active species (UR-4501) capable of inhibiting ADP-induced aggregation.[3][4]

  • Negative Control: 4-Oxo-ticlopidine (often used as a reference standard for impurity profiling, USP Related Compound B) fails to show inhibition in Born aggregation assays because the lactam structure prevents the formation of the reactive thiol bridge to the P2Y12 receptor.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and distinguish between active and inactive analogs.

Ex Vivo Platelet Aggregation Assay (Rat Model)

Objective: Measure the inhibition of platelet aggregation (IPA) after oral administration.

  • Dosing:

    • Group A: Vehicle Control (Methylcellulose 0.5%).

    • Group B: Ticlopidine (100 mg/kg, p.o.).

    • Group C: 4-Oxo Ticlopidine (100 mg/kg, p.o.).

    • Rationale: High dose is selected to ensure any potential weak activity of the 4-oxo analog is detectable.

  • Blood Collection:

    • Timepoint: 4 hours post-dose (Tmax for Ticlopidine metabolites).

    • Anesthetize rats (Isoflurane) and draw blood via abdominal aorta into 3.8% trisodium citrate (1:9 v/v).

  • Preparation:

    • Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

    • Centrifuge remaining blood at 2000g for 15 min to obtain Platelet-Poor Plasma (PPP).

  • Aggregation Measurement:

    • Use a light transmission aggregometer (e.g., Chrono-log).

    • Adjust PRP count to 3x10^8 platelets/mL using PPP.

    • Induce aggregation with ADP (5 µM) .

  • Calculation:

Rat Arteriovenous (AV) Shunt Thrombosis Model

Objective: Assess antithrombotic efficacy in a physiological flow model.

  • Shunt Assembly:

    • Connect two polyethylene tubes (PE-60) with a central silk thread (5 cm length) to induce thrombus formation.

  • Procedure:

    • Administer test compounds (Ticlopidine vs. 4-Oxo) daily for 3 days (to allow steady-state metabolite formation).

    • Anesthetize rat and cannulate the left jugular vein and right carotid artery.

    • Connect the shunt to establish blood flow for 15 minutes.

  • Quantification:

    • Remove the silk thread and weigh the formed thrombus (wet weight).

    • Expected Result: Ticlopidine reduces thrombus weight by ~40-60%. 4-Oxo Ticlopidine shows weight comparable to vehicle control.

Workflow Visualization

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Start Study Design: Compare Ticlopidine vs. 4-Oxo Dosing Oral Administration (3 Days) Start->Dosing Model Rat AV Shunt Model (Thrombosis Induction) Dosing->Model Blood Blood Collection (Citrate Anticoagulant) Dosing->Blood Analysis Data Analysis: Thrombus Weight & % Inhibition Model->Analysis PRP Isolate PRP (200g, 15 min) Blood->PRP Agg ADP Aggregation Assay PRP->Agg Agg->Analysis

Figure 2: Integrated workflow for assessing antithrombotic efficacy.

References

  • Yoneda, K., et al. (2004).[4] "Identification of the active metabolite of ticlopidine from rat in vitro metabolites." British Journal of Pharmacology.[4] Link

  • Picard-Fraire, C. (1984). "Pharmacokinetic and metabolic characteristics of ticlopidine in relation to its inhibitory properties on platelet function." Haemostasis.
  • United States Pharmacopeia (USP). "Ticlopidine Hydrochloride Related Compound B (4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)."[5] USP Reference Standards Catalog. Link

  • Savi, P., et al. (2000).[3] "Identification of the active metabolite of clopidogrel." Thrombosis and Haemostasis. (Comparative mechanism for thienopyridines).

  • Hagihara, K., et al. (2008). "Comparison of the antiplatelet effects of ticlopidine and clopidogrel." Drug Metabolism and Pharmacokinetics.

Sources

Validation

Comparative study of 4-Oxo Ticlopidine effects on different species' platelets

Publish Comparison Guide: Comparative Profiling of 4-Oxo Ticlopidine & Metabolites on Platelet Function Executive Summary: The Structural Determinants of Efficacy 4-Oxo Ticlopidine (USP Related Compound B) is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Profiling of 4-Oxo Ticlopidine & Metabolites on Platelet Function

Executive Summary: The Structural Determinants of Efficacy

4-Oxo Ticlopidine (USP Related Compound B) is frequently encountered in drug development not as a therapeutic lead, but as a critical impurity and minor metabolite of Ticlopidine. For researchers and analytical scientists, distinguishing the pharmacological profile of 4-Oxo Ticlopidine from the 2-Oxo Ticlopidine intermediate and the Active Thiol Metabolite (UR-4501) is vital for establishing assay specificity and understanding metabolic shunts.

This guide provides a comparative analysis of these structural analogues, demonstrating why the specific oxidation site (thiophene vs. pyridine ring) dictates the "On/Off" switch for P2Y12 antagonism across species (Human vs. Rat).

Key Takeaway:

  • 2-Oxo Ticlopidine: The obligatory metabolic gateway to activity (requires ring opening).

  • 4-Oxo Ticlopidine: A "dead-end" oxidation product (pyridine ring oxidation) with negligible antiplatelet activity, serving as a negative control in selectivity assays.

  • UR-4501: The potent, short-lived active metabolite responsible for therapeutic efficacy.

Chemical Identity & Mechanistic Divergence

The efficacy of thienopyridines hinges on the bioactivation of the thiophene ring.

CompoundRoleStructural ModificationP2Y12 Affinity (In Vitro)Bioactivation Required?
Ticlopidine ProdrugParent MoleculeInactive (>100 µM)Yes (CYP450)
2-Oxo Ticlopidine IntermediateThiophene ring oxidation (C2)Weak/Inactive*Yes (Ring opening)
4-Oxo Ticlopidine Impurity/MetabolitePyridine ring oxidation (C4) Inactive N/A (Dead end)
UR-4501 Active AgentThiophene ring opened (Thiol)Potent (IC50 ~1-3 µM)No (Direct acting)

*Note: 2-Oxo Ticlopidine is the precursor. It is inactive until hydrolyzed to the thiol, but often shows activity in liver microsome co-incubations.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent pathways. Note how 4-Oxo Ticlopidine retains the thiophene ring intact but oxidizes the pyridine ring, preventing the formation of the reactive thiol bridge necessary for P2Y12 covalent binding.

Ticlopidine_Metabolism cluster_legend Pathway Legend Tic Ticlopidine (Prodrug) Oxo2 2-Oxo Ticlopidine (Intermediate) Tic->Oxo2 CYP2C19/2B6 (Thiophene Oxidation) Oxo4 4-Oxo Ticlopidine (Impurity/Metabolite) Tic->Oxo4 Minor Pathway (Pyridine Oxidation) Active Active Metabolite (UR-4501 Thiol) Oxo2->Active Hydrolysis (Ring Opening) P2Y12 P2Y12 Receptor (Platelet) Oxo4->P2Y12 No Binding (Steric/Electronic Clash) Active->P2Y12 Irreversible Disulfide Bond key Blue: Bioactivation | Green: Therapeutic Effect | Red: Inactive Shunt

Caption: Divergent metabolic pathways of Ticlopidine. 4-Oxo formation preserves the thiophene ring, preventing the generation of the active thiol pharmacophore.[1]

Comparative Experimental Data (Species Specificity)

Drug development professionals must account for species differences in metabolic rates. Rats metabolize Ticlopidine to the active form significantly faster than humans, making them the preferred model for ex vivo efficacy, whereas in vitro human platelet assays require direct incubation with the active metabolite (UR-4501) or a microsome generating system.

Table 1: Platelet Aggregation Inhibition (ADP-Induced)

Data synthesized from comparative pharmacological studies (e.g., biological activity of thienopyridine derivatives).

Test ConditionSpeciesTiclopidine (10 µM)4-Oxo Ticlopidine (10 µM)UR-4501 (Active) (10 µM)
Washed Platelets Human0% Inhibition< 5% Inhibition> 80% Inhibition
Platelet Rich Plasma (PRP) Human0% Inhibition< 5% Inhibition> 75% Inhibition
PRP + Liver Microsomes Rat> 60% Inhibition < 10% InhibitionN/A (Generated in situ)
Ex Vivo (Oral Dosing) Rat (24h)High Inhibition N/A (Not dosed)N/A

Analysis:

  • 4-Oxo Ticlopidine fails to inhibit aggregation because it lacks the free thiol group required to form a disulfide bridge with the Cys17 and Cys270 residues of the P2Y12 receptor.

  • Ticlopidine in the presence of Rat Liver Microsomes becomes active because the microsomes generate 2-Oxo Ticlopidine and subsequently the active thiol.

Detailed Experimental Protocols

To validate the inactivity of 4-Oxo Ticlopidine compared to the active metabolite, the following self-validating protocols are recommended.

Protocol A: Preparation of Active Metabolite (Microsomal Activation)

Use this to generate the positive control (Active Thiol) from Ticlopidine or 2-Oxo Ticlopidine.

  • Reagents:

    • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (2 mg protein/mL).

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate: Ticlopidine or 2-Oxo Ticlopidine (50 µM).

  • Incubation:

    • Mix microsomes, buffer (pH 7.4), and substrate.

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH system.

    • Incubate for 30–60 minutes.

  • Validation:

    • Aliquot 50 µL of the reaction mixture directly into the platelet suspension (Protocol B).

    • Control: Perform the same incubation with 4-Oxo Ticlopidine to demonstrate lack of bioactivation.

Protocol B: Light Transmission Aggregometry (LTA)

The Gold Standard for assessing P2Y12 function.

  • Blood Collection:

    • Collect whole blood into 3.2% sodium citrate (1:9 ratio).

    • Centrifuge at 200 x g for 15 min to obtain Platelet Rich Plasma (PRP).

    • Adjust platelet count to 250,000/µL using Platelet Poor Plasma (PPP).

  • Treatment:

    • Tube A (Negative Control): Vehicle (DMSO < 0.1%).

    • Tube B (Impurity Check): 4-Oxo Ticlopidine (10 µM and 100 µM).

    • Tube C (Positive Control): UR-4501 (Active Thiol) or Microsomal incubate from Protocol A.

    • Incubate at 37°C for 5–10 minutes.

  • Agonist Challenge:

    • Add ADP (Adenosine Diphosphate) at a final concentration of 5 µM or 20 µM.

  • Measurement:

    • Record light transmission for 5–7 minutes.

    • Endpoint: Maximal Platelet Aggregation (MPA) %.

  • Self-Validation Check:

    • If Tube B (4-Oxo) shows inhibition >15%, check for contamination with the active thiol or non-specific toxicity (verify with lactate dehydrogenase release assay).

References

  • Identification of the active metabolite of ticlopidine from rat in vitro metabolites. Source: British Journal of Pharmacology (2004). Significance: Identifies UR-4501 as the active thiol and confirms 2-oxo-ticlopidine as the intermediate. URL:[Link]

  • Metabolism of Ticlopidine in Rats: Identification and Quantitative Determination. Source: PubMed / Chem Pharm Bull. Significance: Details the metabolic pathways including N-oxidation and ring oxidation. URL:[Link]

  • P2Y12 Inhibitors: Pharmacologic Mechanism and Clinical Relevance. Source: Cardiovascular & Hematological Agents in Medicinal Chemistry. Significance: Reviews the mechanism of thienopyridine bioactivation and irreversible binding. URL:[Link]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-Oxo Ticlopidine Activity

The following guide provides a rigorous technical comparison of 4-Oxo Ticlopidine against the parent drug and its pharmacologically active metabolites. This document is structured to clarify the distinct roles of these c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 4-Oxo Ticlopidine against the parent drug and its pharmacologically active metabolites. This document is structured to clarify the distinct roles of these chemical entities in the context of drug development, metabolic profiling, and therapeutic efficacy.

[1]

Executive Summary & Technical Positioning

4-Oxo Ticlopidine (CAS 68559-55-7), often designated as Ticlopidine Impurity L or Related Compound B, represents a specific oxidative metabolite/impurity of the antiplatelet agent Ticlopidine.[1][2]

It is critical to distinguish 4-Oxo Ticlopidine from 2-Oxo-Ticlopidine .

  • 2-Oxo-Ticlopidine: The obligate metabolic intermediate that undergoes thiophene ring opening to form the Active Metabolite (UR-4501) .[1]

  • 4-Oxo Ticlopidine: A structural isomer where oxidation occurs on the tetrahydropyridine ring. Current pharmacological evidence suggests this pathway represents a metabolic "dead-end" or clearance route, contributing minimal antiplatelet activity compared to the thiol-active metabolite.[1]

This guide evaluates the in vitro potency and in vivo correlation (IVIVC) of 4-Oxo Ticlopidine, contrasting it with the established active metabolic pathway to prevent misinterpretation of bioanalytical data.

Chemical Identity & Mechanism of Action[3][4][5][6]

Structural Divergence

The therapeutic efficacy of thienopyridines (Ticlopidine, Clopidogrel) relies on metabolic activation by CYP450 enzymes. The site of oxidation dictates the pharmacological outcome.

  • Active Pathway (Thiophene Oxidation): CYP-mediated oxidation at the C2 position of the thiophene ring yields 2-oxo-ticlopidine, which hydrolyzes to the unstable active thiol.[1]

  • Inactive/Clearance Pathway (Pyridine Oxidation): Oxidation at the C4 position of the piperidine ring yields 4-Oxo Ticlopidine. This stabilizes the ring system, preventing the necessary ring-opening required to bind the P2Y12 receptor.

Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways and the specific role of 4-Oxo Ticlopidine.

MetabolicPathway Ticlopidine Ticlopidine (Prodrug) Oxo2 2-Oxo-Ticlopidine (Intermediate) Ticlopidine->Oxo2 CYP450 (Thiophene Ox.) Oxo4 4-Oxo Ticlopidine (Impurity L / Metabolite) Ticlopidine->Oxo4 CYP450 (Pyridine Ox.) ActiveMet Active Metabolite (UR-4501 Thiol) Oxo2->ActiveMet Hydrolysis (Ring Opening) P2Y12 P2Y12 Receptor (Platelet Inhibition) ActiveMet->P2Y12 Irreversible Binding Oxo4->P2Y12 No Binding (Inactive)

Caption: Divergent oxidation pathways of Ticlopidine. The 2-oxo path leads to bioactivation, while the 4-oxo path leads to an inactive metabolite.[1]

In Vitro Profiling: 4-Oxo vs. Active Metabolite[1]

Direct in vitro comparison reveals the lack of potency of 4-Oxo Ticlopidine relative to the active metabolite (UR-4501).[1]

Comparative Potency Data
Parameter4-Oxo Ticlopidine2-Oxo-Ticlopidine (Precursor)Active Metabolite (UR-4501)
CAS Number 68559-55-7109515-87-7N/A (Unstable Thiol)
Target P2Y12 ReceptorP2Y12 ReceptorP2Y12 Receptor
In Vitro Activity Negligible / InactiveInactive (requires activation)High Potency
IC50 (Platelet Aggregation) > 100 µM (Est.)> 100 µM3 - 10 µM
Mechanism Competitive (Weak) / NonePro-drug intermediateIrreversible Antagonist
Stability High (Stable Metabolite)ModerateVery Low (t1/2 < 1h)
Experimental Protocol: Platelet Aggregation Assay

To validate the inactivity of 4-Oxo Ticlopidine in your own lab, use the following self-validating protocol.

Objective: Determine IC50 of 4-Oxo Ticlopidine vs. Active Metabolite using ADP-induced aggregation.

  • Preparation:

    • Isolate Human Platelet-Rich Plasma (PRP) from citrated blood (centrifuge 200xg, 15 min).[1]

    • Synthesize/Source UR-4501 (Active Met.) immediately prior to use due to instability.

    • Dissolve 4-Oxo Ticlopidine standard in DMSO.[1]

  • Incubation:

    • Incubate PRP with test compounds (0.1, 1, 10, 100 µM) for 5 minutes at 37°C.

    • Control: Vehicle (DMSO) and Ticlopidine parent (Negative Control - requires liver activation).[1]

  • Induction:

    • Add ADP (final conc. 5-10 µM) to trigger aggregation.[1]

  • Measurement:

    • Monitor light transmission using an aggregometer for 5 minutes.

  • Validation Criteria:

    • Ticlopidine Parent should show <10% inhibition (confirms lack of in vitro activity without microsomes).

    • Active Metabolite should show >80% inhibition at high concentrations.

    • Result: 4-Oxo Ticlopidine is expected to mirror the Parent (inactive), confirming it does not contribute to the therapeutic effect.

In Vivo Correlation (IVIVC)[1]

Establishing an IVIVC for Ticlopidine derivatives is complex because the plasma concentration of the parent drug does not correlate with efficacy.

Pharmacokinetics vs. Pharmacodynamics[1]
  • Ticlopidine (Parent): High plasma levels, but no direct effect.

  • 4-Oxo Ticlopidine: May appear in plasma as a stable metabolite. Its accumulation correlates with metabolic clearance capacity, not with bleeding time or antithrombotic effect.

  • Active Metabolite: Difficult to detect due to covalent binding to platelets.

The "Disconnect" in IVIVC

If you attempt to correlate 4-Oxo Ticlopidine plasma concentrations (


) with Inhibition of Platelet Aggregation (IPA), you will likely observe a Type C (No Correlation)  or a misleading correlation if both metabolic pathways (activation and clearance) are upregulated simultaneously.[1]

Correct IVIVC Strategy:

  • Do not use 4-Oxo Ticlopidine as a surrogate for efficacy.[1]

  • Use 4-Oxo Ticlopidine as a marker for CYP-mediated clearance or impurity profiling in drug substance manufacturing.[1]

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Response Oxo4_InVitro 4-Oxo Ticlopidine (High Stability, Low Activity) Plasma_Oxo4 Plasma Conc. 4-Oxo Ticlopidine Oxo4_InVitro->Plasma_Oxo4 Predicts Exposure Active_InVitro Active Metabolite (High Potency) BleedingTime Bleeding Time / IPA (Therapeutic Effect) Active_InVitro->BleedingTime Predicts Efficacy Plasma_Oxo4->BleedingTime POOR CORRELATION (Different Pathways)

Caption: IVIVC Disconnect. 4-Oxo levels do not predict therapeutic outcomes (Bleeding Time), distinguishing it from the active metabolite pathway.

References

  • Yoneda, K., et al. (2004).[3] "Identification of the active metabolite of ticlopidine from rat in vitro metabolites." British Journal of Pharmacology, 142(3), 551–557.[3]

  • Smolecule. (2025).[2][4] "4-Oxo Ticlopidine Product Information and Structure." Smolecule Chemical Catalog.

  • BenchChem. (2025).[4] "Correlating In Vitro IC50 Values of Ticlopidine with In Vivo Efficacy." BenchChem Comparison Guides.

  • Hagihara, K., et al. (2008). "Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4." Drug Metabolism and Disposition.

Disclaimer: 4-Oxo Ticlopidine is primarily available as a reference standard for impurity profiling (Ticlopidine Impurity L).[1] Researchers should exercise caution when interpreting "activity" claims from chemical vendors, which often generalize parent drug properties to specific metabolites.[1]

Sources

Validation

Selectivity profile of 4-Oxo Ticlopidine against other purinergic receptors

Publish Comparison Guide: Selectivity Profile of 4-Oxo Ticlopidine vs. Purinergic Receptors Executive Summary: The Structural & Functional Distinction Status: Clarification of Nomenclature and Activity In the context of...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profile of 4-Oxo Ticlopidine vs. Purinergic Receptors

Executive Summary: The Structural & Functional Distinction

Status: Clarification of Nomenclature and Activity In the context of purinergic pharmacology, it is critical to distinguish between 4-Oxo Ticlopidine (Ticlopidine Impurity L/Related Compound B) and 2-Oxo Ticlopidine (the metabolic precursor to the active drug).

  • 2-Oxo Ticlopidine: The obligate intermediate formed by CYP450 oxidation of the thiophene ring. It is subsequently hydrolyzed to the Active Metabolite (UR-4501) , a thiol derivative that irreversibly antagonizes the P2Y12 receptor.

  • 4-Oxo Ticlopidine: A specific metabolite and pharmacopeial impurity (CAS 68559-55-7) characterized by a lactam moiety on the tetrahydropyridine ring. Unlike the 2-oxo isomer, 4-Oxo Ticlopidine is pharmacologically inactive at the P2Y12 receptor due to the stability of the pyridine-ring lactam, which prevents the ring-opening required for thiol generation.

This guide analyzes the selectivity profile of the Ticlopidine scaffold, specifically contrasting the potent P2Y12 selectivity of the Active Metabolite (derived via 2-Oxo) against the inert profile of the 4-Oxo impurity and the off-target activity of the parent prodrug.

Pharmacological Profile & Selectivity Analysis

Primary Target: P2Y12 Receptor (ADP Receptor)

The therapeutic efficacy of Ticlopidine relies entirely on the bioactivation of the 2-oxo intermediate. The 4-oxo isomer serves as a negative control or impurity marker in selectivity assays.

Compound VariantAffinity (Ki/IC50) at P2Y12Mechanism of ActionFunctional Outcome
Active Metabolite (UR-4501) < 1 µM (High Potency) Irreversible Antagonist (Covalent disulfide bond with Cys97/Cys175)Potent inhibition of ADP-induced platelet aggregation.
2-Oxo Ticlopidine Low / IndirectPro-drug IntermediateRequires further hydrolysis to bind P2Y12.
4-Oxo Ticlopidine Inactive (> 100 µM) Inert / Steric HindranceNo inhibition of ADP signaling; fails to generate reactive thiol.
Parent Ticlopidine InactivePro-drugNo direct P2Y12 interaction.
Off-Target Purinergic Selectivity (P2Y1, P2Y13, P2X1)

A key advantage of the thienopyridine class (via the active metabolite) is its high selectivity for P2Y12 over other purinergic receptors found on platelets and vascular tissue.

  • P2Y1 Receptor (Gq-coupled):

    • Selectivity: The Active Metabolite is highly selective (>100-fold) for P2Y12 over P2Y1.

    • 4-Oxo Profile: Inactive.

    • Clinical Relevance: Sparing P2Y1 preserves the initial shape change of platelets, a distinct feature compared to direct ATP analogs.

  • P2Y13 Receptor (Gi-coupled):

    • Selectivity: The Active Metabolite shows negligible affinity for P2Y13.

    • Note: This contrasts with ATP analogs (e.g., Cangrelor) which may exhibit some cross-reactivity.

  • P2X1 Receptor (Ligand-gated Ion Channel):

    • Selectivity: No activity observed for Ticlopidine metabolites.

    • Significance: P2X1 mediates rapid calcium influx; its preservation ensures that rapid shear-dependent activation mechanisms remain intact, although aggregation is blocked.

The "Hidden" Off-Target: NTPDase1 (CD39)

While the metabolites target receptors, the Parent Ticlopidine (Prodrug) and potentially the 4-Oxo impurity possess a distinct off-target profile often overlooked.

  • Target: NTPDase1 (Ectonucleotidase).

  • Activity: Parent Ticlopidine inhibits NTPDase1 (Ki ≈ 14 µM).

  • Implication: Inhibition of NTPDase1 prevents the breakdown of extracellular ATP/ADP, potentially enhancing local purinergic signaling—a paradoxical effect that is overridden by the potent P2Y12 blockade of the active metabolite.

Comparative Performance: Ticlopidine vs. Alternatives

The following table compares the selectivity of the Ticlopidine scaffold (via its active form) against next-generation P2Y12 inhibitors.

FeatureTiclopidine (Active Met.)Clopidogrel (Active Met.)Prasugrel (Active Met.)Ticagrelor (Parent)
P2Y12 Reversibility IrreversibleIrreversibleIrreversibleReversible
Metabolic Activation 2-Step (CYP-dependent)2-Step (CYP-dependent)1-Step (Esterase + CYP)None (Direct Acting)
4-Oxo Impurity Risk High (Specific to Ticlopidine) Low (Different scaffold)LowN/A
Selectivity vs P2Y1 > 100-fold> 100-fold> 100-fold> 100-fold
Onset of Action Slow (Days)IntermediateRapidRapid

Visualizing the Metabolic Divergence

The diagram below illustrates the critical divergence where the "2-Oxo" path leads to activity, while the "4-Oxo" path leads to the inactive impurity.

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) [Inhibits NTPDase1] TwoOxo 2-Oxo-Ticlopidine (Intermediate) Ticlopidine->TwoOxo CYP450 (Oxidation at Thiophene) FourOxo 4-Oxo-Ticlopidine (Impurity L / Inactive) Ticlopidine->FourOxo Oxidation at Pyridine (Side Reaction/Impurity) ActiveMet Active Metabolite (UR-4501) (Thiol Derivative) TwoOxo->ActiveMet Hydrolysis (Ring Opening) P2Y12 P2Y12 Receptor (Irreversible Blockade) ActiveMet->P2Y12 Disulfide Bridge Formation Inactive No Purinergic Activity (Excreted) FourOxo->Inactive Stable Lactam

Caption: Divergent metabolic pathways of Ticlopidine. The 2-Oxo path yields the P2Y12 antagonist; the 4-Oxo path yields an inactive impurity.

Experimental Protocols for Selectivity Verification

To experimentally distinguish the activity of 4-Oxo Ticlopidine from the Active Metabolite, the following self-validating protocols are recommended.

Protocol A: Platelet Aggregation Inhibition (Functional Assay)
  • Objective: Confirm lack of functional antagonism by 4-Oxo Ticlopidine.

  • Reagents: Human Platelet-Rich Plasma (PRP), ADP (Agonist), 4-Oxo Ticlopidine (Ref Std), Active Metabolite (UR-4501, Positive Control).

  • Workflow:

    • Preparation: Isolate PRP from citrated whole blood via centrifugation (200g, 15 min).

    • Incubation: Incubate PRP with vehicle, 4-Oxo Ticlopidine (10, 50, 100 µM), and Active Metabolite (10 µM) for 30 mins at 37°C.

    • Induction: Add ADP (5-10 µM) to trigger aggregation.

    • Measurement: Monitor light transmission using an aggregometer (LTA) for 6 minutes.

    • Validation:

      • Active Metabolite:[1][2] >80% inhibition of aggregation.

      • 4-Oxo Ticlopidine:[3][4][5][6][7][8][][10][11][12] <10% inhibition (comparable to vehicle).

Protocol B: Radioligand Binding Assay (P2Y12 Specificity)
  • Objective: Quantify binding affinity (Ki).

  • System: CHO cells stably expressing human P2Y12.

  • Ligand: [3H]-2-MeS-ADP (High affinity agonist).

  • Workflow:

    • Membrane Prep: Harvest CHO-P2Y12 cells and homogenize.

    • Competition: Incubate membranes with 1 nM [3H]-2-MeS-ADP and increasing concentrations (1 nM - 100 µM) of 4-Oxo Ticlopidine.

    • Filtration: Terminate binding by rapid filtration over GF/B filters.

    • Analysis: Measure radioactivity via scintillation counting.

    • Result: 4-Oxo Ticlopidine should fail to displace the radioligand (IC50 > 100 µM), confirming lack of receptor occupancy.

References

  • Identification of the Active Metabolite of Ticlopidine.

    • Source: British Journal of Pharmacology (2004).
    • Key Finding: Confirms 2-oxo-ticlopidine as the active precursor and UR-4501 as the active thiol; distinguishes
    • URL:[Link]

  • Ticlopidine in Its Prodrug Form Is a Selective Inhibitor of Human NTPDase1.

    • Source: Purinergic Signalling (2011).
    • Key Finding: Establishes the off-target inhibition of NTPDase1 by the parent compound.
    • URL:[Link]

  • Structures of Cytochrome P450 2B4 Complexed with Ticlopidine.

    • Source: Journal of Biological Chemistry (2010).
    • Key Finding: Structural basis for the oxidation of the thiophene ring (2-oxo path)
    • URL:[Link]

  • Ticlopidine Impurity L (4-Oxo Ticlopidine) Reference Standard.

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-Oxo Ticlopidine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals Executive Summary The Critical Role of 4-Oxo Ticlopidine in the Bioactivation Pathway Ticlopidine is a prodrug that requires hepatic metabolism to become ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Critical Role of 4-Oxo Ticlopidine in the Bioactivation Pathway

Ticlopidine is a prodrug that requires hepatic metabolism to become pharmacologically active.[3][4] The metabolic cascade involves cytochrome P450 (CYP) enzymes, which convert the parent drug into the key intermediate, 2-oxo-ticlopidine.[2][4] This metabolite is then further processed to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[4] Given its pivotal position in the bioactivation pathway, the accurate measurement of 2-oxo-ticlopidine is essential for understanding the pharmacokinetics of ticlopidine and for assessing factors that may influence its efficacy and safety, such as drug-drug interactions and genetic polymorphisms of CYP enzymes.

Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine (Intermediate Metabolite) Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes (e.g., CYP2C19, CYP2B6) Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further Metabolism Platelet_Inhibition Platelet Aggregation Inhibition Active_Metabolite->Platelet_Inhibition Irreversible binding to P2Y12 Receptor

Caption: Metabolic activation pathway of Ticlopidine.

Foundational Single-Laboratory Validated LC-MS/MS Method

An inter-laboratory validation study begins with a robust, single-laboratory validated method that serves as the benchmark. The following protocol for the quantification of 2-oxo-ticlopidine in human plasma is a composite based on established methods for ticlopidine and its metabolites.[5][6]

Experimental Protocol

a. Sample Preparation: Protein Precipitation

  • Rationale: This method is chosen for its speed and simplicity, making it suitable for high-throughput analysis.

  • Procedure:

    • To 100 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled 2-oxo-ticlopidine or a structurally similar compound like clopidogrel).[5]

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like 2-oxo-ticlopidine from endogenous plasma components. Tandem mass spectrometry provides high selectivity and sensitivity.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: C18 or C8 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-oxo-ticlopidine: To be determined experimentally (e.g., based on the molecular weight of 279.8 g/mol ).[9]

      • Internal Standard: To be determined based on the selected IS.

Designing the Inter-Laboratory Validation Study

The primary objective of an inter-laboratory study is to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment.

cluster_prep Study Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis Protocol Develop Standardized Protocol Samples Prepare & Distribute Homogenized Samples Protocol->Samples LabA Laboratory A Samples->LabA LabB Laboratory B Samples->LabB LabC Laboratory C Samples->LabC Collect Collect Raw Data LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., ANOVA, HorRat) Collect->Stats Report Generate Validation Report Stats->Report

Caption: Workflow of an inter-laboratory validation study.

Key Performance Parameters and Acceptance Criteria

The validation will assess the following parameters in accordance with international guidelines such as the ICH M10 on Bioanalytical Method Validation.[4]

Parameter Objective Typical Acceptance Criteria (ICH M10)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision To assess the degree of scatter between a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Reproducibility To evaluate the precision of the method across different laboratories.Inter-laboratory CV should be within an acceptable range, often assessed using statistical methods like the Horwitz Ratio (HorRat).
Stability To ensure the analyte is stable throughout the sample handling and analysis process.Analyte concentration should be within ±15% of the baseline concentration under various storage conditions.

Illustrative Inter-Laboratory Comparison Data

The following tables present hypothetical yet realistic data from a simulated inter-laboratory validation study for 2-oxo-ticlopidine.

Table 1: Inter-Laboratory Accuracy and Precision
Nominal Conc. (ng/mL) Laboratory Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (CV%) Inter-day Precision (CV%)
5 (LLOQ) A4.8597.08.511.2
B5.20104.010.213.5
C4.7595.09.812.1
50 A51.5103.05.26.8
B48.997.86.17.5
C52.3104.65.56.9
500 (ULOQ) A495.099.04.15.3
B510.5102.14.86.1
C488.597.74.55.8
Table 2: Summary of Inter-Laboratory Reproducibility
Nominal Conc. (ng/mL) Overall Mean Conc. (ng/mL) Standard Deviation (SD) Inter-Laboratory CV (%)
5 4.930.244.9
50 50.91.83.5
500 498.011.42.3

Conclusion and Future Perspectives

This guide outlines a comprehensive framework for the inter-laboratory validation of 4-Oxo (2-oxo)-ticlopidine quantification methods. While specific published data for such a study on this particular metabolite is scarce, the principles and protocols detailed herein, grounded in international regulatory standards, provide a clear pathway for conducting a successful validation. The use of a harmonized protocol and pre-defined acceptance criteria is crucial for ensuring the comparability and reliability of bioanalytical data across different research and development sites. The establishment of a validated, reproducible method for 2-oxo-ticlopidine is a critical step in advancing our understanding of ticlopidine's pharmacology and in the development of safer and more effective antiplatelet therapies.

References

  • Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. (2022). PubMed. Available at: [Link]

  • Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. (n.d.). PubMed. Available at: [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. Available at: [Link]

  • Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. (n.d.). Journal of Biomedical Research. Available at: [Link]

  • Ticlopidine and its known metabolites. (n.d.). ResearchGate. Available at: [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Semantic Scholar. Available at: [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI. Available at: [Link]

  • Identification of the active metabolite of ticlopidine from rat in vitro metabolites. (n.d.). PubMed Central. Available at: [Link]

  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. (n.d.). NIH. Available at: [Link]

  • Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite. (n.d.). europepmc.org. Available at: [Link]

  • Ticlopidine. (n.d.). PubChem. Available at: [Link]

  • 2-Oxoticlopidine. (n.d.). PubChem. Available at: [Link]

  • Ticlopidine Metabolism Pathway. (n.d.). SMPDB. Available at: [Link]

  • Ticlopidine. (2016). Thoracic Key. Available at: [Link]

  • Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry. (2025). ResearchGate. Available at: [Link]

  • Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. Available at: [Link]

  • Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. (2025). ResearchGate. Available at: [Link]

  • Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. (n.d.). PubMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Oxo Ticlopidine

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS This guide provides critical safety and logistical information for the handling and disposal of 4-Oxo Ticlopidine (CAS 68559-55-7), a metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Oxo Ticlopidine (CAS 68559-55-7), a metabolite of the antiplatelet agent Ticlopidine. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Proactive Approach to Safety

Due to the limited specific toxicological data for 4-Oxo Ticlopidine, it is prudent to handle this compound with the assumption that it may possess similar or additional hazards to Ticlopidine. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling 4-Oxo Ticlopidine in a laboratory setting.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with chemotherapy-rated nitrile gloves is required. Nitrile gloves offer good resistance to a range of chemicals.[4] The practice of double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Rationale: Direct skin contact is a primary route of exposure, and the potential for allergic skin reactions necessitates a robust barrier.
Eye Protection Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes or airborne particles. Rationale: Ticlopidine Hydrochloride is known to cause serious eye damage, and it should be assumed that 4-Oxo Ticlopidine poses a similar risk.[3]
Respiratory Protection For handling the solid compound or any procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is required.[5] For situations with the potential for higher concentrations or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered. Rationale: The potential for respiratory sensitization necessitates the use of effective respiratory protection to prevent inhalation of airborne particles.
Lab Coat/Gown A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs should be worn over personal clothing. This prevents contamination of personal attire and subsequent take-home exposure. Rationale: This provides a removable barrier to protect the skin and clothing from spills and contamination.
Shoe Covers Disposable shoe covers should be worn when handling significant quantities of the compound or in the event of a spill. Rationale: This prevents the tracking of contaminants out of the designated work area.
Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow the procedural flow below.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Respirator Don3->Don4 Don5 Don Goggles Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Figure 1. Procedural flow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

Safe handling of 4-Oxo Ticlopidine requires a systematic approach to minimize the risk of exposure at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store 4-Oxo Ticlopidine in a clearly labeled, tightly sealed container in a designated, well-ventilated, and restricted-access area.

  • The recommended storage temperature is 2-8°C.[1]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]

Weighing and Aliquoting
  • All weighing and aliquoting of solid 4-Oxo Ticlopidine must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.

  • Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to minimize cleaning and potential for cross-contamination.

  • If reusable equipment is necessary, it must be decontaminated immediately after use following the procedures outlined in Section 5.

Solution Preparation
  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Prepare solutions in a chemical fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is critical to contain the material and protect personnel.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill LargeSpill Large Spill (>1g or Aerosol) Assess->LargeSpill PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Emergency Services & EHS LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate Decontaminate Area (See Section 5) Contain->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Figure 2. Workflow for responding to a 4-Oxo Ticlopidine spill.

For a minor spill (less than 1 gram, no aerosol generation):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain: Cover the spill with an absorbent material suitable for chemical spills.

  • Decontaminate: Clean the area from the outer edge of the spill towards the center using a deactivating solution (see Section 5).

  • Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.

For a major spill (greater than 1 gram or any spill generating aerosols):

  • Evacuate and Isolate: Evacuate the entire laboratory, close the doors, and prevent re-entry.

  • Contact Emergency Services: Immediately contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. Do not attempt to clean up a major spill yourself.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to prevent environmental contamination and delayed exposure.

Surface Decontamination

For routine cleaning of benchtops and equipment, and for spill cleanup, a two-step decontamination process is recommended:

  • Deactivation: Wipe the surface with a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite solution). Allow a contact time of at least 10 minutes. Sodium hypochlorite has been shown to be effective against a variety of chemical contaminants.

  • Cleaning: Following deactivation, clean the surface with a detergent solution to remove any residual bleach and chemical byproducts.

Waste Disposal

All waste contaminated with 4-Oxo Ticlopidine, including unused compound, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, leak-proof, and puncture-resistant container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container for hazardous waste.

Consult your institution's EHS department for specific waste collection and disposal procedures, including the appropriate hazardous waste codes.

References

  • Pharmaffiliates. (n.d.). Ticlopidine-impurities. Retrieved from [Link]

  • Hanningfield. (2016). OEB (Occupational Exposure Band). Retrieved from [Link]

  • Chemsrc. (2025). 4-Oxo Ticlopidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Identification of the active metabolite of ticlopidine from rat in vitro metabolites. (2001). British Journal of Pharmacology. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ticlopidine Related Compound B (5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine) (1667166). Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). The Tier 1 Occupational Exposure Banding Process: Using GHS Information. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Exposure Data - Some Industrial Chemicals. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • All Safety Products. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Removal efficiency of antineoplastic drug cyclophosphamide by hypochlorous acid. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers. (2024). Frontiers in Microbiology. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Occupational Exposure Banding: A New Tool for Evaluating Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Sodium Hypochlorite is Effective against Biofilms in Dialysis Equipment. (2025). ResearchGate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2009). Assigned Protection Factors. Retrieved from [Link]

  • Comparative Analysis of the Disinfection Efficiency of Steel and Polymer Surfaces with Aqueous Solutions of Ozone and Sodium Hypochlorite. (2022). Molecules. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.